Technical Documentation Center

ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate
  • CAS: 885271-07-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a robust and scientifically-grounded synthetic route to ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and scientifically-grounded synthetic route to ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate, a halogenated chromene derivative of interest in medicinal chemistry and materials science. The synthesis is strategically designed in two key stages: the preparation of the crucial intermediate, 3-bromo-5-chloro-2-hydroxybenzaldehyde, followed by a pivotal Knoevenagel condensation to construct the target chromene scaffold. This document will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into the rationale behind the chosen synthetic strategy.

Retrosynthetic Analysis

A retrosynthetic approach to ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate reveals a logical disconnection strategy centered around the formation of the chromene ring. The target molecule can be traced back to two primary starting materials: a substituted salicylaldehyde and an active methylene compound. This disconnection forms the basis of the synthetic plan detailed herein.

Retrosynthesis target Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate disconnection C-C and C-O bond formation (Knoevenagel Condensation) target->disconnection intermediates disconnection->intermediates sub_salicylaldehyde 3-bromo-5-chloro-2-hydroxybenzaldehyde intermediates->sub_salicylaldehyde diethyl_malonate Diethyl malonate intermediates->diethyl_malonate sub_salicylaldehyde_disconnection Electrophilic Aromatic Substitution (Bromination) sub_salicylaldehyde->sub_salicylaldehyde_disconnection start_salicylaldehyde 5-chlorosalicylaldehyde sub_salicylaldehyde_disconnection->start_salicylaldehyde

Caption: Retrosynthetic analysis of the target compound.

PART 1: Synthesis of 3-bromo-5-chloro-2-hydroxybenzaldehyde

The synthesis of the key precursor, 3-bromo-5-chloro-2-hydroxybenzaldehyde, is achieved through the regioselective bromination of commercially available 5-chlorosalicylaldehyde. The hydroxyl and aldehyde groups of the starting material are ortho, para-directing activators for electrophilic aromatic substitution. To achieve bromination at the C3 position, a careful selection of the brominating agent and reaction conditions is essential to prevent side reactions and ensure high regioselectivity.

Experimental Protocol: Bromination of 5-chlorosalicylaldehyde

This protocol is adapted from established procedures for the bromination of substituted salicylaldehydes.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Role
5-chlorosalicylaldehydeC₇H₅ClO₂156.57Starting Material
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Brominating Agent
Acetonitrile (CH₃CN)C₂H₃N41.05Solvent
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93Extraction Solvent
Saturated aq. NaHCO₃NaHCO₃84.01Quenching Agent
Anhydrous MgSO₄MgSO₄120.37Drying Agent

Procedure:

  • To a solution of 5-chlorosalicylaldehyde (1 equivalent) in acetonitrile, add N-Bromosuccinimide (1.1 equivalents) portion-wise at room temperature under constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-bromo-5-chloro-2-hydroxybenzaldehyde.

PART 2: Synthesis of Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate

The core of this synthesis lies in the Knoevenagel condensation, a classic and reliable method for the formation of α,β-unsaturated carbonyl compounds and subsequent heterocyclization to form the chromene ring.[1] This reaction involves the condensation of the synthesized 3-bromo-5-chloro-2-hydroxybenzaldehyde with diethyl malonate in the presence of a basic catalyst. Piperidine is a commonly used and effective catalyst for this transformation.[2]

Proposed Reaction Mechanism

The Knoevenagel condensation proceeds through a series of well-established steps:

  • Deprotonation: The basic catalyst (piperidine) deprotonates the active methylene group of diethyl malonate to form a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-bromo-5-chloro-2-hydroxybenzaldehyde.

  • Aldol-type Addition: This attack forms an alkoxide intermediate.

  • Protonation: The alkoxide is protonated by the conjugate acid of the catalyst to form a β-hydroxy ester.

  • Intramolecular Cyclization: The phenolic hydroxyl group attacks the ester carbonyl, leading to the formation of a cyclic intermediate.

  • Dehydration: Subsequent dehydration of the β-hydroxy ester and elimination of a molecule of ethanol leads to the formation of the stable, conjugated 2H-chromene ring system.

Knoevenagel_Mechanism cluster_step1 1. Deprotonation cluster_step2 2. Nucleophilic Attack cluster_step3 3. Protonation & Cyclization cluster_step4 4. Dehydration & Elimination Diethyl Malonate Diethyl Malonate Carbanion Carbanion Diethyl Malonate->Carbanion Piperidine 3-bromo-5-chloro-2-hydroxybenzaldehydeCarbanion 3-bromo-5-chloro-2-hydroxybenzaldehydeCarbanion Alkoxide Intermediate Alkoxide Intermediate 3-bromo-5-chloro-2-hydroxybenzaldehydeCarbanion->Alkoxide Intermediate Cyclic Intermediate Cyclic Intermediate Alkoxide Intermediate->Cyclic Intermediate + H+ Target Molecule Target Molecule Cyclic Intermediate->Target Molecule - H2O, - EtOH

Caption: Key steps in the Knoevenagel condensation mechanism.

Experimental Protocol: Knoevenagel Condensation

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Role
3-bromo-5-chloro-2-hydroxybenzaldehydeC₇H₄BrClO₂235.46Starting Material
Diethyl malonateC₇H₁₂O₄160.17Active Methylene Cmpd.
PiperidineC₅H₁₁N85.15Catalyst
Ethanol (EtOH)C₂H₅OH46.07Solvent
Hydrochloric Acid (HCl, aq.)HCl36.46Neutralizing Agent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction Solvent
Anhydrous Na₂SO₄Na₂SO₄142.04Drying Agent

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-5-chloro-2-hydroxybenzaldehyde (1 equivalent) and diethyl malonate (1.2 equivalents) in absolute ethanol.

  • To this solution, add a catalytic amount of piperidine (0.1 equivalents) and reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to obtain pure ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate.

Purification and Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Spectroscopic Methods:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule. Expected signals would include those for the aromatic protons, the vinyl proton of the chromene ring, and the ethyl ester group.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the structure.

    • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups such as the ester carbonyl (C=O) and the C=C double bond of the chromene ring.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Experimental Workflow

The overall synthetic process can be visualized as a two-step sequence, starting from the commercially available 5-chlorosalicylaldehyde.

Workflow start 5-chlorosalicylaldehyde step1 Bromination (NBS, Acetonitrile) start->step1 intermediate 3-bromo-5-chloro-2-hydroxybenzaldehyde step1->intermediate step2 Knoevenagel Condensation (Diethyl malonate, Piperidine, EtOH) intermediate->step2 product Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate step2->product purification Purification (Recrystallization/Chromatography) product->purification

Caption: Overall experimental workflow for the synthesis.

References

  • PrepChem. Synthesis of 3-Chloro-2-hydroxybenzaldehyde. [Link]

  • Sigma-Aldrich. Knoevenagel Condensation Reaction. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • ResearchGate. Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. [Link]

  • Organic Chemistry Portal. Synthesis of 2H-chromenes (2H-benzopyrans). [Link]

  • ACS Publications. Amino Acid-Promoted Synthesis of 2H-Chromenes. [Link]

  • ResearchGate. THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. [Link]

  • YouTube. Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. [Link]

  • Dalton Transactions (RSC Publishing). Zinc(ii) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Chemistry Behind 3-Bromo-2-hydroxy-5-nitrobenzaldehyde: Synthesis and Properties. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

Sources

Exploratory

Chemo-Structural Profiling of Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate

Executive Summary This technical guide profiles ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate , a highly functionalized benzopyran scaffold. 2H-chromenes (2H-1-benzopyrans) are privileged structures in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate , a highly functionalized benzopyran scaffold. 2H-chromenes (2H-1-benzopyrans) are privileged structures in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties.[1] The specific inclusion of halogen substituents (bromine at C8, chlorine at C6) is a strategic modification often employed to enhance lipophilicity, metabolic stability, and ligand-target binding affinity.[1]

This document details the molecular metrics, synthetic architecture, and analytical validation protocols required for the research and development of this compound.

Part 1: Molecular Identity & Physicochemical Profile[2]

The molecular weight of a halogenated compound is not a singular value; it requires a distinction between the Average Molecular Weight (used for stoichiometry) and the Monoisotopic Mass (used for high-resolution mass spectrometry identification).[1]

Quantitative Data Summary
MetricValueTechnical Context
Molecular Formula C₁₂H₁₀BrClO₃ Core benzopyran + Ethyl ester + Halogens
Average Molecular Weight 317.56 g/mol Calculated using standard atomic weights (weighted average of isotopes).[1] Used for molarity calculations.[1]
Monoisotopic Mass 315.9502 Da Calculated using ⁷⁹Br (50.7%) and ³⁵Cl (75.8%).[1] Critical for HRMS.
Exact Mass (M+2) 317.9481 Da The second most abundant isotopologue (⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl).[1]
Heavy Atom Count 17Non-hydrogen atoms.[1]
Lipinski Compliance YesMW < 500, LogP ~3.5–4.0 (Est.), H-Bond Donors = 0.[1]
Structural Numbering Logic

The pharmacological activity of chromenes is strictly dependent on substitution patterns.[1]

  • Position 1: Oxygen atom (heterocycle).[1]

  • Position 2: Methylene bridge (-CH₂-), defining the "2H" nomenclature.[1]

  • Position 3: Carboxylate attachment point (Ethyl ester).[1]

  • Position 6: Chlorine atom (para to the ether oxygen).[1]

  • Position 8: Bromine atom (ortho to the ether oxygen).[1]

Part 2: Synthetic Architecture

The most robust route for synthesizing 2H-chromene-3-carboxylates is the DABCO-catalyzed Baylis-Hillman reaction followed by cyclization, or the reaction of substituted salicylaldehydes with ethyl acrylate.

Precursor Selection

To achieve the 6-chloro-8-bromo substitution pattern on the final chromene, the starting material must be 3-bromo-5-chlorosalicylaldehyde .

  • Mechanism Note: The aldehyde carbon becomes C4 of the chromene; the phenolic oxygen becomes O1.[1] Therefore, the substituent at position 3 of the salicylaldehyde maps to position 8 of the chromene.[1]

Synthesis Protocol (Self-Validating)

Reagents: 3-bromo-5-chlorosalicylaldehyde (1.0 eq), Ethyl acrylate (2.0 eq), DABCO (1,4-diazabicyclo[2.2.2]octane) (0.5 eq), Anhydrous DMSO or DMF.[1]

  • Activation: Dissolve 3-bromo-5-chlorosalicylaldehyde in anhydrous DMSO. Add DABCO.[1] Stir at room temperature for 15 minutes to activate the phenol.

  • Addition: Dropwise add ethyl acrylate. The excess acrylate drives the equilibrium toward the intermediate.[1]

  • Cyclization: Heat the mixture to 80–90°C for 4–6 hours. The initial Baylis-Hillman adduct undergoes intramolecular cyclization (oxa-Michael addition) followed by dehydration if necessary, though the 2H-chromene forms directly under these conditions.[1]

  • Validation (TLC): Monitor using 20% EtOAc/Hexane. The product will have a higher R_f than the polar aldehyde starting material.[1]

  • Purification: Dilute with water, extract with ethyl acetate, and purify via silica gel column chromatography.

Reaction Pathway Diagram[1]

SynthesisPath Start 3-Bromo-5-chloro- salicylaldehyde Inter Baylis-Hillman Intermediate Start->Inter Nucleophilic Attack Reagent Ethyl Acrylate + DABCO Reagent->Inter Cyclic Oxa-Michael Cyclization Inter->Cyclic 80°C Heat Product Ethyl 8-bromo-6-chloro- 2H-chromene-3-carboxylate Cyclic->Product -H2O (Elimination)

Caption: DABCO-catalyzed annulation of substituted salicylaldehyde with ethyl acrylate to form the 2H-chromene scaffold.

Part 3: Analytical Validation (Mass Spectrometry)

For halogenated compounds, Molecular Weight is insufficient for identification.[1] You must validate the Isotopic Envelope .[1] This molecule contains one Bromine and one Chlorine, creating a distinct "M+2" and "M+4" pattern.[1][2][3]

Isotope Logic
  • Bromine: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%) → roughly 1:1 ratio.[1]

  • Chlorine: ³⁵Cl (75.8%) and ³⁷Cl (24.2%) → roughly 3:1 ratio.[1]

When combined, the probability distribution results in a specific spectral signature:

  • M (316 Da): Contains ⁷⁹Br + ³⁵Cl.[1]

  • M+2 (318 Da): Contains (⁸¹Br + ³⁵Cl) AND (⁷⁹Br + ³⁷Cl).[1] This is the most intense peak.

  • M+4 (320 Da): Contains ⁸¹Br + ³⁷Cl.[1]

Mass Spec Decision Tree[1]

IsotopeLogic Sample Purified Sample (C12H10BrClO3) MS_Source ESI(+) Mass Spec Sample->MS_Source Peak_M Peak M (m/z ~316) [79Br + 35Cl] Relative Intensity: ~3 MS_Source->Peak_M Peak_M2 Peak M+2 (m/z ~318) [81Br + 35Cl] + [79Br + 37Cl] Relative Intensity: ~4 (Base Peak) MS_Source->Peak_M2 Peak_M4 Peak M+4 (m/z ~320) [81Br + 37Cl] Relative Intensity: ~1 MS_Source->Peak_M4 Result CONFIRMED IDENTITY Pattern: 3:4:1 Peak_M->Result Peak_M2->Result Peak_M4->Result

Caption: Isotopic abundance splitting for a 1-Bromo, 1-Chloro system. The M+2 peak is dominant due to overlapping probabilities.

Part 4: Biological Significance & Handling[1]

Pharmacophore Context

The 2H-chromene-3-carboxylate core acts as a rigid pharmacophore. The ester group at C3 allows for hydrogen bonding interactions within active sites (e.g., bacterial DNA gyrase or Bcl-2 proteins).[1] The addition of halogens at C6 and C8 significantly increases the Lipophilicity (LogP) , facilitating membrane permeability, which is critical for intracellular targets like multi-drug resistant (MDR) bacteria [1].[1]

Storage & Stability[1]
  • State: Likely a white to pale-yellow crystalline solid.[1]

  • Sensitivity: Ester groups are susceptible to hydrolysis in strong acid/base.[1] Store at -20°C under inert atmosphere (Argon) to prevent oxidation of the double bond or hydrolysis.

References

  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Source: National Institutes of Health (PMC).[1] Context: Establishes the biological relevance of halogenated chromenes (specifically 6-bromo-8-chloro derivatives) in fighting MDR Staph infections.[4] URL:[Link] (Note: Link grounded via search context for halogenated chromene bioactivity).[1]

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Source: Organic Chemistry Portal.[1] Context: Provides advanced synthetic routes for 2H-chromene-3-carboxylic acids.[5] URL:[Link]

  • Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives. Source: De La Salle University / ResearchGate.[1] Context: Details the Baylis-Hillman methodology for chromene synthesis using salicylaldehydes. URL:[Link]

  • Isotopes in Mass Spectrometry (Chlorine and Bromine Patterns). Source: Chemistry Steps.[1][4][6] Context: Theoretical basis for the 3:4:1 isotopic envelope validation. URL:[Link]

Sources

Foundational

solubility of ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate

An In-Depth Technical Guide to the Solubility Profile of Ethyl 8-Bromo-6-Chloro-2H-Chromene-3-Carboxylate Executive Summary Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate is a halogenated chromene derivative with signi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of Ethyl 8-Bromo-6-Chloro-2H-Chromene-3-Carboxylate

Executive Summary

Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate is a halogenated chromene derivative with significant potential as a scaffold in medicinal chemistry and materials science. Its structural complexity, characterized by a hydrophobic chromene core, two halogen substituents, and an ethyl ester moiety, predicts low aqueous solubility. This property is a critical determinant of a compound's developability, impacting everything from in vitro assay reliability to in vivo bioavailability.[1][2] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the systematic characterization of this compound's solubility. We move beyond simple data reporting to establish robust, validated methodologies for determining both thermodynamic and kinetic solubility, creating a complete solubility profile that is essential for researchers, scientists, and drug development professionals.

Compound Overview: Structure and Predicted Physicochemical Properties

Chemical Structure

The foundational step in any solubility assessment is a thorough understanding of the molecule's structure. Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate possesses several key features that govern its solubility behavior:

  • 2H-Chromene Core: This bicyclic ether forms a largely rigid, non-polar backbone, contributing to the compound's inherent hydrophobicity.[3]

  • Halogenation (Bromo and Chloro Substituents): The presence of bromine at the 8-position and chlorine at the 6-position significantly increases the molecule's molecular weight and lipophilicity, generally leading to decreased solubility in aqueous media.

  • Ethyl Carboxylate Group: The ester at the 3-position introduces a degree of polarity and a potential hydrogen bond acceptor site (the carbonyl oxygen). However, it is less polar than a carboxylic acid and does not ionize, limiting its contribution to aqueous solubility.

Based on these features, the compound is predicted to be a crystalline solid with poor aqueous solubility and a preference for non-polar organic solvents.[3]

The Imperative of Solubility in Drug Development

A compound's solubility is not merely a physical data point; it is a critical gatekeeper in the drug development pipeline.[4] Poor aqueous solubility can lead to:

  • Underestimated Potency: Precipitation in in vitro assays can lead to artificially low efficacy readings.

  • Poor Absorption and Bioavailability: For oral administration, a drug must first dissolve in gastrointestinal fluids to be absorbed.[2]

  • Formulation Challenges: Developing both oral and parenteral dosage forms for poorly soluble compounds is a significant and costly hurdle.[2]

Therefore, a precise and early characterization of solubility is paramount for making informed decisions about a compound's future.

The Theoretical Framework of Solubility

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

Understanding the two primary types of solubility measured in drug discovery is essential for correct data interpretation.[5]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a saturated solution in the presence of excess solid. It is a thermodynamically stable value and is the gold standard for pre-formulation and biopharmaceutical classification.[5][6] The most reliable method for its determination is the shake-flask method.[7][8]

  • Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a solution that was initially prepared in a high-concentration organic solvent stock (typically DMSO) and then diluted into an aqueous buffer.[1][9] It is a measure of a metastable state and is often higher than the thermodynamic solubility. Due to its high-throughput nature, it is widely used in the early stages of drug discovery for rapid compound ranking.[9]

G cluster_0 Solubility Assessment in Drug Discovery cluster_1 Application Stage cluster_2 Key Outcomes Kinetic Kinetic Solubility Early Early Discovery (Hit-to-Lead) Kinetic->Early informs Thermo Thermodynamic Solubility Late Lead Optimization & Pre-Formulation Thermo->Late critical for Ranking Rapid Compound Ranking High-Throughput Screening Early->Ranking requires Properties Intrinsic Physicochemical Property Formulation & Bioavailability Modeling Late->Properties determines

Logical relationship between solubility types and drug discovery stages.

Experimental Determination of Thermodynamic Solubility

The Gold Standard: Shake-Flask Method

The shake-flask method is the definitive technique for measuring thermodynamic solubility because it allows a compound to reach true equilibrium between its solid and dissolved states.[8] An excess of the solid compound is agitated in the solvent of choice for an extended period until the concentration in the solution becomes constant.[7]

Senior Application Scientist's Note: The choice of agitation time is critical. For novel, potentially poorly soluble crystalline compounds like this one, a minimum of 24 hours is recommended, with samples taken at 24 and 48 hours. Identical concentration values at these two time points provide confidence that equilibrium has been reached.[8]

Detailed Protocol: Shake-Flask Solubility Determination

This protocol is designed to be a self-validating system for determining the in various solvents.

Materials:

  • Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate (crystalline solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, Dimethyl Sulfoxide (DMSO), Ethanol, Acetonitrile, Toluene)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters (low-binding, e.g., PVDF)

  • HPLC system with UV detector

Methodology:

  • Preparation: Add an excess amount of the compound (e.g., 2-5 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment.[8]

  • Solvent Addition: Add 1 mL of the desired solvent to the vial.

  • Equilibration: Cap the vials securely and place them on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for 48 hours.

  • Phase Separation: After the incubation period, allow the vials to stand for 30 minutes to let larger particles settle. Centrifuge the vials at 10,000 x g for 15 minutes to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant.

  • Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.

    • Expert Insight: Discard the first 100-200 µL of the filtrate to saturate any potential binding sites on the filter membrane, which is crucial when working with low-solubility compounds.[6]

  • Dilution & Analysis: Dilute the clear filtrate with an appropriate mobile phase and analyze using a validated HPLC-UV method (see Section 3.3).

G start Start weigh Add Excess Compound to Vial start->weigh add_solvent Add 1 mL of Chosen Solvent weigh->add_solvent shake Equilibrate on Shaker (25°C, 24-48h) add_solvent->shake centrifuge Centrifuge to Pellet Undissolved Solid shake->centrifuge filter Filter Supernatant (0.22 µm PVDF filter) centrifuge->filter hplc Dilute & Analyze via HPLC-UV filter->hplc end End: Calculate Solubility hplc->end

Workflow for Thermodynamic Solubility Determination.
Analytical Quantification: HPLC-UV Method Development

A reliable analytical method is essential for accurate solubility measurement.[10]

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a solvent in which it is freely soluble (e.g., Acetonitrile or DMSO).

  • Calibration Standards: Create a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 0.1 to 100 µg/mL).

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic, 70:30 Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by scanning the UV spectrum of the compound (likely in the 254-320 nm range).

    • Injection Volume: 10 µL

  • Validation: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) of >0.995. This curve is then used to determine the concentration of the diluted filtrate samples.

High-Throughput Assessment of Kinetic Solubility

Rationale and Methodology

In early discovery, speed and material conservation are critical. Kinetic solubility assays are designed for high-throughput screening (HTS) to quickly flag compounds with potential solubility liabilities.[1] The most common method involves adding a concentrated DMSO stock solution to an aqueous buffer and measuring the resulting precipitation, often via turbidimetry (light scattering).[4][9]

Detailed Protocol: Turbidimetric Kinetic Solubility Assay

Materials:

  • 10 mM DMSO stock solution of the compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplate (clear bottom)

  • Plate reader capable of nephelometry or absorbance measurement at a non-absorbing wavelength (e.g., 620 nm).

Methodology:

  • Plate Preparation: Add 198 µL of PBS pH 7.4 to the wells of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS. This creates a final concentration of 100 µM with 1% DMSO. Mix well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Measurement: Measure the turbidity of each well using a plate reader.

  • Data Interpretation: Compare the signal from the compound-containing wells to wells containing only 1% DMSO in PBS (negative control). A significantly higher signal indicates precipitation and thus, the kinetic solubility is below the tested concentration (100 µM).

G start Start prep_plate Dispense 198 µL PBS into 96-well plate start->prep_plate add_dmso Add 2 µL of 10 mM DMSO Stock Solution prep_plate->add_dmso mix Mix to achieve 100 µM final concentration add_dmso->mix incubate Incubate at RT (1-2 hours) mix->incubate read_plate Measure Turbidity (Nephelometry/Absorbance) incubate->read_plate end End: Compare to Control read_plate->end

Workflow for Kinetic Solubility Determination.

Building a Comprehensive Solubility Profile

A single solubility value is insufficient. A full profile across different conditions provides a much richer understanding of the compound's behavior.

Data Presentation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Thermodynamic Solubility of Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate at 25°C

Solvent SystemSolubility (µg/mL)Solubility (µM)
WaterExperimental ValueCalculated Value
PBS (pH 7.4)Experimental ValueCalculated Value
0.1 N HCl (pH 1.2)Experimental ValueCalculated Value
EthanolExperimental ValueCalculated Value
AcetonitrileExperimental ValueCalculated Value
DMSOExperimental ValueCalculated Value
TolueneExperimental ValueCalculated Value

Table 2: Kinetic Solubility Summary

Assay BufferHighest Soluble ConcentrationMethod
PBS (pH 7.4)e.g., < 100 µMTurbidimetry

Conclusion

The is a foundational parameter that will dictate its utility in research and development. Due to its chemical structure, it is predicted to be a poorly water-soluble compound. This guide provides a robust, scientifically-grounded framework for accurately and comprehensively characterizing its solubility. By meticulously determining both thermodynamic and kinetic solubility and understanding the factors that influence them, researchers can proactively address potential development challenges, enabling the rational design of formulations and advancing the compound towards its intended application.

References

  • Ruell, J. A., et al. (2003). In vitro solubility and dissolution of compounds using a 96-well plate-based method. Modern Drug Discovery, 6(10), 83-88. (Note: While not directly cited, this type of publication underpins the principles of HTS solubility).
  • Ataman Kimya. ETHYL BROMOACETATE. Available at: [Link]

  • Solubility of Things. Chromene. Available at: [Link][3]

  • Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link][7]

  • ChemBK. ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate. Available at: [Link][11]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link][12]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link][13]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Available at: [Link][1]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available at: [Link][6]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link][14]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link][2]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link][8]

  • SlideShare. solubility experimental methods.pptx. Available at: [Link][10]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link][4]

  • Rodriguez-Hornedo, N. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link][5]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. Available at: [Link][15]

  • University of Arizona Campus Repository. (1987). Solubility of aromatic compounds in mixed solvents. Available at: [Link][16]

Sources

Exploratory

Preliminary Biological Screening of Substituted Chromenes: A Technical Guide

Executive Summary The chromene (benzopyran) scaffold represents a privileged structure in medicinal chemistry, serving as the core for diverse therapeutics ranging from the anticoagulant warfarin to the anticancer agent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chromene (benzopyran) scaffold represents a privileged structure in medicinal chemistry, serving as the core for diverse therapeutics ranging from the anticoagulant warfarin to the anticancer agent crolibulin. For drug development professionals, the challenge lies not in synthesizing these derivatives—which is well-established via multicomponent reactions (MCRs)—but in efficiently filtering them through a biological screening cascade that maximizes hit-to-lead conversion rates.

This guide outlines a rigorous, self-validating screening protocol for substituted chromenes. It moves beyond generic assay descriptions to focus on the specific physicochemical quirks of chromenes (e.g., lipophilicity-driven solubility issues) and provides a logic-driven workflow from in silico triage to target validation.

Part 1: The Chromene Scaffold & Strategic Logic

Structural Imperatives

Substituted chromenes, particularly 2-amino-4H-chromene-3-carbonitriles and 2H-chromen-2-ones (coumarins) , function as "chemical chameleons." Their planar aromatic system allows intercalation into DNA or hydrophobic pocket binding (e.g., AChE active gorge), while the 3- and 4-position substituents dictate specificity.

Key SAR Drivers:

  • 4-Position (Aryl Ring): The "selectivity filter." Electron-withdrawing groups (EWG) like

    
    , 
    
    
    
    , or
    
    
    often enhance cytotoxic potency by increasing lipophilicity and electronic affinity for the target site (e.g., tubulin colchicine site).
  • 2-Amino/3-Cyano Motif: Critical for hydrogen bonding interactions in enzyme active sites (e.g., Bcl-2 or Urease).

  • Benzene Fused Ring: Tolerates diverse substitution (

    
    , 
    
    
    
    ) to modulate solubility and metabolic stability.
The Screening Cascade

To avoid resource wastage, screening must follow a filter logic: High Throughput/Low Cost


 High Content/High Cost .

ScreeningCascade Start Library Synthesis (Substituted Chromenes) InSilico Phase I: In Silico Triage (ADMET & Docking) Start->InSilico Primary Phase II: Primary Screening (Antimicrobial & Antioxidant) InSilico->Primary Pass: Drug-likeness Secondary Phase III: Cytotoxicity Profiling (MTT/SRB Assay) Primary->Secondary MIC < 10 µg/mL Secondary->Start SAR Refinement Target Phase IV: Target Validation (Enzyme Inhibition/Tubulin) Secondary->Target SI > 10 Hit Lead Candidate Target->Hit Confirmed Mechanism

Figure 1: Strategic screening workflow for chromene derivatives. Note the "Selectivity Index (SI)" gate between Phase III and IV.

Part 2: In Silico Triage (The Digital Filter)

Before wet-lab testing, candidates must be assessed for "druggability." Chromenes are often highly lipophilic, leading to false positives in aggregation-based assays.

Protocol:

  • Lipinski Compliance: Calculate LogP. Chromenes with LogP > 5 should be flagged for potential solubility issues in aqueous bioassays.

  • PAINS Filter: Run structures through a Pan-Assay Interference Compounds filter. Certain fused chromenes can act as redox cyclers; exclude these early.

  • Molecular Docking:

    • Target: Tubulin (Colchicine binding site) or Acetylcholinesterase (AChE).

    • Control: Dock standard ligands (e.g., Colchicine or Donepezil) to validate the grid box.

    • Criteria: Binding energy (

      
      ) should be within -2 kcal/mol of the standard.
      

Part 3: Primary Screening (Antimicrobial & Antioxidant)

This phase is high-volume and low-cost. It assesses the compound's ability to penetrate cell walls and modulate redox states.

Antimicrobial Assay (MIC Determination)

Rationale: Many 2-amino-chromenes exhibit potent activity against Gram-positive bacteria (e.g., S. aureus) and fungi.

Step-by-Step Protocol (Microbroth Dilution):

  • Stock Preparation: Dissolve chromenes in 100% DMSO to 10 mg/mL.

    • Critical: Chromenes may precipitate in water. Ensure the final DMSO concentration in the well is < 1% (bacteria) or < 0.5% (mammalian cells) to prevent solvent toxicity.

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plate Setup: Use 96-well plates. Add 100 µL Mueller-Hinton broth.

  • Serial Dilution: Perform 2-fold dilutions of the compound (Range: 512 µg/mL to 0.5 µg/mL).

  • Controls (Self-Validating System):

    • Positive: Ciprofloxacin (Bacteria) / Fluconazole (Fungi).

    • Negative: Broth + Inoculum + DMSO (Solvent control).

    • Sterility: Broth only.

  • Incubation: 37°C for 24h.

  • Readout: Add 20 µL Resazurin dye (0.01%). Blue

    
     Pink indicates growth. The lowest concentration remaining Blue is the MIC.
    
Antioxidant Assay (DPPH)

Rationale: The benzopyran ring can stabilize free radicals. Protocol: Mix 1 mL of compound (10–100 µg/mL in methanol) with 1 mL of 0.1 mM DPPH solution. Incubate 30 min in dark. Measure Absorbance at 517 nm. Calculation:


.

Part 4: Cytotoxicity & Anticancer Profiling

This is the critical "Go/No-Go" step for drug development.

MTT Assay Protocol

Expert Insight: Chromenes can interfere with tetrazolium reduction if they have intrinsic redox activity. Always run a "compound only" blank (no cells) to check for chemical reduction of MTT.

Methodology:

  • Cell Seeding: Seed cancer lines (e.g., MCF-7, HepG-2) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add compounds (0.1 – 100 µM).

    • Solubility Check: Inspect wells under a microscope. Precipitated crystals invalidates the result (false toxicity).

  • Incubation: 48h or 72h.

  • Dye Addition: Add 10 µL MTT (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Absorbance at 570 nm (Reference 630 nm).

Data Analysis: Selectivity Index (SI)

Raw potency (


) is meaningless without selectivity. You must test against a normal cell line (e.g., HUVEC or Vero).


  • SI < 2: General toxin (Discard).

  • SI > 10: Promising lead.

Part 5: Target Validation (Mechanism of Action)

If a chromene shows anticancer activity, the mechanism is likely Tubulin Polymerization Inhibition (binding to the colchicine site) or Apoptosis induction .

Tubulin Polymerization Assay (Fluorescence Based)

Rationale: Crolibulin (a chromene) destabilizes microtubules. Protocol:

  • Use a commercial Tubulin Polymerization Assay kit (>99% pure tubulin).

  • Incubate tubulin with compound at 37°C.

  • Measure fluorescence (Ex 360 nm / Em 450 nm) over 60 mins.

  • Result: Effective chromenes will suppress the fluorescence increase (polymerization curve) compared to the Taxol control (stabilizer) or Vinblastine (destabilizer).

Apoptosis Pathway Visualization

Understanding the downstream effect is crucial for publication and patenting.

ApoptosisPathway Chromene Substituted Chromene Tubulin Tubulin (Colchicine Site) Chromene->Tubulin Inhibits Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Microtubule Destabilization Bcl2 Bcl-2 (Phosphorylation) Arrest->Bcl2 Signaling Caspase Caspase-3/7 Activation Bcl2->Caspase Cleavage Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Proposed Mechanism of Action for anticancer chromenes. Binding to tubulin triggers a cascade leading to apoptotic cell death.

Part 6: Data Interpretation & SAR Summary

When analyzing your screening data, look for these trends to guide the next cycle of synthesis:

Substitution PatternObserved EffectMechanistic Insight
4-(4-Nitrophenyl) High CytotoxicityStrong electron withdrawal increases binding affinity to tubulin.
4-(4-Chlorophenyl) High AntimicrobialHalogen improves lipophilicity/membrane penetration.
4-(4-Methoxyphenyl) Reduced ActivityElectron donation often weakens interaction in the hydrophobic pocket.
2-Amino-3-CN Broad ActivityEssential pharmacophore for H-bonding (Target: Bcl-2/Urease).

Common Pitfalls:

  • False Positives: If

    
     is < 1 µM but the curve is very steep (Hill slope > 3), suspect compound aggregation or precipitation.
    
  • Solvent Effects: If the "Vehicle Control" shows >10% cell death, your DMSO concentration is too high.

References

  • Frontiers in Chemistry. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold.[1]Link

  • European Journal of Medicinal Chemistry. (2024). Novel 4-Aryl-4H-chromene derivative displayed excellent in vivo anti-glioblastoma efficacy as the microtubule-targeting agent.Link[2]

  • Scientific Reports. (2019). New chromenone derivatives as cholinesterase inhibitors and molecular docking studies.[3]Link

  • NIH National Center for Advancing Translational Sciences. (2012). Assay Guidance Manual: In Vitro Cell Viability Assays.Link

  • RSC Medicinal Chemistry. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and SAR insights.Link

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate

Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides a comprehensive framework for the structural elucidation of ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate, a halogenate...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation of ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate, a halogenated chromene derivative of interest to medicinal chemists and drug discovery professionals. The chromene scaffold is a privileged structure in numerous biologically active compounds, making the unambiguous characterization of novel analogues essential for advancing research and development. This document outlines the application of fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to confirm the molecular structure and purity of the title compound. We delve into the causality behind experimental choices, provide validated protocols, and present a detailed interpretation of the expected spectral data, establishing a self-validating system for analysis.

Introduction: The Chromene Scaffold

The chromene ring system is a core component of a wide array of natural products and synthetic molecules with significant therapeutic potential. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The precise structural characterization of these molecules is the bedrock of structure-activity relationship (SAR) studies and is non-negotiable for regulatory submission. The title compound, ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate, incorporates several key features—an α,β-unsaturated ester, a dihydropyran ring, and a di-halogenated aromatic ring—each presenting a unique spectroscopic signature. This guide will systematically dissect these signatures.

Analytical Workflow for Structural Elucidation

A multi-technique approach is essential for the unambiguous structural confirmation of a novel chemical entity. Each spectroscopic method provides a unique and complementary piece of the structural puzzle. The workflow presented here ensures that data from each analysis corroborates the others, leading to a confident structural assignment.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Verification Prep Synthesized Compound (Purified via Chromatography) NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Prep->NMR Aliquots MS Mass Spectrometry (HRMS) Prep->MS Aliquots IR FTIR Spectroscopy Prep->IR Aliquots Data Integrate & Correlate Data (Chemical Shifts, m/z, Vibrations) NMR->Data MS->Data IR->Data Structure Final Structure Confirmation Data->Structure Corroboration

Caption: Integrated workflow for spectroscopic analysis.

Molecular Structure & Atom Numbering

For clarity in spectral assignments, the following standardized numbering scheme will be used for ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate.

Caption: Structure of ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) spectrometer is recommended for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled sequence, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.

¹H NMR Data: Interpretation and Rationale

The ¹H NMR spectrum provides the first detailed look into the proton environments. The expected signals are rationalized based on inductive effects, anisotropy, and spin-spin coupling.

Assigned Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-12 (CH₃)1.25 - 1.40Triplet (t)~7.13HAliphatic methyl protons coupled to the adjacent methylene group (H-11).
H-11 (CH₂)4.20 - 4.35Quartet (q)~7.12HMethylene protons adjacent to an ester oxygen, deshielded and coupled to the methyl group (H-12).
H-2 (CH₂)4.90 - 5.10Singlet (s)-2HMethylene protons at a benzylic and allylic position, adjacent to the heterocyclic oxygen. The lack of coupling suggests no adjacent protons.
H-47.70 - 7.85Singlet (s)-1HVinylic proton deshielded by the anisotropic effect of the conjugated ester carbonyl and the electron-withdrawing nature of C-3.
H-57.55 - 7.65Doublet (d)~2.51HAromatic proton coupled to H-7 (meta-coupling). Deshielded by the adjacent bromine atom.
H-77.40 - 7.50Doublet (d)~2.51HAromatic proton coupled to H-5 (meta-coupling).
¹³C NMR Data: Interpretation and Rationale

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

Assigned Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C-12 (CH₃)14.0 - 14.5Typical chemical shift for an ethyl ester methyl carbon.
C-11 (CH₂)61.5 - 62.5Ethyl ester methylene carbon, shifted downfield by the adjacent oxygen.
C-2 (CH₂)65.0 - 67.0Aliphatic carbon bonded to the heterocyclic oxygen, resulting in a downfield shift.
C-8a, C-6, C-8115.0 - 130.0Carbons bearing halogens (C-6, C-8) and the aromatic carbon C-8a. Exact assignment often requires 2D NMR.
C-3, C-4a120.0 - 135.0Quaternary carbons of the aromatic ring and the vinylic C-3.
C-4, C-5, C-7125.0 - 145.0Aromatic and vinylic CH carbons. The electron-withdrawing substituents influence these shifts significantly.[1]
C-4a, C-8a148.0 - 152.0Aromatic carbons attached to the heterocyclic oxygen, significantly deshielded.
C-9 (C=O)162.0 - 165.0Carbonyl carbon of the α,β-unsaturated ester.[2]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high precision. The presence of bromine and chlorine atoms creates a highly characteristic isotopic pattern that serves as a powerful diagnostic tool.[3]

Experimental Protocol: HRMS
  • Sample Preparation: Prepare a dilute solution (~100 µg/L) of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) in positive ion mode is typically effective for this class of compounds, targeting the protonated molecule [M+H]⁺.

  • Mass Analyzer: Utilize a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap to achieve mass accuracy within 5 ppm.

Data Analysis: Isotopic Pattern

The molecular formula C₁₂H₁₀BrClO₄ has a monoisotopic mass of 331.9478 u. The presence of two chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1) and two bromine isotopes (⁷⁹Br:⁸¹Br ≈ 1:1) results in a distinctive cluster of peaks for the molecular ion.[4][5]

IonCalculated m/zIsotope CombinationExpected Relative Abundance
[M]⁺331.9478¹²C₁₂, ¹H₁₀, ⁷⁹Br, ³⁵Cl, ¹⁶O₄~75% (Reference)
[M+2]⁺333.9457(⁷⁹Br, ³⁷Cl) or (⁸¹Br, ³⁵Cl)~100%
[M+4]⁺335.9428⁸¹Br, ³⁷Cl~25%

Causality: The [M+2]⁺ peak is the most abundant because it represents two possibilities: having the heavy isotope of chlorine OR the heavy isotope of bromine. The unique ~3:4:1 ratio of the M, M+2, and M+4 peaks is a definitive signature for a compound containing one bromine and one chlorine atom.[6][7]

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: FTIR
  • Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

Data Interpretation: Key Vibrational Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3100 - 3000C-H StretchAromatic/VinylicStretching vibrations of sp² C-H bonds.
2980 - 2850C-H StretchAliphaticStretching vibrations of sp³ C-H bonds in the ethyl and methylene groups.
1720 - 1700 C=O Stretch α,β-Unsaturated Ester Strong, sharp absorption characteristic of the conjugated ester carbonyl. Conjugation lowers the frequency from a typical ester (~1740 cm⁻¹). [8]
1610 - 1580C=C StretchAromatic/VinylicStretching vibrations within the aromatic ring and the C=C double bond of the pyran ring.
1250 - 1200C-O StretchEster & EtherAsymmetric C-O-C stretching from the ester and the chromene ether linkage.
850 - 750C-Cl StretchAryl ChlorideCharacteristic stretching vibration for an aryl chloride.
700 - 600C-Br StretchAryl BromideCharacteristic stretching vibration for an aryl bromide.

Conclusion

The combination of ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and FTIR spectroscopy provides a robust and self-validating methodology for the complete structural characterization of ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate. The predicted chemical shifts, coupling constants, the unique [M]⁺:[M+2]⁺:[M+4]⁺ isotopic pattern, and the characteristic infrared absorptions collectively form a unique spectroscopic fingerprint. This guide provides the foundational protocols and interpretive rationale necessary for researchers to confidently verify the identity and purity of this and structurally related compounds, ensuring data integrity in drug discovery and development programs.

References

  • Synthesis of Dihydropyrrole Derivatives by Oxidative Functionalization of 2-Amino-4H-Chromenes Using Hypervalent Iodine Reagen. (2021). Available at: [Link]

  • Nagaveni, V. B., Naveen, S., Kumar, T. O. S., Kumara, M. N., Mahadevan, K. M., & Lokanath, N. K. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Der Pharma Chemica, 8(1), 357-364. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Supporting Information for "Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature". (n.d.). Available at: [Link]

  • Abdel-Aziz, H. A., Elsaman, T., Attia, M. I., & Alanazi, A. M. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084–2095. Available at: [Link]

  • Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
  • Ye, R., Hashiguchi, Y., & Abe, M. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Analytica Chimica Acta, 1079, 168-176. Available at: [Link]

  • Tarnawski, P., & Daszkiewicz, Z. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6653. Available at: [Link]

  • Der Pharma Chemica. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Available at: [Link]

  • Pordel, M., & Schollmeyer, D. (2017). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1039–1042. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Assigning carbon-13 NMR for ethyl 2-oxo-2H-chromen3-carboxylate. Available at: [Link]

  • National Center for Biotechnology Information. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. Available at: [Link]

  • Swansea University. (2020). Mass Spec 3f Halogenoalkanes. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

  • ChemBK. (2024). ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate. Available at: [Link]

  • PubChem. (n.d.). ethyl 2-oxo-2H-chromene-3-carboxylate. Available at: [Link]

  • Song, L.-M., & Gao, J.-H. (2014). Synthesis, Crystal Structure and Photoluminescence of Ethyl Coumarin-3-carboxylate Derivatives. Chinese Journal of Structural Chemistry, 33(1), 57-64. Available at: [Link]

  • ResearchGate. (2015). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Available at: [Link]

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Available at: [Link]

Sources

Exploratory

1H NMR spectrum of ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate Abstract This technical guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic res...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the structural features of the title compound through a detailed examination of predicted chemical shifts, spin-spin coupling constants, and signal multiplicities. We delve into the underlying principles governing the spectral data, including the electronic effects of halogen substituents and the anisotropic influence of the chromene ring system. This guide also features a validated, step-by-step experimental protocol for acquiring a high-resolution ¹H NMR spectrum, ensuring reproducibility and accuracy in laboratory settings.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry for the unambiguous determination of molecular structure.[1][2] For complex heterocyclic systems such as ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate, ¹H NMR provides precise information on the electronic environment of every proton, revealing the molecular connectivity and stereochemistry. The chromene scaffold is a privileged structure in medicinal chemistry, and understanding the precise substitution pattern is critical for establishing structure-activity relationships (SAR).[3]

This guide serves as a self-validating reference for interpreting the ¹H NMR spectrum of this specific chromene derivative. By dissecting the spectrum into its constituent parts—the aromatic region, the heterocyclic core, and the ethyl ester moiety—we can assign each resonance and understand the structural basis for its appearance.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the unique proton environments within the molecule. The structure contains seven distinct proton signals with a total of nine protons.

Figure 1: Molecular structure with proton labeling.

Predicted ¹H NMR Spectral Data: A Detailed Analysis

The following analysis is based on established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects, spin-spin coupling rules, and data from analogous chemical structures.[4][5][6] The spectrum is predicted for a standard solution in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal reference (δ 0.00 ppm).

The Ethyl Ester Group (H-a, H-b)

The ethyl group provides the most straightforward signals to identify.

  • Methylene Protons (H-a, -OCH₂CH₃): These protons are directly attached to an oxygen atom, which is strongly electron-withdrawing. This deshielding effect places their signal significantly downfield. They are adjacent to the three protons of the methyl group (H-b), and thus, according to the n+1 rule, their signal will be split into a quartet (3+1=4).[1]

  • Methyl Protons (H-b, -OCH₂CH₃): These protons are further from the electronegative oxygen and will appear at a much higher field (further upfield). They are coupled to the two adjacent methylene protons (H-a), resulting in a triplet (2+1=3).[7]

The coupling constant for free-rotating alkyl chains, ³J, is typically around 7 Hz. The quartet and triplet will share the same coupling constant value.[8]

The Heterocyclic Ring Protons (H-2, H-4)
  • Methylene Protons (H-2): These protons are in an allylic position and are also bonded to a carbon adjacent to the ring oxygen. This combined deshielding effect places their signal in the midfield region. They are diastereotopic and may appear as a singlet or a narrow multiplet. Any coupling to the vinylic H-4 proton would be a long-range ⁴J coupling, which is typically small (0–3 Hz) and may not be resolved.[9][10]

  • Vinylic Proton (H-4): This proton is part of a carbon-carbon double bond, which causes a significant downfield shift due to sp² hybridization.[11][12] Furthermore, it is deshielded by the anisotropic effect of the C=O bond of the ester and the electron-withdrawing nature of the adjacent carboxylate group. This will likely be the most downfield signal of the non-aromatic protons.

The Aromatic Ring Protons (H-5, H-7)

The chemical shifts of the aromatic protons are governed by the electronic effects of the substituents (Cl and Br) and the fused heterocyclic ring.

  • General Effects: Halogens are electron-withdrawing through induction but electron-donating through resonance.[13][14] The net effect deshields the aromatic protons relative to benzene (δ 7.36 ppm).

  • Proton H-7: This proton is situated between two electron-withdrawing halogens (Cl at C-6 and Br at C-8). The additive deshielding effects will cause this proton to resonate at a lower field compared to H-5.

  • Proton H-5: This proton is ortho to the fused ring and meta to the chlorine atom. It will be less deshielded than H-7.

  • Coupling: Protons H-5 and H-7 are meta to each other. They will exhibit a small meta-coupling (⁴J), typically in the range of 2-3 Hz.[15] This will split both signals into doublets.

Summary of Predicted Spectral Parameters

The predicted ¹H NMR data are summarized in the table below. Chemical shifts are estimates and can vary depending on solvent and concentration.[16][17][18]

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-b (-CH₃)1.3 - 1.5Triplet (t)3H³J = 7.1 Hz
H-a (-OCH₂)4.2 - 4.5Quartet (q)2H³J = 7.1 Hz
H-2 (-CH₂-)4.8 - 5.2Singlet (s) or narrow multiplet2HN/A
H-5 (Ar-H)7.4 - 7.6Doublet (d)1H⁴J ≈ 2.5 Hz
H-7 (Ar-H)7.7 - 7.9Doublet (d)1H⁴J ≈ 2.5 Hz
H-4 (=CH-)7.9 - 8.2Singlet (s)1HN/A

Visualizing Spin-Spin Coupling

The connectivity between coupled protons can be visualized to better understand the origin of the splitting patterns observed in the spectrum.

Figure 2: Predicted spin-spin coupling network.

Experimental Protocol: Acquiring a High-Resolution Spectrum

This section provides a standardized procedure for obtaining the ¹H NMR spectrum. Adherence to this protocol ensures data quality and consistency.

6.1. Materials and Equipment

  • Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate (approx. 10-20 mg)

  • Deuterated Chloroform (CDCl₃, 99.8 atom % D)

  • Tetramethylsilane (TMS)

  • NMR Tube (5 mm, high precision)

  • Volumetric flask and Pasteur pipette

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

6.2. Step-by-Step Procedure

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the title compound and transfer it to a clean, dry vial.

    • Add approximately 0.7 mL of CDCl₃ to the vial.

    • Add one drop of TMS to the solution to serve as the internal standard (δ 0.00 ppm).

    • Gently vortex the mixture until the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

    • Set the following acquisition parameters (values are typical for a 400 MHz instrument and may need optimization):

      • Pulse Program: Standard single pulse (e.g., 'zg30')

      • Spectral Width: 16 ppm (-2 to 14 ppm)

      • Acquisition Time (AQ): ~4 seconds

      • Relaxation Delay (D1): 2 seconds

      • Number of Scans (NS): 16 to 64 (adjust for desired signal-to-noise ratio)

      • Receiver Gain: Set automatically or adjust to avoid ADC overflow.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

    • Integrate all signals. Set the integration of a well-resolved signal from a known number of protons (e.g., the triplet for the CH₃ group) to 3.0 to normalize the rest of the spectrum.

    • Perform peak picking to determine the precise chemical shift of each multiplet.

Conclusion

The ¹H NMR spectrum of ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate is predicted to show six distinct and well-resolved signals corresponding to its unique proton environments. The characteristic quartet-triplet pattern of the ethyl ester, the two meta-coupled aromatic doublets, and the downfield singlets for the vinylic and methylene protons of the chromene ring provide a definitive spectral fingerprint for this molecule. This guide provides the foundational knowledge and practical methodology required for researchers to confidently acquire, interpret, and validate the structure of this compound, facilitating its application in pharmaceutical research and development.

References

  • ChemBK. (2024). ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate. Available at: [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]

  • Naveen, S., et al. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. ResearchGate. Available at: [Link]

  • Khan Academy. (n.d.). Coupling constant. Available at: [Link]

  • Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
  • Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Modgraph. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Jimenez-Orozco, F. A., et al. (2023). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. PubMed Central. Available at: [Link]

  • Chemistry LibreTexts. (2020). 12.2: Predicting A 1H-NMR Spectrum from the Structure. Available at: [Link]

  • Shahid, M., et al. (2022). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. PubMed Central. Available at: [Link]

  • Dong, F., et al. (2018). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. PubMed Central. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

  • Li, D., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • Gaber, M., El-Ghamry, H. A., & Atlam, F. M. (2022). Synthesis, Spectroscopic and Computational Studies of Some Metals Chelates with Chromene-2-one and Pyrazine-Based Ligands. ResearchGate. Available at: [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available at: [Link]

  • University of Ottawa NMR Facility Blog. (2012). Measurement of Long Range C H Coupling Constants. Available at: [Link]

  • OC Chem Explained. (2017). How to calculate coupling constants. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Available at: [Link]

  • Shahid, M., et al. (2022). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. RSC Publishing. Available at: [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Giraud, M., et al. (2010). Measurement of Long-Range Heteronuclear Coupling Constants Using the Peak Intensity in Classical 1D HMBC Spectra. ResearchGate. Available at: [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Available at: [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Available at: [Link]

  • Modgraph. (n.d.). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of ethylfuro[2,3-h] chromone-8-carboxylates. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of vinyl PB (B in Table I). Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Long-range coupling in the proton nuclear magnetic resonance spectra of some benzothiophen and benzofuran analogues. Available at: [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • University of Calgary. (n.d.). CSD Solution #13. Available at: [Link]

  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Available at: [Link]

  • Fiveable. (n.d.). Vinylic Protons Definition. Available at: [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • MDPI. (2011). Synthesis of New Substituted Chromen[4,3-c]pyrazol-4-ones and Their Antioxidant Activities. Available at: [Link]

  • YouTube. (2022). 1H NMR signals of vinyl chloride. Available at: [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

  • University of Cambridge. (n.d.). H NMR Spectroscopy. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate via Knoevenagel Condensation

Introduction: Strategic Synthesis of a Key Heterocyclic Scaffold The 2H-chromene framework is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active molecules. Its derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Synthesis of a Key Heterocyclic Scaffold

The 2H-chromene framework is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active molecules. Its derivatives exhibit a wide spectrum of biological activities, making them attractive targets in drug discovery and development. This document provides a detailed guide for the synthesis of ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate, a halogenated chromene derivative with potential applications as a versatile intermediate in medicinal chemistry. The synthetic strategy hinges on the classical Knoevenagel condensation, a robust and reliable carbon-carbon bond-forming reaction.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering not just a protocol, but a comprehensive understanding of the underlying chemical principles and experimental nuances.

Reaction Principle: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound (an aldehyde or ketone) and a compound with an active methylene group, catalyzed by a base.[1][2] The reaction culminates in the formation of a new carbon-carbon double bond, typically after a dehydration step. In the context of this synthesis, the reaction proceeds between 3-bromo-5-chlorosalicylaldehyde and diethyl malonate, with a weak base like piperidine serving as the catalyst.[1][3][4][5][6]

The mechanism, illustrated below, involves the following key steps:

  • Enolate Formation: The basic catalyst abstracts a proton from the active methylene group of diethyl malonate, forming a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-bromo-5-chlorosalicylaldehyde.

  • Aldol Addition: This attack forms an aldol-type addition product.

  • Intramolecular Cyclization and Dehydration: The hydroxyl group of the salicylaldehyde moiety then participates in an intramolecular cyclization with one of the ester groups, followed by the elimination of a molecule of water and ethanol to yield the stable 2H-chromene ring system.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Reactant1 3-Bromo-5-chlorosalicylaldehyde Intermediate2 Aldol Adduct Reactant1->Intermediate2 Nucleophilic Attack Reactant2 Diethyl Malonate Intermediate1 Enolate Ion Reactant2->Intermediate1 Deprotonation Catalyst Piperidine Catalyst->Intermediate1 Intermediate1->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate Intermediate3->Product Dehydration

Figure 1: Generalized workflow of the Knoevenagel condensation for the synthesis of the target chromene.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromo-5-chlorosalicylaldehyde≥98%Commercially AvailableStore in a cool, dark place.
Diethyl malonate≥99%Commercially Available
Piperidine≥99%Commercially Available
EthanolAnhydrousCommercially Available
TolueneAnhydrousCommercially Available
Ethyl acetateHPLC GradeCommercially AvailableFor chromatography and recrystallization.
HexaneHPLC GradeCommercially AvailableFor chromatography and recrystallization.
Anhydrous Magnesium SulfateReagent GradeCommercially AvailableFor drying organic extracts.
Equipment
  • Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap

  • Magnetic stirrer with heating mantle

  • Thin-layer chromatography (TLC) apparatus (plates, developing chamber, UV lamp)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • Melting point apparatus

  • NMR spectrometer, IR spectrophotometer, and Mass spectrometer for product characterization

Reaction Setup and Procedure

experimental_workflow A 1. Charge round-bottom flask with reactants and solvent. B 2. Add piperidine catalyst. A->B C 3. Heat the mixture to reflux with a Dean-Stark trap. B->C D 4. Monitor reaction progress by TLC. C->D E 5. Cool the reaction mixture and remove the solvent. D->E Upon completion F 6. Purify the crude product by column chromatography. E->F G 7. Recrystallize the purified product. F->G H 8. Characterize the final product (NMR, IR, MS, MP). G->H

Sources

Application

Application Notes &amp; Protocols: Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate as a Strategic Intermediate for Fused Heterocyclic Systems

Foreword: The Architectural Value of Substituted Chromenes in Drug Discovery The chromene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Value of Substituted Chromenes in Drug Discovery

The chromene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives are known to possess a vast spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4] The true potential of this scaffold, however, is often unlocked by its incorporation into more complex, rigid, and three-dimensional fused heterocyclic systems.[4] These larger constructs can achieve higher binding affinities and selectivities for biological targets.

This guide focuses on a particularly valuable, yet underexplored, building block: ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate . This molecule is strategically designed for synthetic versatility. The electron-withdrawing chloro group at C6 modulates the electronic properties of the benzene ring, while the ester at C3 and the bromo group at C8 provide orthogonal reactive handles. This multi-functionalization allows for a stepwise and controlled construction of diverse fused heterocycles, making it an invaluable intermediate for researchers in drug development and synthetic chemistry.

Part 1: Synthesis of the Core Intermediate

The synthesis of the title compound is predicated on the well-established Knoevenagel condensation, a reliable method for forming the chromene core.[5] The strategic choice of a pre-functionalized salicylaldehyde is critical for installing the requisite bromo and chloro substituents from the outset.

Protocol 1.1: Synthesis of Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate

This protocol details the synthesis starting from the commercially available 2-bromo-4-chlorophenol, which is first formylated via a Duff reaction, followed by Knoevenagel condensation.

Workflow Overview

A 2-Bromo-4-chlorophenol B Duff Reaction (Hexamethylenetetramine, TFA) A->B Formylation C 3-Bromo-5-chloro-2-hydroxybenzaldehyde B->C D Knoevenagel Condensation (Diethyl malonate, Piperidine, EtOH) C->D Cyclization E Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate D->E

Caption: Synthesis workflow for the title intermediate.

Materials and Reagents

ReagentSupplierGrade
2-Bromo-4-chlorophenolStandard Vendor>98%
Hexamethylenetetramine (HMTA)Standard Vendor>99%
Trifluoroacetic acid (TFA)Standard VendorReagent Grade
Diethyl malonateStandard Vendor>99%
PiperidineStandard Vendor>99%
Ethanol (Absolute)Standard VendorAnhydrous
Hydrochloric Acid (HCl)Standard Vendor37% aq.
Ethyl AcetateStandard VendorACS Grade
HexanesStandard VendorACS Grade
Anhydrous Magnesium SulfateStandard VendorGranular

Step-by-Step Procedure:

  • Formylation (Duff Reaction):

    • In a 250 mL round-bottom flask equipped with a reflux condenser, add 2-bromo-4-chlorophenol (10.0 g, 48.2 mmol) and hexamethylenetetramine (13.5 g, 96.4 mmol).

    • Carefully add trifluoroacetic acid (100 mL) to the flask. The reaction is exothermic; addition should be done in an ice bath.

    • Heat the mixture to reflux (approx. 80-85 °C) for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

    • After completion, cool the reaction to room temperature and pour it onto 400 g of crushed ice.

    • Hydrolyze the intermediate by adding concentrated HCl (50 mL) and heating the mixture at 100 °C for 1 hour.

    • Cool the mixture to room temperature. The product, 3-bromo-5-chloro-2-hydroxybenzaldehyde, will precipitate as a solid.

    • Filter the solid, wash thoroughly with cold water, and dry under vacuum.

  • Knoevenagel Condensation and Cyclization:

    • To a solution of the dried 3-bromo-5-chloro-2-hydroxybenzaldehyde (10.0 g, 42.1 mmol) in absolute ethanol (150 mL), add diethyl malonate (7.4 g, 46.3 mmol).

    • Add piperidine (0.5 mL) as a catalyst. The choice of a mild organic base like piperidine is crucial to facilitate the initial condensation without promoting side reactions.

    • Heat the mixture to reflux for 4 hours. Monitor by TLC until the starting aldehyde is consumed.

    • Upon completion, cool the reaction mixture in an ice bath for 1-2 hours to induce crystallization of the product.

    • Filter the resulting pale yellow solid, wash with a small amount of ice-cold ethanol, and dry in vacuo.

    • Further purification can be achieved by recrystallization from ethanol.

Expected Results

CompoundFormYieldM.P. (°C)
Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylatePale Yellow Solid75-85%160-165

Part 2: Application in Fused Heterocycle Synthesis

The true utility of ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate lies in its capacity to serve as a scaffold for building more complex molecular architectures. The following protocols illustrate its application in constructing medicinally relevant fused systems.

Application A: Palladium-Catalyzed Suzuki Coupling at the C8-Position

The C8-bromo group is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl or heteroaryl substituents.[6][7] This modification can be a terminal step or a prelude to a subsequent intramolecular cyclization. The Suzuki-Miyaura coupling is chosen for its operational simplicity and tolerance of various functional groups.[8][9]

Workflow for Suzuki Coupling

cluster_0 Catalytic Cycle A Intermediate C Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O A->C B Arylboronic Acid B->C G 8-Aryl-6-chloro-2H-chromene Derivative C->G Suzuki Coupling D Oxidative Addition E Transmetalation D->E F Reductive Elimination E->F F->D

Caption: Suzuki coupling workflow at the C8-position.

Protocol 2.1: Synthesis of Ethyl 6-chloro-8-(4-methoxyphenyl)-2H-chromene-3-carboxylate

Materials and Reagents

ReagentSupplierGrade
Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylateAs per Protocol 1.1-
4-Methoxyphenylboronic acidStandard Vendor>98%
Tetrakis(triphenylphosphine)palladium(0)Standard Vendor>99%
Potassium Carbonate (K₂CO₃)Standard VendorAnhydrous
TolueneStandard VendorAnhydrous
Degassed Deionized WaterIn-house-

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate (1.0 g, 2.88 mmol), 4-methoxyphenylboronic acid (0.52 g, 3.45 mmol, 1.2 eq), and potassium carbonate (1.19 g, 8.64 mmol, 3.0 eq).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.17 g, 0.14 mmol, 5 mol%). The use of a pre-catalyst like Pd(PPh₃)₄ is convenient as it generates the active Pd(0) species in situ.

    • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Execution:

    • Add anhydrous toluene (20 mL) and degassed deionized water (5 mL) via syringe. The biphasic solvent system is standard for Suzuki couplings, with the base residing in the aqueous phase.

    • Heat the mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

    • Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (gradient elution, 10% to 30% ethyl acetate in hexanes) to yield the pure product.

Application B: Synthesis of Fused Pyrano[3,2-c]chromenes via Multicomponent Reaction

Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step.[1][10][11][12] The α,β-unsaturated ester system in our intermediate can participate as a Michael acceptor, paving the way for annulation reactions that form new rings. This protocol describes the synthesis of a pyrano[3,2-c]chromene, a scaffold found in compounds with interesting biological activities.[13][14][15]

Protocol 2.2: One-Pot Synthesis of a Substituted Pyrano[3,2-c]chromene

This reaction proceeds via an initial Knoevenagel condensation between an aldehyde and malononitrile, followed by a Michael addition of 4-hydroxycoumarin (representing a related reactive species for illustrative purposes) and subsequent cyclization.[15][16]

Workflow for Pyrano[3,2-c]chromene Synthesis

A Aromatic Aldehyde E Knoevenagel Condensation A->E B Malononitrile B->E C 4-Hydroxycoumarin (Model Reactant) F Michael Addition C->F D Base Catalyst (e.g., Piperidine) D->E D->F G Intramolecular Cyclization & Tautomerization D->G E->F Arylidenemalononitrile F->G Michael Adduct H Pyrano[3,2-c]chromene Derivative G->H

Caption: General workflow for a three-component synthesis of Pyrano[3,2-c]chromenes.

Step-by-Step Procedure (Illustrative Example):

  • Reaction Setup:

    • In a 100 mL round-bottom flask, combine 4-hydroxycoumarin (as a stand-in for our chromene's reactivity profile) (1.0 g, 6.17 mmol), an aromatic aldehyde (e.g., benzaldehyde, 0.65 g, 6.17 mmol), and malononitrile (0.41 g, 6.17 mmol) in ethanol (30 mL).

    • Add a catalytic amount of piperidine (0.1 mL).

  • Reaction Execution:

    • Heat the mixture to reflux for 3 hours. The reaction's progression is marked by the formation of a precipitate.

    • Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Filter the solid product, wash with cold ethanol, and dry.

    • Recrystallize the crude product from an appropriate solvent like ethanol or acetic acid to obtain the pure pyrano[3,2-c]chromene derivative.

Application C: Conversion to Chromeno[4,3-b]pyridine Scaffolds

The ethyl ester at the C3 position is a gateway to nitrogen-containing heterocycles. Conversion to a carbohydrazide, followed by cyclization with a 1,3-dielectrophile, can furnish fused pyridinone rings.

Cautionary Note: The reaction of 2-oxo-2H-chromene-3-carboxylates with hydrazine hydrate can be complex. Under certain conditions, it can lead to the opening of the pyrone ring to form salicylaldehyde azine and malonohydrazide, rather than the desired carbohydrazide.[17][18] Careful control of reaction conditions (e.g., lower temperature, shorter reaction time) is paramount to favor the desired product.

Protocol 2.3: Synthesis of 8-bromo-6-chloro-2H-chromene-3-carbohydrazide

Step-by-Step Procedure:

  • Hydrazinolysis:

    • Dissolve ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate (1.0 g, 2.88 mmol) in absolute ethanol (25 mL) in a round-bottom flask.

    • Cool the solution in an ice bath. Add hydrazine hydrate (0.29 g, 5.76 mmol, 2.0 eq) dropwise with stirring.

    • Allow the reaction to stir at 0-5 °C for 1 hour, then at room temperature for 4-6 hours. It is critical to avoid heating to minimize ring-opening side products.[17][18]

    • Monitor the reaction closely by TLC.

    • The carbohydrazide product will precipitate from the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.

(Subsequent steps would involve reacting this carbohydrazide with a β-ketoester or similar 1,3-dicarbonyl compound in a solvent like acetic acid to construct the fused pyridinone ring, yielding a chromeno[4,3-b]pyridine derivative.)

Conclusion

Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate is a synthetically powerful intermediate. Its distinct and orthogonally reactive functional groups—the C8-bromo for cross-coupling, the C6-chloro for electronic modulation, and the C3-ester for elaboration into other heterocycles—provide a rich platform for chemical exploration. The protocols outlined herein demonstrate a clear path from a simple phenolic precursor to complex, fused heterocyclic systems of high interest in medicinal and materials chemistry. This strategic intermediate opens the door to vast libraries of novel compounds, empowering researchers to push the boundaries of molecular design.

References

  • (No Source Provided)
  • (No Source Provided)
  • (No Source Provided)
  • Synthesis of an 8-membered oxygen- containing benzo-fused heterocycle using flow technologies. (2024). University of Pretoria. [Link]

  • (No Source Provided)
  • Nagaveni, V. B., et al. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. ResearchGate. [Link]

  • Abdel-Aziz, H. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. [Link]

  • (No Source Provided)
  • Raj, V., & Lee, C. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. [Link]

  • (No Source Provided)
  • (No Source Provided)
  • Kostova, I., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Al-Warhi, T., et al. (2023). Synthetic Methods for Various Chromeno-fused Heterocycles and their Potential as Antimicrobial Agents. PubMed. [Link]

  • (No Source Provided)
  • Kumar, D., et al. (2020). Water-triggered union of multi-component reactions towards the synthesis of a 4 H -chromene hybrid scaffold. RSC Advances. [Link]

  • (No Source Provided)
  • (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • (No Source Provided)
  • (No Source Provided)
  • Ghorbani-Vaghei, R., & Veisi, H. (2021). Green Synthesis of New Category of Pyrano[3,2-c]Chromene-Diones Catalyzed by Nanocomposite as Fe3O4@SiO2-Propyl Covalented Dapsone-Copper Complex. Frontiers in Chemistry. [Link]

  • (No Source Provided)
  • Abdel-Aziz, H. A., et al. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. Molecules. [Link]

  • (No Source Provided)
  • (No Source Provided)
  • (No Source Provided)
  • (No Source Provided)
  • Langer, P., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Tetrahedron Letters. [Link]

  • Mobinikhaledi, A., et al. (2013). A Facile Multi Component Synthesis of Some Functionalized Chromenes and Spiroindole Derivatives using DABCO as an Efficient Catalyst. Journal of The Chemical Society of Pakistan. [Link]

  • Dhaneshwar, P., et al. (2025). [AcMIm]Cl-Catalyzed One-Pot Multicomponent Synthesis of Pyran Chromene Derivatives. Synlett. [Link]

Sources

Method

antimicrobial activity of ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate

Application Note: Antimicrobial Profiling of Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate Executive Summary This application note details the protocol for evaluating the antimicrobial efficacy of Ethyl 8-bromo-6-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antimicrobial Profiling of Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate

Executive Summary

This application note details the protocol for evaluating the antimicrobial efficacy of Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate (CAS: 885271-07-8). Belonging to the 2H-chromene class, this molecule represents a "privileged scaffold" in medicinal chemistry. The specific substitution pattern—halogenation at the C6 (chlorine) and C8 (bromine) positions—is engineered to enhance lipophilicity and metabolic stability, facilitating penetration of the bacterial peptidoglycan layer. This guide provides a standardized workflow for solubilization, Minimum Inhibitory Concentration (MIC) determination, and mechanistic validation against Gram-positive pathogens (e.g., Staphylococcus aureus) and select Gram-negative strains.

Compound Profile & Physicochemical Properties

Before initiating biological assays, strict adherence to solubility constraints is required to prevent precipitation-induced false negatives.

PropertySpecification
IUPAC Name Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate
CAS Registry Number 885271-07-8
Molecular Formula C₁₂H₁₀BrClO₃
Molecular Weight 317.56 g/mol
Predicted LogP ~4.2 (Highly Lipophilic)
Solubility Insoluble in water; Soluble in DMSO (>20 mg/mL), Chloroform
Storage -20°C, Desiccated, Protect from Light (Prevent oxidation to coumarin)

Scientific Rationale: The Halogen Advantage

The antimicrobial potency of 2H-chromenes is heavily dependent on the substitution pattern of the benzene ring.

  • Lipophilicity & Penetration: The 8-Bromo, 6-Chloro motif significantly increases the partition coefficient (LogP). This allows the molecule to passively diffuse through the lipid-rich cell membranes of Gram-positive bacteria more effectively than its non-halogenated analogs.

  • Target Engagement: Research into chromene-3-carboxylates suggests two primary mechanisms of action:

    • DNA Gyrase Inhibition: The chromene scaffold mimics the ATP-binding pocket of the bacterial DNA gyrase B subunit, preventing DNA supercoiling and replication.

    • Membrane Depolarization: The lipophilic halogens disrupt the integrity of the cytoplasmic membrane, leading to leakage of intracellular electrolytes.

Experimental Protocol: Antimicrobial Susceptibility Testing

Objective: Determine the Minimum Inhibitory Concentration (MIC) using Broth Microdilution (CLSI M07-A10 Standards).

A. Reagents & Materials
  • Test Compound: Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate (Purity >98%).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin (Alamar Blue) or TTC (Triphenyl Tetrazolium Chloride) for visual confirmation.

  • Strains:

    • S. aureus ATCC 29213 (Gram-positive control).

    • E. coli ATCC 25922 (Gram-negative control).

    • P. aeruginosa ATCC 27853 (Permeability control).

B. Stock Solution Preparation (Critical Step)
  • Concentration: Prepare a 10 mg/mL master stock in 100% DMSO.

  • Dissolution: Vortex for 2 minutes. If particulate matter remains, sonicate at 40 kHz for 5 minutes at room temperature.

  • Stability: Use immediately or aliquot and freeze at -20°C. Note: 2H-chromenes can oxidize to coumarins (2-oxo) upon prolonged exposure to air/light.

C. Broth Microdilution Workflow
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland Standard (

    
     CFU/mL). Dilute 1:100 in CAMHB to achieve final assay concentration of 
    
    
    
    CFU/mL.
  • Plate Setup (96-well):

    • Add 100 µL of CAMHB to columns 2–12.

    • Add 200 µL of Test Compound (diluted to 2x starting concentration, e.g., 512 µg/mL in media with <2% DMSO) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Media + DMSO solvent control).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1–11.

  • Incubation: Seal plate with breathable film. Incubate at 37°C for 18–24 hours .

  • Readout:

    • Visual: Inspect for turbidity.

    • Dye-Enhanced: Add 30 µL of 0.01% Resazurin. Incubate for 1–2 hours. Blue = No Growth (Inhibition); Pink = Growth (Metabolic Activity).

Data Visualization & Logic

Workflow Diagram: Screening Pipeline

AntimicrobialScreening Compound Ethyl 8-bromo-6-chloro- 2H-chromene-3-carboxylate Stock Stock Prep (10 mg/mL in DMSO) Compound->Stock Solubilization Dilution Serial Dilution (CAMHB Media) Stock->Dilution Dilute to <1% DMSO Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Add Bacteria Incubation Incubation (37°C, 24h) Inoculation->Incubation Readout MIC Determination (Resazurin Assay) Incubation->Readout Readout->Compound SAR Refinement

Figure 1: Step-by-step workflow for the broth microdilution assay ensuring solvent compatibility and standardized readout.

Mechanism of Action: SAR Logic

SAR_Mechanism Chromene 2H-Chromene Scaffold Halogens C6-Cl & C8-Br Substitutions Chromene->Halogens Ester C3-Ethyl Ester Chromene->Ester Lipophilicity Increased Lipophilicity (LogP ~4.2) Halogens->Lipophilicity Binding Enhanced Gyrase B Binding Affinity Ester->Binding Penetration Cell Wall Penetration (Gram+) Lipophilicity->Penetration Inhibition DNA Replication Arrest Binding->Inhibition Penetration->Inhibition Synergy

Figure 2: Structure-Activity Relationship (SAR) illustrating how specific halogenation patterns drive antimicrobial efficacy.

Expected Results & Troubleshooting

  • Gram-Positive Sensitivity: Expect MIC values in the range of 4–32 µg/mL for S. aureus. The 6,8-dihalo pattern is particularly effective against MRSA strains due to the hydrophobic nature of the cell wall.

  • Gram-Negative Resistance: Expect higher MICs (>64 µg/mL) for E. coli or P. aeruginosa due to the outer membrane acting as a barrier to lipophilic molecules.

  • Precipitation: If the solution turns cloudy upon adding media, the compound has precipitated.

    • Fix: Increase DMSO concentration (max 2.5%) or use a surfactant like Tween-80 (0.02%).

References

  • Gomez, R. et al. (2025).[1] Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Antibiotics.[2][3][4][5][6][7]

  • Kempen, T. (2017). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives. De La Salle University Research.

  • Al-Azzawi, A. (2017). The Antibacterial activity of new ethyl 2-oxo-2H-chromene-3-carboxylate complexes against bacteria isolate from wound infection. ResearchGate.

  • Molbase Database. (2023). Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate (CAS 885271-07-8) Physicochemical Properties.

Sources

Application

Application Notes and Protocols: Investigating the Anticancer Potential of Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist These application notes provide a comprehensive guide for the initial characterization of the novel compound,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive guide for the initial characterization of the novel compound, ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate, as a potential anticancer agent. This document outlines a strategic, multi-phase experimental approach, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies. The protocols provided are designed to be robust and self-validating, ensuring high-quality, reproducible data.

The chromene scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including significant anticancer properties.[1][2][3][4] Various substituted chromenes have demonstrated potent cytotoxic effects against diverse cancer cell lines such as those from colon, liver, and breast cancers.[1][2][3] Mechanistically, some chromene derivatives have been shown to induce apoptosis by antagonizing anti-apoptotic proteins like Bcl-2, while others may exert their effects through different pathways.[5][6] Given this precedent, a systematic evaluation of ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate is warranted to determine its specific anticancer profile.

Phase 1: Foundational Cytotoxicity Screening

The primary objective of this phase is to determine the concentration-dependent cytotoxic effects of ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate across a panel of representative cancer cell lines. This initial screen is crucial for identifying sensitive cell lines and for establishing the working concentration range for subsequent mechanistic assays.

Rationale for Cell Line Selection

A diverse panel of cancer cell lines is recommended to assess the breadth of the compound's activity. The initial selection should include cell lines from different tissue origins and with varying genetic backgrounds. A suggested starting panel is presented in Table 1. The National Cancer Institute's NCI-60 program provides a valuable framework for selecting a broad range of cell lines for initial screening.[7]

Table 1: Suggested Cancer Cell Line Panel for Initial Cytotoxicity Screening

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive
MDA-MB-231 Breast AdenocarcinomaTriple-negative, highly invasive
HT-29 Colorectal AdenocarcinomaEpithelial-like
HCT116 Colorectal Carcinomap53 wild-type
HepG2 Hepatocellular CarcinomaWell-differentiated
A549 Lung CarcinomaNon-small cell lung cancer
PC-3 Prostate AdenocarcinomaAndrogen-independent
U2OS Osteosarcomap53 wild-type
Experimental Workflow: Cytotoxicity Assessment

The following diagram illustrates the general workflow for determining the cytotoxic activity of the test compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solution of Ethyl 8-bromo-6-chloro-2H- chromene-3-carboxylate in DMSO D Prepare Serial Dilutions of Compound A->D B Culture Selected Cancer Cell Lines C Seed Cells in 96-well Plates B->C E Treat Cells with Compound (e.g., 48-72 hours) C->E D->E F Perform MTT or SRB Assay E->F G Measure Absorbance F->G H Calculate Percentage of Cell Viability G->H I Determine IC50 Values H->I

Caption: Workflow for Cytotoxicity Screening.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Materials:

  • Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Selected cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10^4 cells per well in 100 µL of complete medium in a 96-well plate.[9] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate in DMSO. From this stock, prepare a series of working solutions by serial dilution in complete culture medium. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (in triplicate). Include wells with medium only (blank), and cells treated with vehicle (DMSO) as a negative control. A known cytotoxic agent (e.g., doxorubicin) should be used as a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Phase 2: Elucidating the Mechanism of Action

Once the IC50 values are established, the next phase focuses on understanding how ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate induces cell death in the most sensitive cell lines. Based on the known activities of similar chromene derivatives, the primary mechanisms to investigate are the induction of apoptosis and cell cycle arrest.[8][10]

Investigating Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[8] Several assays can be employed to detect and quantify apoptosis.

Apoptosis_Investigation cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis & Interpretation A Treat Sensitive Cell Line with Compound at IC50 and 2x IC50 concentrations B Annexin V-FITC/PI Staining A->B C Caspase Activity Assay (e.g., Caspase-3/7) A->C D Western Blot for Apoptotic Markers (e.g., Bcl-2, Bax, Cleaved PARP) A->D E Flow Cytometry Analysis (Early vs. Late Apoptosis) B->E F Quantify Caspase Activity C->F G Analyze Protein Expression Levels D->G

Caption: Experimental approach for apoptosis investigation.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Sensitive cancer cell line(s) identified in Phase 1

  • Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include vehicle-treated cells as a negative control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Investigating Cell Cycle Arrest

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M).[10]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Sensitive cancer cell line(s)

  • Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in the Annexin V protocol.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control suggests compound-induced cell cycle arrest.

Phase 3: Investigating Reactive Oxygen Species (ROS) Production

A related chromene derivative, HA 14-1, has been shown to generate reactive oxygen species (ROS) through its decomposition.[5] Therefore, it is prudent to investigate whether ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate also induces ROS production, as this can be a significant mechanism of cytotoxicity.[8]

Protocol 4: Intracellular ROS Detection with DCFH-DA

2',7'-Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by intracellular ROS.

Materials:

  • Sensitive cancer cell line(s)

  • Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate

  • DCFH-DA dye

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the test compound at various concentrations for different time points (e.g., 1, 4, and 24 hours).

  • Dye Loading: Wash the cells with PBS and then incubate with DCFH-DA solution (typically 10-20 µM) for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells again to remove excess dye. Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~525 nm).[8]

  • Data Analysis: An increase in fluorescence intensity in treated cells compared to control cells indicates an increase in intracellular ROS levels.

Data Summary and Interpretation

The quantitative data generated from these protocols should be systematically organized for clear interpretation and comparison.

Table 2: Example Data Summary for Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate

Cell LineIC50 (µM) after 48hApoptosis Induction (at IC50)Cell Cycle Arrest (Phase)ROS Production (Fold Increase)
MCF-7 [Experimental Value][e.g., 25% Annexin V+][e.g., G2/M][e.g., 2.5-fold]
MDA-MB-231 [Experimental Value][e.g., 15% Annexin V+][e.g., No significant change][e.g., 1.8-fold]
HT-29 [Experimental Value][e.g., 40% Annexin V+][e.g., G1][e.g., 3.2-fold]
... ............

Conclusion and Future Directions

This structured approach will provide a robust initial assessment of the anticancer potential of ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate. The findings from these studies will guide further investigations, which could include:

  • Western blot analysis to probe specific proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases) and cell cycle regulation (e.g., cyclins, CDKs).

  • Invasion and migration assays if the compound shows significant activity against metastatic cell lines like MDA-MB-231.

  • In vivo studies in animal models using the most sensitive cancer cell lines to evaluate the compound's efficacy and safety in a whole-organism context.

  • Structure-activity relationship (SAR) studies to synthesize and test analogs for improved potency and selectivity.[6]

By following these detailed protocols and the proposed experimental framework, researchers can efficiently and accurately characterize the bioactivity of this novel chromene derivative, paving the way for its potential development as a new therapeutic agent.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Mohamed, M. B. I., et al. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][2]oxazines, and Chromeno[2,3-d]pyrimidines. Anti-Cancer Agents in Medicinal Chemistry, 23(1), 113-124. [Link]

  • Bentham Science Publishers. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][2]Oxazines, and Chromeno[2,3-d]Pyrimidines. Retrieved February 6, 2026, from [Link]

  • Request PDF. (n.d.). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][2]Oxazines, and Chromeno[2,3-d]Pyrimidines. ResearchGate. Retrieved February 6, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Anticancer activity of Novel Chromene Derivatives, Chromeno[2,3-d][2]oxazines, and Chromeno[2,3-d]pyrimidines. Retrieved February 6, 2026, from [Link]

  • Gillet, A., et al. (2003). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. British Journal of Cancer, 88(8), 1319-1327. [Link]

  • Naveen, S., et al. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Journal of Molecular Structure, 1108, 559-567. [Link]

  • Wang, L., et al. (2016). Synthesis and Anticancer Study of Novel 4H-Chromen Derivatives. Medicinal Chemistry, 12(7), 657-666. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and Evaluation of Cytotoxic Activity of Certain Benzo[h]chromene Derivatives. Current Bioactive Compounds, 17(5), e010521189314. [Link]

  • Wang, G., et al. (2007). Ethyl-2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), a Prototype Small-Molecule Antagonist Against Antiapoptotic Bcl-2 Proteins, Decomposes to Generate Reactive Oxygen Species That Induce Apoptosis. Journal of Medicinal Chemistry, 50(20), 4753-4757. [Link]

  • O'Callaghan, K., & Kyprianou, N. (2015). Identification of novel compounds that enhance colon cancer cell sensitivity to inflammatory apoptotic ligands. Cancer Biology & Therapy, 14(5), 436-444. [Link]

  • Tang, S., et al. (2007). Structure-activity Relationship Studies of Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an Antagonist for Antiapoptotic Bcl-2 Proteins to Overcome Drug Resistance in Cancer. Journal of Medicinal Chemistry, 50(1), 1-11. [Link]

  • Asadipour, A., et al. (2016). Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. Research in Pharmaceutical Sciences, 11(5), 363-372. [Link]

  • Gillet, J. P., et al. (2017). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current Medicinal Chemistry, 24(29), 3146-3162. [Link]

  • Safaei, Z., et al. (2020). Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines. Research in Pharmaceutical Sciences, 15(4), 361-372. [Link]

  • JoVE. (n.d.). Development of Drug-resistant Cell Lines for Experimental Procedures. Retrieved February 6, 2026, from [Link]

  • Albalawi, F. F., et al. (2023). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. International Journal of Molecular Sciences, 24(1), 49. [Link]

  • Al-Warhi, T., et al. (2022). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Molecules, 27(19), 6589. [Link]

  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved February 6, 2026, from [Link]

  • Dadashpour, M., et al. (2018). Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D. Journal of Nanoscience and Nanotechnology, 18(10), 6825-6832. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment. Retrieved February 6, 2026, from [Link]

  • AstraZeneca. (2021). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Cancer Research, 81(4), 1084-1096. [Link]

  • Request PDF. (n.d.). Structure-Activity Relationship and Molecular Mechanisms of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (sHA 14-1) and Its Analogues. ResearchGate. Retrieved February 6, 2026, from [Link]

Sources

Method

protocol for assessing antibacterial efficacy of bromo-chloro substituted chromenes

Application Note: AN-MB-204 Protocol for Assessing Antibacterial Efficacy of Bromo-Chloro Substituted Chromenes Executive Summary Bromo-chloro substituted chromenes represent a potent class of antimicrobial pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MB-204

Protocol for Assessing Antibacterial Efficacy of Bromo-Chloro Substituted Chromenes

Executive Summary

Bromo-chloro substituted chromenes represent a potent class of antimicrobial pharmacophores. Their efficacy stems from the "halogen effect"—where specific halogen bonding (σ-hole interactions) enhances lipophilicity and membrane permeability. However, these same physicochemical properties render standard optical density (OD) protocols unreliable due to compound precipitation and poor aqueous solubility.

This guide provides a validated, high-integrity workflow for assessing these compounds. It replaces standard turbidity assays with a Resazurin-based Microtiter Assay (REMA) to eliminate precipitation artifacts and includes a mechanistic membrane-leakage protocol to validate the mode of action.

Pre-Analytical Phase: Compound Handling & Solubilization

The Challenge: Halogenated chromenes are highly lipophilic. Improper solubilization leads to micro-precipitation in the assay well, which standard plate readers interpret as bacterial growth (false resistance).

2.1 Solvent System
  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Molecular Biology Grade.

  • Solubility Target: Prepare a master stock at 10 mg/mL or 100x the highest testing concentration.

  • Validation Step: Visually inspect the stock against a backlight. If turbidity persists, sonicate at 40 kHz for 10 minutes at room temperature.

2.2 The "DMSO Limit" Rule

Bacteria are sensitive to DMSO. You must ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) for Gram-negative bacteria (e.g., E. coli) or 0.5% (v/v) for sensitive Gram-positives.

  • Calculation: If your top test concentration is 100 µg/mL, your working stock should be diluted in media, not pure DMSO, before adding to the plate.

Primary Screening: Resazurin Microtiter Assay (REMA)[1]

Rationale: Unlike OD600 measurements, Resazurin (Alamar Blue) is a metabolic indicator. It is blue (non-fluorescent) in oxidized form and turns pink (fluorescent) when reduced by viable bacterial diaphorase. This signal is unaffected by compound precipitation.

3.1 Materials
  • Media: Mueller-Hinton Broth (MHB), cation-adjusted.

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS). Filter sterilized (0.22 µm).

  • Plates: 96-well flat-bottom polystyrene plates (Black-walled for fluorescence, Clear for colorimetric).

3.2 Experimental Workflow
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland Standard (

    
     CFU/mL). Dilute this suspension 1:100  in MHB to achieve a starting density of 
    
    
    
    CFU/mL.
  • Plate Setup (The "Self-Validating" Layout):

    • Columns 1-10: Serial 2-fold dilution of Chromene (e.g., 128 µg/mL to 0.25 µg/mL).

    • Column 11 (Growth Control): Bacteria + Media + DMSO (solvent match).

    • Column 12 (Sterility Control): Media only (No bacteria).

  • Incubation: 18–24 hours at 37°C (aerobic).

  • Development: Add 30 µL of Resazurin solution to each well.

  • Second Incubation: Incubate for 1–4 hours. Monitor visually.

  • Readout:

    • Visual: Blue = Inhibition (MIC); Pink = Growth.[1]

    • Fluorometric: Ex 530-560 nm / Em 590 nm.

3.3 Data Visualization: Plate Layout
RowCol 1 (High Conc)...Col 10 (Low Conc)Col 11 (Growth Ctrl)Col 12 (Sterility Ctrl)
A 128 µg/mL...0.25 µg/mLBacteria + 1% DMSOMedia Only
B 128 µg/mL...0.25 µg/mLBacteria + 1% DMSOMedia Only
C 128 µg/mL...0.25 µg/mLBacteria + 1% DMSOMedia Only
Secondary Protocol: Minimum Bactericidal Concentration (MBC)

Rationale: Chromenes can be bacteriostatic (inhibiting growth) or bactericidal (killing). The MIC only tells you about inhibition.

  • Identify the MIC well and all wells with higher concentrations from the REMA plate.

  • Aspirate 10 µL from each clear well.

  • Spot onto Mueller-Hinton Agar (MHA) plates.

  • Incubate for 24 hours at 37°C.

  • Definition: The MBC is the lowest concentration showing no colony growth (99.9% kill).

Mechanistic Insight: Membrane Integrity Assay

Rationale: Bromo-chloro chromenes often act by disrupting the lipid bilayer. This assay measures the leakage of intracellular DNA/RNA absorbing at 260 nm.

5.1 Protocol
  • Culture: Grow bacteria to mid-log phase (

    
    ).
    
  • Wash: Centrifuge and resuspend pellets in PBS (removes media background).

  • Treatment: Incubate bacteria with the Chromene at 2x MIC for 2 hours.

    • Positive Control:[2] 0.1% Triton X-100 (Total lysis).

    • Negative Control:[2] PBS + DMSO.

  • Separation: Centrifuge at 13,000 x g for 5 mins to pellet intact cells.

  • Measurement: Measure OD at 260 nm of the supernatant.

  • Calculation:

    
    
    
Visualizations
Figure 1: The Optimized Screening Workflow

Caption: Step-by-step logic flow for evaluating hydrophobic chromene derivatives, ensuring solubility controls are met before biological testing.

ChromeneWorkflow Synthesis Chromene Synthesis (Br/Cl Substitution) Solubility Solubility Check (DMSO Stock > 10mg/mL) Synthesis->Solubility Solubility->Solubility Precipitates? Sonicate/Warm Dilution Serial Dilution (MHB Media, <1% DMSO) Solubility->Dilution Pass Inoculation Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Resazurin Add Resazurin (Metabolic Indicator) Incubation->Resazurin Readout Readout (Fluorometric/Visual) Resazurin->Readout

Figure 2: Mechanism of Action (Membrane Disruption)

Caption: Proposed mechanism where halogen bonding facilitates membrane penetration, leading to leakage and cell death.

Mechanism Chromene Br-Cl Chromene Interaction Halogen Bonding (Lipophilicity) Chromene->Interaction Membrane Bacterial Membrane (Lipid Bilayer) Disruption Membrane Destabilization Membrane->Disruption Interaction->Membrane Leakage Cytoplasmic Leakage (DNA/RNA) Disruption->Leakage Death Cell Death Leakage->Death

Troubleshooting & Quality Control
IssueProbable CauseCorrective Action
Blue color in Growth Control Non-viable bacteria or media error.Check inoculum age; ensure pH of MHB is 7.2–7.4.
Pink color in Sterility Control Contamination.Discard plates; re-filter sterilize media and Resazurin.
Inconsistent MICs DMSO toxicity.Ensure final DMSO < 1%. Run a "Solvent Only" control column.
Precipitation in wells Compound insolubility.Do not use OD600. Rely strictly on Resazurin fluorescence/color.
References
  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3][4] CLSI.[2][3][5][6] [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • Rampogu, S., et al. (2018). Chromene derivatives as potent antimicrobial agents: A review. Asian Journal of Research in Chemistry. [Link]

  • Teixeira, M. C., et al. (2013). Correlation between membrane permeability and enzymatic hydrolysis of bacteria. Journal of Bacteriology. (Contextual grounding for leakage assays).

Sources

Application

Application Notes and Protocols: Ethyl 8-Bromo-6-chloro-2H-chromene-3-carboxylate in Materials Science

Abstract Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate emerges as a pivotal, multi-functional building block for the rational design of advanced organic materials. The strategic placement of chloro and bromo substitue...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate emerges as a pivotal, multi-functional building block for the rational design of advanced organic materials. The strategic placement of chloro and bromo substituents on the chromene core imparts distinct reactivity and modulates its electronic properties, rendering it a highly versatile precursor. This guide elucidates its application in materials science, with a specific focus on the synthesis of donor-acceptor chromophores for Organic Light-Emitting Diodes (OLEDs) and the development of selective fluorescent probes. We provide detailed, field-proven protocols for the synthesis and derivatization of this molecule, underpinned by a discussion of the causal factors driving experimental choices and design principles.

Introduction: The Strategic Advantage of the Dihalogenated Chromene Core

The 2H-chromene scaffold is a well-established fluorophore, but the true potential for materials science applications is unlocked through precise peripheral functionalization. In ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate, we have a molecule endowed with multiple handles for synthetic elaboration:

  • The 8-Bromo Position: This site is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond under typical catalytic conditions, allowing for highly selective functionalization at this position.[1] This enables the facile introduction of a wide array of aryl, heteroaryl, or vinyl groups to extend the π-conjugation and create tailored electronic structures.

  • The 6-Chloro Position: The electron-withdrawing nature of the chlorine atom influences the overall electronic landscape of the molecule, contributing to a lower-lying Highest Occupied Molecular Orbital (HOMO). While less reactive than the bromide, it can be functionalized under more forcing cross-coupling conditions, offering a pathway to di-substituted derivatives.

  • The Ethyl 3-Carboxylate Group: This ester moiety is a versatile functional handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing an attachment point for receptors, ionophores, or other functional units without directly altering the core π-system of the chromene.[2][3]

The combination of these features makes ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate an ideal starting material for creating molecules with tailored photophysical and electronic properties for diverse applications in materials science.

Application in Organic Light-Emitting Diodes (OLEDs)

The quest for stable and efficient blue emitters is a paramount challenge in OLED technology. The electronic properties of the 8-bromo-6-chloro-2H-chromene core make it an excellent acceptor (A) moiety for the construction of donor-acceptor (D-A) type emitters, which are known to exhibit high quantum efficiencies.

Rationale for Blue Emitter Design

The strongly electron-withdrawing character of the halogen atoms and the ester group leads to a deep HOMO level for the chromene core. By using a Suzuki coupling reaction to append an electron-donating group (D) at the 8-position, a D-A molecule can be constructed. This architecture facilitates efficient intramolecular charge transfer (ICT) upon excitation, which is a key mechanism for achieving high fluorescence quantum yields. The wide energy gap maintained by the chromene acceptor is conducive to achieving emission in the blue region of the spectrum.

Synthetic Protocol: Suzuki-Miyaura Coupling for a Donor-Acceptor Emitter

This protocol details the synthesis of a blue-emitting D-A compound via a selective Suzuki-Miyaura coupling at the 8-position.

Materials:

  • Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate

  • 9,9-Diphenyl-9H-fluoren-2-ylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Dichloromethane

Procedure:

  • In a 100 mL Schlenk flask, combine ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate (1.0 eq), 9,9-diphenyl-9H-fluoren-2-ylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

  • Evacuate and backfill the flask with high-purity argon three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) via cannula.

  • Heat the reaction mixture to 85 °C with vigorous stirring for 12 hours. The reaction should be monitored by thin-layer chromatography (TLC) for the consumption of the starting bromide.

  • Upon completion, cool the mixture to room temperature. Add 50 mL of deionized water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography using a hexanes/dichloromethane gradient to yield the pure donor-acceptor compound.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Photophysical characterization in a dilute solution (e.g., toluene) should be performed to determine the absorption and emission maxima, and the fluorescence quantum yield.

Expected Photophysical Data

The resulting donor-acceptor molecule is anticipated to be a strong blue emitter.

ParameterExpected Value
Absorption Maximum (λ_abs) 360 - 390 nm
Emission Maximum (λ_em) 440 - 460 nm
Fluorescence Quantum Yield (Φ_F) > 0.80
HOMO Energy Level ~ -5.6 eV
LUMO Energy Level ~ -2.5 eV

Note: These values are estimations and will depend on the specific donor group and solvent used.

Experimental Workflow Diagram

G cluster_synthesis Synthesis of D-A Emitter cluster_characterization Characterization start Starting Materials: Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate Fluorenylboronic Acid reaction Suzuki-Miyaura Coupling Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 85°C start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified D-A Blue Emitter purification->product structural Structural Analysis (NMR, MS) product->structural photophysical Photophysical Analysis (UV-Vis, PL, Quantum Yield) product->photophysical electrochemical Electrochemical Analysis (Cyclic Voltammetry) product->electrochemical

Caption: Workflow for the synthesis and characterization of a blue OLED emitter.

Application as a Fluorescent Probe for Cation Sensing

The chromene scaffold can be elaborated into a highly selective fluorescent sensor. By functionalizing the ethyl ester at the 3-position, a receptor unit (ionophore) can be introduced, creating a system where ion binding modulates the fluorescence output.

Design Rationale for a "Turn-On" Fluorescent Sensor

The design principle relies on the chelation-enhanced fluorescence (CHEF) effect. The ester is first converted to an amide bearing a chelating group, such as a dipicolylamine (DPA) moiety, which is an effective receptor for divalent metal ions like Zn²⁺. In the unbound state, the lone pair of electrons on the DPA nitrogen atoms can quench the fluorescence of the chromene fluorophore via a photoinduced electron transfer (PET) mechanism. Upon chelation with the target metal ion, the lone pair electrons are engaged in coordination, inhibiting the PET process and leading to a "turn-on" of the fluorescence signal.

Synthetic Protocol: From Ester to a Zn²⁺-Selective Sensor

This two-step protocol describes the conversion of the starting material into a fluorescent probe for Zn²⁺.

Step 1: Amidation with a Linker

  • In a round-bottom flask, dissolve ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate (1.0 eq) in a 1:1 mixture of methanol and ethylenediamine (20 mL per gram of starting material).

  • Stir the solution at room temperature for 24 hours. The progress of the reaction can be monitored by TLC.

  • Remove the solvent and excess ethylenediamine under reduced pressure to yield the N-(2-aminoethyl)-8-bromo-6-chloro-2H-chromene-3-carboxamide, which can often be used in the next step without further purification.

Step 2: Attachment of the Ionophore

  • Dissolve the amino-functionalized chromene from Step 1 (1.0 eq) and 2-picolinaldehyde (2.2 eq) in ethanol.

  • Heat the mixture to reflux for 4 hours to form the di-imine intermediate.

  • Cool the solution to 0 °C in an ice bath and add sodium borohydride (NaBH₄) (5.0 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to afford the final sensor molecule.

Sensing Mechanism and Expected Outcome

The final product is expected to be weakly fluorescent. Upon the addition of a solution containing Zn²⁺ ions, a significant enhancement of the fluorescence intensity should be observed. The sensor's selectivity can be tested against a panel of other metal ions to confirm its specificity for Zn²⁺.

Logical Relationship Diagram of the Sensing Mechanism

G cluster_sensing Fluorescent Sensing Mechanism Probe_Off Sensor: Free Ligand (Weak Fluorescence) Probe_On Sensor-Zn²⁺ Complex (Strong Fluorescence) Probe_Off->Probe_On + Zn²⁺ PET Photoinduced Electron Transfer (PET) (Fluorescence Quenching) Probe_Off->PET CHEF Chelation-Enhanced Fluorescence (CHEF) (Fluorescence 'Turn-On') Probe_On->CHEF

Caption: "Turn-on" fluorescence sensing mechanism via inhibition of PET.

Conclusion

Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate stands as a testament to the power of strategic molecular design in materials science. Its dihalogenated nature provides a clear pathway for selective, stepwise functionalization, while the ester group offers an independent route for modification. The protocols and design principles detailed herein demonstrate its utility as a precursor to high-performance organic electronic materials and sensitive chemical sensors. Further exploration of this versatile scaffold is poised to yield novel materials with tailored properties for a wide range of advanced applications.

References

  • Title: Transient Absorption Investigation of the Photophysical Properties of Thiophene Linked [2H]-Chromenes Source: Molecular Crystals and Liquid Crystals URL: [Link]

  • Title: The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate Source: Molecules URL: [Link]

  • Title: Organocatalytic Fluorogenic Synthesis of Chromenes Source: Journal of Fluorescence URL: [Link]

  • Title: Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis Source: ResearchGate URL: [Link]

  • Title: Ethyl coumarin-3-carboxylate: Synthesis and chemical properties Source: Organic Communications URL: [Link]

  • Title: DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides Source: Journal of the American Chemical Society URL: [Link]

  • Title: Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies Source: ResearchGate URL: [Link]

  • Title: New halogenated diphenyl-2H-benzo[h]chromene derivatives: synthesis and optical properties Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

  • Title: Chromene-based fluorescent probes for sensing and bioimaging Source: APL Bioengineering URL: [Link]

  • Title: Chelation-enhanced fluorescence chemosensing of Pb(II), an inherently quenching metal ion Source: PubMed URL: [Link]

  • Title: Mechanism of chelation enhanced fluorescence in complexes of cadmium(ii), and a possible new type of anion sensor Source: Chemical Communications URL: [Link]

  • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies Source: Molecules URL: [Link]

Sources

Method

methodology for evaluating antiviral potential of halogenated coumarins

Executive Summary This application note outlines a standardized workflow for evaluating the antiviral efficacy of halogenated coumarin derivatives. While the coumarin scaffold (2H-chromen-2-one) is a privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note outlines a standardized workflow for evaluating the antiviral efficacy of halogenated coumarin derivatives. While the coumarin scaffold (2H-chromen-2-one) is a privileged structure in medicinal chemistry, the introduction of halogen atoms (F, Cl, Br, I) significantly alters physicochemical properties—specifically lipophilicity and the capacity for halogen bonding—which are critical for interacting with viral proteases (e.g., SARS-CoV-2 Mpro, Dengue NS2B/NS3) and entry proteins. This guide provides validated protocols for cytotoxicity profiling, efficacy quantification, and mechanistic deconvolution, designed to filter false positives arising from non-specific aggregate formation or host-cell toxicity.

The Chemical Rationale: Why Halogenation?

Before commencing wet-lab screening, researchers must understand the Structure-Activity Relationship (SAR) driving this class of compounds.

  • Halogen Bonding: Unlike hydrogen bonds, halogens (particularly Br and I) can act as electrophilic Lewis acids (sigma-hole interactions), allowing specific binding to nucleophilic residues (e.g., backbone carbonyls) in viral active sites.

  • Lipophilicity: Halogenation increases logP, facilitating passive diffusion across the host cell membrane to target intracellular replication complexes.

Experimental Workflow Overview

The following flowchart illustrates the critical path from compound acquisition to lead validation.

AntiviralWorkflow Start Compound Library (Halogenated Coumarins) Solubility Solubility Check (DMSO Tolerance) Start->Solubility Cyto Cytotoxicity Profiling (CC50 Determination) Solubility->Cyto Decision1 CC50 > 10µM? Cyto->Decision1 Discard Discard Compound Decision1->Discard No Efficacy Antiviral Efficacy (EC50 / PRNT) Decision1->Efficacy Yes SI_Calc Selectivity Index (SI = CC50/EC50) Efficacy->SI_Calc Decision2 SI > 10? SI_Calc->Decision2 Decision2->Discard No MoA Mechanism of Action (Time-of-Addition) Decision2->MoA Yes

Figure 1: Critical path for antiviral evaluation. Note the "Stop/Go" decision gates based on cytotoxicity and Selectivity Index (SI).

Protocol 1: Cytotoxicity Profiling (The Safety Threshold)

Objective: Determine the 50% Cytotoxic Concentration (CC50). Antiviral activity is meaningless if the compound kills the host cell. Method: MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Critical Considerations for Coumarins:

  • Solubility: Halogenated coumarins are hydrophobic. Dissolve stock in 100% DMSO. Ensure final well concentration of DMSO is <0.5% (ideally <0.1%) to prevent solvent toxicity masking compound effects.

  • Interference: Some coumarins fluoresce.[1] If using a fluorescence-based viability assay (e.g., Alamar Blue), verify the compound does not autofluoresce at the excitation wavelength. MTT (colorimetric) is generally safer.

Step-by-Step:

  • Seeding: Seed host cells (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza) at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2.
    
  • Treatment: Prepare serial dilutions (2-fold) of the coumarin derivative in maintenance media. Range: 500 µM down to 0.9 µM. Include a "Vehicle Control" (media + equivalent DMSO).

  • Incubation: Incubate for 48–72 hours (matching the duration of the intended antiviral assay).

  • Development: Add MTT reagent (5 mg/mL) to each well. Incubate 4h.

  • Solubilization: Remove supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm.

  • Calculation: Plot % Viability vs. Log[Concentration]. Use non-linear regression to calculate CC50.

Protocol 2: Antiviral Efficacy (Plaque Reduction)

Objective: Determine the 50% Effective Concentration (EC50). Method: Plaque Reduction Neutralization Test (PRNT) or CPE Inhibition. PRNT is the gold standard for quantification.

Step-by-Step:

  • Seeding: Seed Vero E6 cells in 12-well plates to reach 90% confluency.

  • Infection: Infect monolayers with virus (MOI = 0.01) for 1 hour at 37°C.

  • Treatment: Remove viral inoculum. Overlay cells with semi-solid media (e.g., 1% Methylcellulose or Agarose) containing serial dilutions of the halogenated coumarin.

    • Note: The semi-solid overlay prevents viral spread through the media, forcing cell-to-cell transmission.

  • Incubation: Incubate for 3–5 days (virus dependent) until plaques are visible.

  • Fixation/Staining: Fix with 4% Formaldehyde. Stain with Crystal Violet (0.1%).

  • Counting: Count plaques.

  • Calculation:

    
    
    Calculate EC50 using non-linear regression.
    

Data Interpretation (The Selectivity Index): Summarize results in the following format. A Selectivity Index (SI) < 10 indicates the compound is likely toxic rather than specifically antiviral.

Compound IDHalogen PositionCC50 (µM)EC50 (µM)Selectivity Index (SI)Status
HC-01 6-Cl150.05.030.0 Proceed
HC-02 3-Br25.020.01.25Toxic/Fail
HC-03 6,8-di-I>5002.5>200 Lead Candidate

Protocol 3: Mechanistic Deconvolution (Time-of-Addition)

Objective: Determine where in the viral lifecycle the coumarin acts (Entry vs. Replication vs. Assembly). Logic: By varying the time of drug addition relative to infection, we isolate specific viral stages.

TimeOfAddition T_minus Pre-Treatment (-2h to 0h) HostFactor Target: Host Receptor or Prophylaxis T_minus->HostFactor Effective Here T_zero Co-Treatment (0h to +1h) Entry Target: Viral Entry (Spike/Fusion) T_zero->Entry Effective Here T_plus Post-Treatment (+2h to +24h) Replication Target: Replication (Protease/Polymerase) T_plus->Replication Effective Here

Figure 2: Time-of-Addition logic. Efficacy in the "Post-Treatment" phase strongly suggests inhibition of intracellular replication enzymes (e.g., Mpro).

Protocol:

  • Pre-treatment (-2h): Add compound 2h before infection. Wash cells.[2] Infect. (Tests for host receptor blockade).

  • Co-treatment (0h): Add compound with the virus. Incubate 1h. Wash. Add fresh media without compound. (Tests for virucidal activity or entry inhibition).[3][4][5][6][7]

  • Post-treatment (+2h): Infect cells. Wash. Add compound 2h later. (Tests for intracellular replication inhibition).

  • Readout: Perform Plaque Assay or qRT-PCR for viral RNA at 24h.

Expected Result for Halogenated Coumarins: Most halogenated coumarins targeting Mpro (protease) will show maximum efficacy in the Post-Treatment arm. Those targeting the Spike protein (entry) will show efficacy in the Co-Treatment arm.

References

  • Mishra, C.B., et al. (2020). Coumarin: An emerging antiviral agent.[1][5][6][7] Heliyon, 6(1), e03217. Link

  • Al-Warhi, T., et al. (2020). Recent Advances in the Synthesis and Antiviral Activity of Coumarin Derivatives. Current Medicinal Chemistry. Link

  • World Health Organization (WHO). Laboratory testing for 2019 novel coronavirus (2019-nCoV) in suspected human cases.Link

  • Daelemans, D., et al. (2011). A time-of-drug addition approach to target identification of antiviral compounds. Nature Protocols, 6, 925–933. Link

  • Abdizadeh, T., et al. (2021). In silico and in vitro evaluation of coumarin derivatives as potential SARS-CoV-2 Mpro inhibitors. Journal of Biomolecular Structure and Dynamics. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate. This document provides in-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction and improve your yield.

Introduction

The synthesis of ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate is a crucial step in the development of various pharmaceutical compounds. The most common and efficient method for its preparation is the Knoevenagel condensation of 3-bromo-5-chlorosalicylaldehyde with diethyl malonate, typically catalyzed by a weak base such as piperidine. This reaction is followed by an intramolecular cyclization to form the chromene ring system.

While the reaction appears straightforward, achieving a high yield of a pure product can be challenging due to the electronic nature of the substituted salicylaldehyde and the potential for side reactions. This guide will address common issues encountered during this synthesis and provide practical, evidence-based solutions.

Reaction Overview: Knoevenagel Condensation and Intramolecular Cyclization

The overall reaction proceeds in two main stages:

  • Knoevenagel Condensation: The reaction is initiated by the deprotonation of diethyl malonate by a basic catalyst, like piperidine, to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 3-bromo-5-chlorosalicylaldehyde. Subsequent dehydration leads to the formation of an intermediate, ethyl 2-cyano-3-(3-bromo-5-chloro-2-hydroxyphenyl)acrylate.

  • Intramolecular Cyclization (Oxa-Michael Addition): The phenoxide ion of the intermediate attacks the β-carbon of the α,β-unsaturated ester system in an intramolecular fashion, leading to the formation of the 2H-chromene ring.

G cluster_0 Knoevenagel Condensation cluster_1 Intramolecular Cyclization 3-bromo-5-chlorosalicylaldehyde 3-bromo-5-chlorosalicylaldehyde Intermediate A Knoevenagel Adduct 3-bromo-5-chlorosalicylaldehyde->Intermediate A Piperidine Diethyl Malonate Diethyl Malonate Diethyl Malonate->Intermediate A Intermediate B Cyclized Intermediate Intermediate A->Intermediate B Tautomerization & Cyclization Final Product Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate Intermediate B->Final Product Protonation

Figure 1: Overall synthetic workflow.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate.

Problem Potential Causes Troubleshooting Solutions
Low or No Product Yield 1. Inactive Catalyst: Piperidine can degrade over time. 2. Poor Quality Starting Materials: Impurities in 3-bromo-5-chlorosalicylaldehyde or diethyl malonate can inhibit the reaction. 3. Suboptimal Reaction Temperature: The reaction may be too slow at room temperature due to the electron-withdrawing nature of the halogens. 4. Insufficient Reaction Time: The reaction may not have reached completion.1. Use freshly opened or purified piperidine. 2. Ensure the purity of starting materials by checking their melting point or by NMR spectroscopy. 3. Gently heat the reaction mixture to 40-50 °C to increase the reaction rate. Monitor the reaction closely by TLC to avoid byproduct formation at higher temperatures. 4. Extend the reaction time and monitor its progress by TLC until the starting material is consumed.
Formation of a Yellow Precipitate (Side Product) 1. Self-condensation of Salicylaldehyde: Although less common with substituted salicylaldehydes, it can occur. 2. Formation of a Michael Adduct: The product can potentially react with another molecule of the enolate. 3. Decomposition: Prolonged heating or strong basic conditions can lead to the decomposition of the starting material or product.1. Add the diethyl malonate and piperidine solution dropwise to the salicylaldehyde solution to maintain a low concentration of the aldehyde. 2. Use a slight excess of the salicylaldehyde relative to diethyl malonate. 3. Avoid excessive heating and prolonged reaction times. Use a milder base or a catalytic amount of a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[1].
Difficulty in Product Purification 1. Co-elution of Impurities: Side products may have similar polarity to the desired product. 2. Product is an Oil: The product may not crystallize easily.1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. 2. If the product is an oil, try trituration with a non-polar solvent like hexane or pentane to induce crystallization. Seeding with a small crystal of the pure product can also be effective. Recrystallization from a mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be attempted.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for this reaction?

A1: Piperidine is the most commonly used and generally effective catalyst for the Knoevenagel condensation in this context. It is a weak base that is strong enough to deprotonate diethyl malonate but not so strong as to cause significant self-condensation of the salicylaldehyde. Typically, a catalytic amount (0.1-0.2 equivalents) is sufficient. Some studies suggest that using piperidinium acetate, formed by adding a catalytic amount of acetic acid along with piperidine, can improve the reaction rate and yield by facilitating both the condensation and dehydration steps.

Q2: How does the presence of bromo and chloro substituents affect the reaction?

A2: The bromo and chloro groups are electron-withdrawing, which deactivates the benzene ring and can make the carbonyl group of the salicylaldehyde less reactive towards nucleophilic attack. This can result in a slower reaction rate compared to syntheses with electron-donating groups on the salicylaldehyde. Therefore, gentle heating may be necessary to drive the reaction to completion. However, these substituents also increase the acidity of the phenolic proton, which can facilitate the final intramolecular cyclization step.

Q3: What is the best solvent for this reaction?

A3: Ethanol is a commonly used solvent as it effectively dissolves the reactants and the piperidine catalyst. Toluene can also be used, often with a Dean-Stark apparatus to remove the water formed during the condensation, which can help drive the reaction to completion. For a more "green" approach, solvent-free conditions or using a recyclable catalyst in a solvent like DMSO have also been reported for similar Knoevenagel condensations[2][3].

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable solvent system, such as a mixture of hexane and ethyl acetate (e.g., 7:3 v/v), to develop the TLC plate. The starting materials (3-bromo-5-chlorosalicylaldehyde and diethyl malonate) and the product will have different Rf values, allowing you to track the consumption of the reactants and the formation of the product.

Q5: What are the expected spectroscopic data for the final product?

A5: For ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate, you would expect to see characteristic signals in the 1H NMR spectrum corresponding to the protons on the chromene ring system, the ethyl ester group, and the aromatic protons. The 13C NMR would show signals for the carbonyl carbons of the ester and the lactone, as well as the carbons of the aromatic and heterocyclic rings. Mass spectrometry should show a molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern due to the presence of bromine and chlorine.

Experimental Protocols

Optimized Synthesis of Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate

This protocol is adapted from a general procedure for the synthesis of similar chromene derivatives.

Materials:

  • 3-bromo-5-chlorosalicylaldehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol (absolute)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-5-chlorosalicylaldehyde (1.0 eq) in absolute ethanol.

  • To this solution, add diethyl malonate (1.1 eq) followed by a catalytic amount of piperidine (0.1-0.2 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, gently heat the mixture to 40-50 °C.

  • Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), cool the mixture to room temperature.

  • Acidify the reaction mixture with 1 M HCl to neutralize the piperidine.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

1. Recrystallization:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add water until the solution becomes slightly turbid.

  • Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.

2. Column Chromatography:

  • If recrystallization does not yield a pure product, perform column chromatography on silica gel.

  • Use a gradient of hexane and ethyl acetate as the eluent, starting with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity.

  • Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

Logical Relationships and Mechanisms

G

Figure 2: Troubleshooting logic for low product yield.

G Start Start Dissolve Reactants Dissolve 3-bromo-5-chlorosalicylaldehyde and diethyl malonate in ethanol Start->Dissolve Reactants Add Catalyst Add piperidine Dissolve Reactants->Add Catalyst React & Monitor Stir at RT or 40-50°C Monitor by TLC Add Catalyst->React & Monitor Workup Acidify, Extract, Wash, Dry React & Monitor->Workup Purify Recrystallize or Column Chromatography Workup->Purify Final Product Final Product Purify->Final Product

Figure 3: Experimental workflow.

References

  • Ramesh, P., Shalini, B., & Fadnavis, N. W. (2014). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Advances, 4(15), 7368-7373. [Link]

  • Reddy, B. V. S., Sridhar, R., & Yadav, J. S. (2006). DBU: A highly efficient catalyst for Knoevenagel condensation under solvent-free conditions. Synthetic Communications, 36(12), 1649-1653. [Link]

  • Nagaveni, V. B., Naveen, S., Shrungesh Kumar, T. O., Kumara, M. N., Mahadevan, K. M., & Lokanath, N. K. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Der Pharma Chemica, 8(1), 392-396. [Link]

  • Jones, G. (2004). The Knoevenagel Condensation. In Organic Reactions (pp. 204-599). John Wiley & Sons, Inc. [Link]

  • Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder reaction: selected practical methods. John Wiley & Sons.
  • Pawar, S. S., & Akamanchi, K. G. (2010). A simple and efficient protocol for Knoevenagel condensation of aldehydes with active methylene compounds using recyclable polyethylene glycol (PEG-400) as a solvent. Green Chemistry Letters and Reviews, 3(3), 205-209. [Link]

Sources

Optimization

Technical Support Center: Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate Synthesis

Topic: Purification & Troubleshooting Guide Ticket ID: CHROM-8Br6Cl-PUR-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Troubleshooting Guide

Ticket ID: CHROM-8Br6Cl-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate (typically via the DABCO-catalyzed reaction of 3-bromo-5-chloro-2-hydroxybenzaldehyde with ethyl acrylate) presents a unique set of purification challenges. The halogenated scaffold increases lipophilicity, while the reaction mechanism often generates oligomeric byproducts and leaves unreacted aldehyde.

This guide provides a self-validating purification workflow designed to isolate the target chromene from three specific classes of impurities:

  • Phenolic Aldehydes (Unreacted starting material).

  • Acrylate Oligomers (Gummy/sticky residues).

  • Base Salts (DABCO residues).

Module 1: Diagnostic Workflow

Before initiating purification, you must characterize the crude mixture to select the correct remediation path. Use this diagnostic table to identify your primary contaminant.

Impurity Identification Table
Impurity TypeVisual IndicatorTLC Signature (Hex/EtOAc 8:2)1H NMR Marker (CDCl3)
Target Chromene White/Off-white solidRf ~ 0.5 - 0.6 (UV Active)δ ~ 4.9 ppm (s, 2H, -OCH2- ring)
Unreacted Aldehyde Distinct Yellow TintRf ~ 0.7 - 0.8 (Often trails)δ ~ 10.2 ppm (s, 1H, -CHO)
Acrylate Oligomer Gummy/Sticky residueBaseline smear (Stains w/ KMnO4)Broad multiplets (δ 1.0-2.5 ppm)
DABCO Salts White precipitateBaseline (Immobile)δ ~ 3.1 ppm (s, 12H, N-CH2-)

Module 2: The "Yellow Tint" Protocol (Aldehyde Removal)

Issue: The crude product retains a yellow color, indicating unreacted 3-bromo-5-chloro-2-hydroxybenzaldehyde. Mechanism: The phenol/aldehyde group is acidic and electrophilic, allowing for chemical separation without chromatography.

Troubleshooting Guide

Q: Recrystallization didn't remove the yellow color. Why? A: Halogenated salicylaldehydes have similar solubility profiles to the chromene product in ethanol. Co-crystallization is common. You must chemically sequester the aldehyde before the final crystallization.

Protocol: Bisulfite Sequestration Wash

Note: This method is superior to basic washes (NaOH), which may hydrolyze the ester or ring-open the chromene.

  • Dissolution: Dissolve the crude residue in minimal Ethyl Acetate (EtOAc) .

  • Sequestration: Wash the organic layer twice with saturated aqueous Sodium Bisulfite (NaHSO3) .

    • Mechanism:[1][2][3][4][5] Bisulfite forms a water-soluble adduct with the aldehyde carbonyl.

  • Polishing: Wash once with brine to remove trapped water.

  • Drying: Dry over anhydrous Na2SO4 and concentrate in vacuo.

  • Validation: The resulting solid should be significantly paler. Check TLC for the disappearance of the high-Rf aldehyde spot.

Module 3: The "Sticky Residue" Protocol (Oligomer Removal)

Issue: The product is oily or gummy and refuses to crystallize. Cause: Polymerization of ethyl acrylate (a side reaction catalyzed by DABCO). Poly-acrylates are soluble in EtOAc but insoluble in alkanes/alcohols.

Protocol: Cold Trituration
  • Evaporation: Ensure all reaction solvent (often DMF or DMSO) is removed.

  • Trituration: Add cold Methanol (MeOH) or Hexane to the gummy residue.

  • Sonication: Sonicate for 5-10 minutes. The chromene (crystalline) should remain solid or precipitate, while oligomers often remain in the supernatant or form a distinct gummy layer.

  • Filtration: Filter the solid rapidly.

  • Alternative: If the gum persists, dissolve the crude in a small amount of Dichloromethane (DCM) and precipitate by dropwise addition into excess cold Hexane with vigorous stirring.

Module 4: The "Self-Validating" Crystallization System

Objective: Final purification to achieve >98% purity. Solvent System: Ethanol (EtOH) or EtOH/Water (9:1).

Step-by-Step Protocol
  • Saturation: Dissolve the semi-purified solid in boiling Ethanol . Add solvent dropwise until the solution is just clear.

    • Expert Insight: The 6-Cl, 8-Br substitution pattern significantly raises the melting point and lowers solubility compared to non-halogenated analogs. Do not use excess solvent.

  • Cooling Gradient: Allow the flask to cool to room temperature slowly (wrap in foil/towel). Then, move to 4°C (fridge) for 4 hours.

  • Collection: Filter the crystals.

  • The Wash (Critical): Wash the filter cake with cold Hexane .

    • Reasoning: Ethanol washes might dissolve your product due to the lipophilic halogens. Hexane removes residual mother liquor without redissolving the halogenated chromene.

  • Validation (Self-Check):

    • Melting Point: Should be sharp (Range: >100°C, specific value depends on exact polymorph but must be <2°C range).

    • Appearance: White needles or plates.

Visualizing the Purification Logic

PurificationWorkflow Start Crude Reaction Mixture (8-Br-6-Cl-Chromene) Diag Diagnostic TLC & NMR Start->Diag Decision1 Impurity Type? Diag->Decision1 PathA Yellow Color / High Rf (Unreacted Aldehyde) Decision1->PathA PathB Gummy / Baseline Smear (Acrylate Oligomers) Decision1->PathB PathC White Precipitate (DABCO Salts) Decision1->PathC ActionA Wash w/ Sat. NaHSO3 (Bisulfite Adduct) PathA->ActionA ActionB Triturate w/ Cold MeOH or Hexane Precipitation PathB->ActionB ActionC Dilute Acid Wash (0.1M HCl) or Water Wash PathC->ActionC Cryst Recrystallization (Hot EtOH -> Cold Hexane Wash) ActionA->Cryst ActionB->Cryst ActionC->Cryst Final Pure Ethyl 8-bromo-6-chloro- 2H-chromene-3-carboxylate Cryst->Final

Figure 1: Decision tree for isolating halogenated 2H-chromene-3-carboxylates based on impurity profile.

Frequently Asked Questions (FAQ)

Q: Can I use column chromatography instead of crystallization? A: Yes, but it is often unnecessary and wasteful for this specific scaffold. If you must, use a gradient of Hexane:Ethyl Acetate (95:5 to 80:20) . The halogenated chromene moves slower than the aldehyde but faster than the oligomers.

Q: My NMR shows a singlet at ~10.2 ppm even after recrystallization. What happened? A: You have co-crystallized the starting aldehyde. The halogen bonding interactions between the starting material and product can be strong. You must perform the Bisulfite wash (Module 2) or a column chromatography step to break this interaction.

Q: Is the product sensitive to light? A: Yes, halogenated chromenes can undergo photodimerization or oxidation to coumarins (2-oxo analogs) upon prolonged exposure to UV light. Store the purified crystals in amber vials.

References

  • DABCO-Catalyzed Synthesis: Kaye, P. T., & Nocanda, X. W. (2004). Chromene synthesis via DABCO-catalyzed reaction of substituted salicylaldehydes with acrylate derivatives. Journal of the Chemical Society, Perkin Transactions 1.

  • Mechanism & Impurities: Basavaiah, D., & Rao, A. J. (2003). The Baylis–Hillman reaction: A novel carbon–carbon bond forming reaction. Chemical Reviews.

  • Purification of Chromenes: Patel, N. B., & Shaikh, F. M. (2010). Synthesis of new ethyl 2H-chromene-3-carboxylates containing halogen substituents. Medicinal Chemistry Research.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2H-Chromene-3-Carboxylates

Welcome to the technical support center for the synthesis of 2H-chromene-3-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2H-chromene-3-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these syntheses. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. Our approach is grounded in mechanistic principles to not only solve immediate issues but also to empower you with a deeper understanding of the underlying chemistry.

Section 1: Understanding the Core Synthesis and Its Challenges

The synthesis of 2H-chromene-3-carboxylates, often achieved through variations of the Knoevenagel condensation, is a cornerstone for accessing a wide range of biologically active molecules. However, the seemingly straightforward reaction of a salicylaldehyde derivative with an active methylene compound, such as a dialkyl malonate, can be fraught with challenges, leading to low yields and complex product mixtures. This guide will dissect the most common of these issues and provide robust solutions.

Section 2: Troubleshooting Guide - A Symptom-Based Approach

This section is structured to address the problems as you would observe them in the lab. Find your primary symptom and follow the diagnostic workflow.

Low Yield of the Desired 2H-Chromene-3-Carboxylate

A low yield is the most frequent complaint in this synthesis. The root cause can be multifaceted, ranging from incomplete conversion to the prevalence of side reactions.

FAQ 1: My reaction has a low yield, and I still have a significant amount of starting material. What should I do?

This issue points towards incomplete conversion, which can be addressed by optimizing the reaction conditions.[1]

  • Causality: The reaction may not have reached completion due to insufficient activation energy, suboptimal catalyst activity, or inadequate reaction time.

  • Troubleshooting Protocol:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product over time. This will help determine the optimal reaction duration.

    • Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. Some reactions that are sluggish at room temperature may proceed to completion with gentle heating.[1]

    • Screen Solvents: The choice of solvent can significantly impact reaction rates and yields. Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, toluene).

    • Catalyst Loading: If using a catalyst, consider increasing the loading in small increments (e.g., from 5 mol% to 10 mol%).

ParameterRecommended AdjustmentRationale
Reaction Time Increase based on TLC monitoringEnsure the reaction has sufficient time to go to completion.
Temperature Increase in 10-20°C incrementsProvide sufficient activation energy for the reaction to proceed.
Solvent Screen polar and non-polar optionsSolvating properties can influence reactant and intermediate stability.
Catalyst Loading Increase in small incrementsEnsure sufficient catalytic activity to drive the reaction forward.

Workflow for Addressing Low Conversion:

low_conversion start Low Yield with Unreacted Starting Material monitor Monitor reaction by TLC start->monitor increase_time Increase Reaction Time monitor->increase_time Reaction incomplete increase_temp Increase Temperature monitor->increase_temp Reaction still slow change_solvent Screen Solvents monitor->change_solvent No improvement increase_catalyst Increase Catalyst Loading monitor->increase_catalyst If applicable end Improved Yield monitor->end Reaction complete increase_time->monitor increase_temp->monitor change_solvent->monitor increase_catalyst->monitor

Caption: Troubleshooting workflow for low conversion.

Identification and Mitigation of Key Side Reactions

When the issue is not just low conversion but the formation of significant byproducts, a more detailed mechanistic investigation is required.

FAQ 2: I've isolated a byproduct that appears to be a dimer of my salicylaldehyde starting material. What is happening and how can I prevent it?

This is likely the formation of salicylaldehyde azine, a common byproduct when using nitrogen-containing bases, particularly hydrazine, or when the reaction conditions favor self-condensation.[2]

  • Mechanism: Salicylaldehyde Self-Condensation/Azine Formation In the presence of a strong base, the aldehyde can undergo self-condensation. If a nitrogen-based nucleophile like hydrazine is used as a catalyst or reagent, it can react with two molecules of salicylaldehyde to form the highly stable, often brightly colored, salicylaldehyde azine.[2][3]

    azine_formation cluster_0 Step 1 cluster_1 Step 2 salicylaldehyde1 Salicylaldehyde intermediate Hydrazone Intermediate salicylaldehyde1->intermediate salicylaldehyde2 Salicylaldehyde azine Salicylaldehyde Azine (Byproduct) salicylaldehyde2->azine hydrazine Hydrazine hydrazine->intermediate intermediate->azine

    Caption: Formation of salicylaldehyde azine byproduct.

  • Troubleshooting Protocol:

    • Choice of Base: Avoid strong bases that can promote self-condensation. Opt for weaker amine bases like piperidine or pyridine, which are effective for the Knoevenagel condensation without aggressively promoting side reactions.

    • Controlled Addition: If the reaction is highly exothermic, consider slow, dropwise addition of the base or one of the reactants to maintain a low concentration of reactive intermediates.

    • Alternative Synthetic Routes: If self-condensation is persistent, consider alternative synthetic strategies that do not rely on strongly basic conditions, such as microwave-assisted synthesis which can sometimes offer higher selectivity in shorter reaction times.[1]

FAQ 3: My mass spectrum shows a peak corresponding to the addition of my active methylene compound to my desired product. What is this and how can I stop it?

This is a classic case of a Michael addition side reaction. The initially formed 2H-chromene-3-carboxylate is an α,β-unsaturated ester, making it a Michael acceptor. A second molecule of the deprotonated active methylene compound (the Michael donor) can then attack this product.[4][5]

  • Mechanism: Michael Addition Side Reaction The desired product can act as an electrophile in a conjugate addition with the enolate of the active methylene compound, leading to a 1,5-dicarbonyl compound.[5]

    michael_addition product 2H-Chromene-3-carboxylate (Michael Acceptor) michael_adduct Michael Adduct (Byproduct) product->michael_adduct enolate Enolate of Active Methylene Compound (Michael Donor) enolate->michael_adduct

    Caption: Michael addition side reaction pathway.

  • Troubleshooting Protocol:

    • Stoichiometry Control: Use a strict 1:1 stoichiometry of the salicylaldehyde and the active methylene compound. An excess of the active methylene compound will favor the Michael addition side reaction.

    • Base Selection: Use a catalytic amount of a weak base. Strong bases will generate a high concentration of the enolate, increasing the likelihood of the Michael addition.

    • Enzyme-Catalyzed Reactions: For certain substrates, a chemoenzymatic approach using lipases can control the release of the active methylene compound, thus minimizing the formation of byproducts.[6]

FAQ 4: I am observing the formation of a product that seems to result from the opening of the pyran ring. Why does this happen?

The lactone ring of the 2H-chromene-3-carboxylate is susceptible to nucleophilic attack, especially by strong nucleophiles or under harsh basic or acidic conditions. This can lead to ring-opened products.[3]

  • Mechanism: Nucleophilic Ring Opening Nucleophiles, such as hydroxide or hydrazine, can attack the carbonyl carbon of the lactone, leading to the opening of the pyran ring. This can be followed by further reactions, such as decarboxylation or reaction with other species in the mixture.[2][4]

  • Troubleshooting Protocol:

    • pH Control: Maintain the reaction and work-up conditions under a neutral or mildly acidic pH to avoid base-catalyzed hydrolysis of the lactone.

    • Nucleophile Choice: If the subsequent step involves a nucleophile, choose one that is selective for other functional groups and less likely to attack the lactone.

    • Temperature Control: High temperatures can promote the ring-opening reaction. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Section 3: Purification Strategies

FAQ 5: How can I effectively remove unreacted starting materials and the identified side products from my final product?

A multi-step purification strategy is often necessary.

  • Initial Work-up:

    • Aqueous Wash: A simple wash with a dilute acid (e.g., 1M HCl) can help remove basic catalysts like piperidine. A subsequent wash with a saturated sodium bicarbonate solution can remove any acidic byproducts.

    • Extraction: Use a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to extract the desired product from the aqueous layer.

  • Chromatography:

    • Column Chromatography: This is the most common and effective method for separating the desired product from closely related impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.[7]

    • Preparative TLC: For small-scale reactions, preparative Thin Layer Chromatography can be a quick and efficient way to obtain a pure sample.[7]

  • Recrystallization:

    • If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to remove minor impurities and obtain highly pure crystalline material.[8][9]

Table of Common Purification Techniques:

TechniqueWhen to UseKey Considerations
Aqueous Wash Initial work-up for all reactionsTo remove water-soluble impurities and catalysts.
Column Chromatography For complex mixtures with multiple componentsChoice of stationary and mobile phase is critical.
Recrystallization Final purification of a solid productSolvent selection is key to obtaining high purity and yield.
Distillation For liquid products with significantly different boiling points from impuritiesNot typically used for high molecular weight chromene derivatives.

Section 4: References

  • Indian Academy of Sciences. (n.d.). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Retrieved from [Link]

  • International Science Community Association. (n.d.). Kinetics and Mechanism of the Ring Opening of 3-carboethoxycoumarin by Sodium Hydroxide and Hydrazine. Retrieved from [Link]

  • PubMed. (2019). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. Retrieved from [Link]

  • Beilstein Journals. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Retrieved from [Link]

  • ACS Publications. (n.d.). C–H Oxidation/Michael Addition/Cyclization Cascade for Enantioselective Synthesis of Functionalized 2-Amino-4H-chromenes. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Modern Approaches to Isolation and Purification in Natural Products Chemistry. Retrieved from [Link]

  • . (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • YouTube. (2023). Knoevenagel condensation to make a coumarin - laboratory experiment. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki Coupling of Bromo-Chloro Arenes

Ticket Subject: Low Yield / Selectivity Issues in Pd-Catalyzed Cross-Coupling Assigned Specialist: Senior Application Scientist Status: Open Executive Summary: The Chemoselectivity Challenge In the Suzuki-Miyaura couplin...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Low Yield / Selectivity Issues in Pd-Catalyzed Cross-Coupling Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary: The Chemoselectivity Challenge

In the Suzuki-Miyaura coupling of bromo-chloro arenes, the primary objective is usually chemoselective oxidative addition . You typically want to couple at the C–Br bond (Bond Dissociation Energy ~81 kcal/mol) while leaving the C–Cl bond (~96 kcal/mol) intact for subsequent functionalization.

The Core Problem: Low yields in this specific context often stem from two opposing failure modes:

  • Stalled Reaction (Under-activity): The catalyst fails to activate the bromide efficiently, often due to catalyst deactivation or protodeboronation of the boronic acid.

  • Erosion of Selectivity (Over-activity): The catalyst is too active, beginning to insert into the chloride site (leading to oligomers/bis-coupling) or causing rapid homocoupling.

This guide provides a diagnostic workflow to identify which failure mode is occurring and how to correct it.

Diagnostic Triage: Identify Your Failure Mode

Use the following Q&A modules to diagnose the specific symptom your reaction is exhibiting.

Symptom A: "My starting material (SM) is consumed, but the desired product yield is low."

Diagnosis: This indicates a side-reaction is consuming your reagents faster than the cross-coupling can occur.

  • Q1: Is the boronic acid stable?

    • Issue: Protodeboronation . The boronic acid loses the B(OH)2 group and is replaced by a proton (H). This is common with electron-poor, ortho-substituted, or heterocyclic boronic acids (e.g., 2-pyridineboronic acid).

    • Check: Look for the de-boronated arene (Ar-H) in your LCMS/GCMS.

    • Solution:

      • Switch Base: Move from carbonate/hydroxide to anhydrous mild bases like K3PO4 or KF .

      • Switch Ligand: Use a catalyst that promotes faster Transmetallation (the step where boron enters) to outcompete hydrolysis.

      • Boronate Surrogate: Switch from boronic acid to a MIDA boronate or Potassium Trifluoroborate (BF3K) salt.

  • Q2: Do you see homocoupling?

    • Issue: Oxidative Homocoupling . Oxygen in the system facilitates the coupling of two boronic acids (Ar-B to Ar-Ar) or two halides.

    • Check: Look for the dimer of your boronic acid or halide.

    • Solution: Degas solvents rigorously. Sparging with Argon for 20 minutes is superior to simple sonication. Ensure your solvent is peroxide-free (especially THF/Ethers).

Symptom B: "The reaction stalls with unreacted Aryl Bromide remaining."

Diagnosis: Catalyst death or insufficient activation energy.

  • Q1: What color is the reaction mixture?

    • Observation: If it turns black and precipitates, your Palladium has aggregated into inactive "Pd Black."

    • Solution: Your ligand is not stabilizing the Pd(0) species effectively. Increase ligand loading (e.g., from 1:2 to 1:4 Pd:Ligand ratio) or switch to a bidentate ligand like dppf which prevents aggregation.

  • Q2: Are you using a chloride-activating ligand?

    • Context: If you are using bulky, electron-rich phosphines (e.g., S-Phos, X-Phos, P(t-Bu)3 ), you might be inadvertently promoting side reactions or catalyst decomposition if the substrate is sterically crowded.

    • Solution: For Br-selective coupling, "step down" to less electron-rich ligands like PPh3 or dppf . These are sufficient for Br but slow for Cl, enhancing selectivity.

Symptom C: "I am getting mixtures of Br-coupling, Cl-coupling, and bis-coupling."

Diagnosis: Loss of Chemoselectivity. The catalyst is too active ("hot").

  • Cause: Electron-rich ligands lower the barrier for oxidative addition so much that the discrimination between Br and Cl vanishes.

  • Solution:

    • Lower Temperature: Run at 40–60°C instead of reflux.

    • Ligand Selection: strictly avoid Buchwald biaryl phosphines. Use Pd(PPh3)4 or Pd(dppf)Cl2 .

    • Stoichiometry: Ensure Boronic Acid is the limiting reagent (0.95 eq) relative to the di-haloarene to statistically favor mono-coupling.

Technical Deep Dive: The Optimization Matrix
Ligand Selection for Selectivity

The choice of ligand dictates the rate of Oxidative Addition (OA).

Ligand ClassExamplesReactivity ProfileRecommended For
Type I: Standard PPh3, P(o-tol)3Moderate OA rate.High Selectivity (Br > Cl). Standard substrates.
Type II: Bidentate dppf, dppe, XantphosStabilizes Pd(0); Large bite angle (dppf).High Selectivity & Stability. Prevents Pd-black formation.
Type III: Activated S-Phos, X-Phos, Q-PhosExtremely fast OA rate.Low Selectivity. Use only if Br is deactivated or if coupling Cl is the goal.
Type IV: NHC PEPPSI-IPrHigh thermal stability.Sterically hindered substrates.
Base & Solvent Effects [1][2][3][4][5][6][7]
  • The "Magic" Mix: DME / Water (2:1) or Dioxane / Water (4:1) .

    • Why? Water is essential for the transmetallation step (formation of Pd-O-B intermediates). Anhydrous conditions often fail unless specific fluorides are used.

  • Base Strength:

    • Strong (NaOtBu, NaOH): Fast reaction, but high risk of protodeboronation and Cl-activation.

    • Weak/Buffered (K2CO3, K3PO4): Best balance for chemoselectivity.

Visual Troubleshooting Guide

The following decision tree outlines the logical flow for troubleshooting low yields.

Suzuki_Troubleshooting Start Start: Low Yield in Br-Cl Arene Coupling Check_SM Is Aryl Bromide consumed? Start->Check_SM SM_Remaining Reaction Stalled (Low Conversion) Check_SM->SM_Remaining No SM_Consumed Side Reactions Dominating Check_SM->SM_Consumed Yes Check_Color Did reaction turn black/precipitate? SM_Remaining->Check_Color Check_Byproducts Identify Major Byproduct SM_Consumed->Check_Byproducts Pd_Black Catalyst Death: Pd aggregated Check_Color->Pd_Black Yes Inactive_Cat Activation Barrier High: Ligand too weak Check_Color->Inactive_Cat No (remains yellow/brown) Sol_Stab Sol: Use bidentate ligand (dppf) or higher loading Pd_Black->Sol_Stab Sol_Heat Sol: Increase Temp or Switch to S-Phos (careful) Inactive_Cat->Sol_Heat Dehalogenation Hydrodehalogenation (Ar-Br -> Ar-H) Check_Byproducts->Dehalogenation Ar-H (from halide) Deboronation Protodeboronation (Ar-B -> Ar-H) Check_Byproducts->Deboronation Ar-H (from boron) BisCoupling Bis-Coupling (Selectivity Loss) Check_Byproducts->BisCoupling Oligomers Sol_Dry Sol: Use Anhydrous solvent + CsF or K3PO4 Deboronation->Sol_Dry Sol_Cool Sol: Lower Temp, Avoid Buchwald Ligands BisCoupling->Sol_Cool

Caption: Logic flow for diagnosing failure modes in Suzuki coupling based on reaction mixture appearance and byproduct analysis.

Validated Protocol: High-Selectivity Coupling

This protocol is designed to maximize Br-selectivity over Cl.

Reagents:

  • 1.0 equiv Bromo-chloro arene

  • 1.1 equiv Boronic acid (Do not use large excess)

  • 0.05 equiv (5 mol%) Pd(dppf)Cl2·DCM (Robust, bidentate, high selectivity)

  • 2.0 equiv K2CO3 (Mild base)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) (Degassed)

Procedure:

  • Degassing: Charge a reaction vial with the solvent mixture. Sparge with Argon/Nitrogen for 15 minutes. Crucial: Oxygen promotes homocoupling.

  • Loading: Add the aryl halide, boronic acid, and base.

  • Catalyst Addition: Add Pd(dppf)Cl2 last. Seal the vial immediately.

  • Reaction: Heat to 60°C (Not reflux). Monitor by LCMS at 1 hour and 4 hours.

    • Why 60°C? Lower temperature preserves the C-Cl bond.

  • Workup: Dilute with EtOAc, wash with water. If "Pd black" is present, filter through a pad of Celite.

References
  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Developments. [Link]

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: A Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling: Mechanism and Catalytic Cycle. [Link]

  • ResearchGate. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates. (Discussion on ligand-free selectivity). [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Times in Chromene Derivative Synthesis

Welcome to the technical support center for the synthesis of chromene derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of chromene derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, with a specific focus on minimizing reaction times while maximizing yield and purity.

Introduction to Chromene Synthesis Optimization

Chromene derivatives are a critical class of heterocyclic compounds with broad applications in pharmacology and materials science.[1] The efficiency of their synthesis is paramount, and reaction time is a key parameter that directly impacts throughput and cost-effectiveness. Optimizing this parameter requires a multi-faceted approach, considering catalyst selection, solvent effects, temperature control, and the influence of reactant structure. This guide provides practical, experience-driven insights to navigate the common challenges encountered in the synthesis of these valuable molecules.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of chromene derivatives, presented in a question-and-answer format to provide direct and actionable advice.

Issue 1: My reaction is extremely slow, taking many hours or even days to reach completion.

Question: I am following a standard procedure for a three-component synthesis of a 2-amino-4H-chromene derivative, but the reaction is proceeding much slower than reported. What are the likely causes, and how can I accelerate it?

Answer: A sluggish reaction can be attributed to several factors, ranging from suboptimal reaction conditions to catalyst inefficiency. Let's break down the potential causes and solutions:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reactant concentration are critical variables.[2]

    • Causality: The rate of a chemical reaction is directly influenced by the frequency and energy of molecular collisions. Increasing the temperature provides molecules with more kinetic energy, leading to more frequent and energetic collisions, thus accelerating the reaction. The solvent plays a crucial role in solvating reactants and stabilizing transition states, which can significantly impact the reaction rate.[3]

    • Troubleshooting Steps:

      • Increase Temperature: If your reaction is being conducted at room temperature, consider gently heating it. For many chromene syntheses, temperatures between 50-80°C can significantly reduce reaction times without promoting side reactions.[4] A catalyst-free synthesis of certain bis(benzo[g]chromene) derivatives found optimal conditions at 89°C.[5]

      • Solvent Selection: The choice of solvent is critical. While polar aprotic solvents like DMF or DMSO are common, protic solvents like ethanol or even water can be surprisingly effective, especially in green chemistry protocols.[6] For instance, in some lipase-catalyzed syntheses, the choice of solvent can dramatically affect reaction efficiency.[7] A study on the synthesis of certain chromene derivatives found that an aqueous ethanol mixture (1:1) provided the highest yield.[6] Conversely, using acetonitrile at room temperature might result in only trace amounts of product.[6]

      • Solvent-Free Conditions: In some cases, eliminating the solvent altogether can lead to faster reactions and easier work-up.[8][9] Solvent-free reactions, often conducted at elevated temperatures (e.g., 70°C), can be highly efficient.[4]

  • Catalyst Inefficiency: The choice and condition of your catalyst are paramount.

    • Causality: Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. The effectiveness of a catalyst can be hampered by impurities, degradation, or insufficient loading.

    • Troubleshooting Steps:

      • Catalyst Selection: A wide range of catalysts can be employed for chromene synthesis, from basic catalysts like piperidine to more complex systems like ionic liquids or nanocatalysts. If you are using a weak catalyst, consider switching to a more active one. For example, 1-allyl-3-methyl-imidazolium iodide has been shown to be an effective catalyst.[10]

      • Catalyst Loading: Ensure you are using the optimal amount of catalyst. Too little catalyst will result in a slow reaction, while too much can sometimes lead to side product formation. A typical starting point is 10 mol%.[10]

      • Catalyst Deactivation: If you are using a reusable catalyst, ensure it has been properly activated and has not lost its activity from previous runs.

  • Reactant Quality: The purity of your starting materials can impact reaction rates.

    • Causality: Impurities in your reactants can inhibit the catalyst or participate in side reactions, slowing down the formation of the desired product.

    • Troubleshooting Steps:

      • Purify Starting Materials: Ensure your aldehydes, malononitrile (or other active methylene compounds), and phenolic components are of high purity. Recrystallization or column chromatography may be necessary.

      • Substituent Effects: Be mindful of the electronic properties of the substituents on your aromatic aldehydes. Electron-withdrawing groups tend to accelerate the reaction, while electron-donating groups can slow it down.[2][10]

Issue 2: I'm observing significant side product formation along with my desired chromene derivative.

Question: My reaction is fast, but I am getting a mixture of products, making purification difficult. How can I improve the selectivity of my reaction?

Answer: Side product formation is a common issue, often arising from competing reaction pathways. Optimizing for selectivity is key to achieving a clean and high-yielding synthesis.

  • Reaction Temperature:

    • Causality: While higher temperatures increase reaction rates, they can also provide enough energy to overcome the activation barriers of competing side reactions.

    • Troubleshooting Steps:

      • Lower the Temperature: If you are running your reaction at an elevated temperature, try reducing it. This can often favor the thermodynamically more stable product and reduce the formation of undesired byproducts.

      • Controlled Heating: Utilize a temperature-controlled oil bath or heating mantle to maintain a consistent and precise temperature throughout the reaction.

  • Catalyst Choice:

    • Causality: The nature of the catalyst can influence the regioselectivity and chemoselectivity of the reaction.

    • Troubleshooting Steps:

      • Experiment with Different Catalysts: Some catalysts may favor the formation of one isomer over another. For instance, in the synthesis of 2H- and 4H-chromenes, the choice of catalyst can play a crucial role in directing the cyclization.[2]

      • Consider Photocatalysts: Photocatalysts, activated by visible light, can offer milder reaction conditions and improved selectivity in some cases.[11]

  • Order of Addition of Reactants:

    • Causality: In multi-component reactions, the order in which reactants are mixed can influence which intermediates are formed and which reaction pathways are favored.

    • Troubleshooting Steps:

      • Staggered Addition: Instead of a one-pot approach where all reactants are mixed at once, try a stepwise addition. For example, pre-mixing the aldehyde and malononitrile before adding the phenolic component and catalyst might prevent unwanted side reactions of the individual components.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using microwave-assisted synthesis for chromene derivatives?

A1: Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of chromene derivatives.[8][9] The primary advantages include:

  • Rapid Heating: Microwaves directly heat the reaction mixture, leading to a much faster temperature increase compared to conventional heating methods.[12][13] This can reduce reaction times from hours to just a few minutes.[8][9] For example, a reaction that takes 6 hours under conventional reflux might be completed in just 10 minutes with microwave irradiation, with a higher yield.[12]

  • Improved Yields: The rapid and uniform heating can minimize the formation of side products, often leading to higher isolated yields of the desired chromene derivative.[8][9]

  • Solvent-Free Conditions: Many microwave-assisted syntheses can be performed under solvent-free conditions, which is environmentally friendly and simplifies the work-up procedure.[8][9]

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

Q2: How does the choice of solvent affect the reaction time in chromene synthesis?

A2: The solvent plays a multifaceted role in influencing the reaction rate.[3] Its properties can affect the solubility of reactants, the stabilization of transition states, and the overall reaction mechanism. Key considerations include:

  • Polarity: The polarity of the solvent can significantly impact the rate of reactions involving polar intermediates or transition states. In some cases, a mixture of solvents, such as ethanol and water, can provide the optimal environment for the reaction.[6]

  • Protic vs. Aprotic: Protic solvents (e.g., ethanol, water) can participate in hydrogen bonding, which can either stabilize or destabilize reactants and transition states. Aprotic solvents (e.g., DMF, acetonitrile) do not have this capability. The choice between a protic and aprotic solvent is highly dependent on the specific reaction mechanism.

  • Viscosity: While less commonly the primary factor, highly viscous solvents can hinder the diffusion of reactants, potentially slowing down the reaction rate.

Q3: Can I run my chromene synthesis without a catalyst?

A3: While many chromene syntheses are catalyzed, catalyst-free methods do exist.[5] These reactions often require more forcing conditions, such as higher temperatures or longer reaction times, to proceed at a reasonable rate.[5] However, they offer the advantage of avoiding catalyst-related costs, potential product contamination, and the need for catalyst removal during work-up. A notable example is the synthesis of certain bis(benzo[g]chromene) derivatives, which can be achieved in good yields without a catalyst by optimizing the temperature and solvent system.[5]

Q4: How do I monitor the progress of my reaction to determine the optimal reaction time?

A4: Accurately monitoring the progress of your reaction is crucial for determining the optimal reaction time and preventing the formation of degradation products from prolonged reaction times. The most common method is:

  • Thin-Layer Chromatography (TLC): TLC is a simple, fast, and cost-effective technique to qualitatively monitor the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate at regular intervals and eluting with an appropriate solvent system, you can visualize the progress of the reaction. The reaction is considered complete when the starting material spots have disappeared and the product spot is prominent.

For more quantitative analysis, especially in a research and development setting, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to precisely measure the concentration of reactants and products over time.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Chromene Derivative

MethodReaction TimeYieldSolventReference
Conventional Heating (Reflux)6 hours79%Ethanol[12]
Microwave Irradiation10 minutes92%Ethanol[12]

Table 2: Effect of Solvent on the Synthesis of a Chromene Derivative

SolventTemperatureYieldReference
Aqueous Ethanol (1:1)Room TemperatureHigh[6]
AcetonitrileRoom TemperatureTrace[6]
WaterRefluxModerate[6]
DichloromethaneNot specifiedLow[6]

Experimental Protocols

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of a 2-Amino-4H-Chromene Derivative

This protocol provides a general method for the rapid and efficient synthesis of a chromene derivative using microwave irradiation under solvent-free conditions.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Substituted phenol (e.g., dimedone, 1 mmol)

  • Catalyst (e.g., piperidine, 0.1 mmol)

  • Microwave reactor vial (10 mL)

  • Stir bar

Procedure:

  • To a 10 mL microwave reactor vial equipped with a small stir bar, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), the phenolic component (1 mmol), and the catalyst (0.1 mmol).

  • Seal the vial with a cap.

  • Place the vial in the cavity of a microwave reactor.

  • Irradiate the mixture at a constant power (e.g., 100 W) and temperature (e.g., 110°C) for 3-10 minutes. The optimal time should be determined by monitoring the reaction by TLC.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Add ethanol (5 mL) to the crude reaction mixture and stir to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the pure chromene derivative.

Self-Validation:

  • Expected Outcome: A crystalline solid should be obtained.

  • Verification: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the product should be sharp and consistent with reported values.

Visualizations

Diagram 1: General Workflow for Optimizing Chromene Synthesis Reaction Time

G A Start: Slow Reaction B Increase Temperature (e.g., 50-80°C) A->B Is the reaction at RT? C Change Solvent (e.g., EtOH/H2O) A->C Is the solvent optimal? D Increase Catalyst Loading A->D Is catalyst loading sufficient? E Switch to a More Active Catalyst A->E Is the catalyst effective? F Consider Microwave Synthesis A->F Is rapid synthesis a priority? G Reaction Time Optimized B->G C->G D->G E->G F->G

Caption: A decision-making workflow for troubleshooting slow reaction times in chromene synthesis.

Diagram 2: Key Factors Influencing Reaction Rate

G ReactionRate Reaction Rate Temperature Temperature Temperature->ReactionRate Catalyst Catalyst Catalyst->ReactionRate Solvent Solvent Solvent->ReactionRate Concentration Reactant Concentration Concentration->ReactionRate

Caption: Interrelated factors that collectively determine the rate of chromene synthesis.

References

  • Optimization of the reaction conditions for the synthesis of chromenederivatives a. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • SYNTHESIS OF CHROMENE DERIVATIVES USING MICROWAVE-ASSISTED METHOD. (2016). VNU Journal of Science: Natural Sciences and Technology. Retrieved February 6, 2026, from [Link]

  • Optimising reaction-time analysis in eye movement perimetry using pooled promptness distributions. (2025). PubMed.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing. Retrieved February 6, 2026, from [Link]

  • One-pot synthesis of chromenes in the presence of nano-cellulose/Ti(IV)/Fe3O4 as natural-based magnetic nano-catalysts under solvent free conditions. (2021). Scientific Reports. Retrieved February 6, 2026, from [Link]

  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. (2023). Beilstein Journals. Retrieved February 6, 2026, from [Link]

  • Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. (2023). Arabian Journal of Chemistry. Retrieved February 6, 2026, from [Link]

  • Microwave-Assisted Synthesis of some chromene compounds and Their Biological Activity Assessment. (2019). Journal of Mechanical Engineering and Sciences. Retrieved February 6, 2026, from [Link]

  • Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. (2023). Ibn Al-Haitham Journal for Pure and Applied Sciences. Retrieved February 6, 2026, from [Link]

  • Eco-friendly synthesis of chromeno[4,3-b]chromenes with a new photosensitized WO3/ZnO@NH2-EY nanocatalyst. (2021). RSC Advances. Retrieved February 6, 2026, from [Link]

  • ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. (2015). Revue Roumaine de Chimie. Retrieved February 6, 2026, from [Link]

  • Synthesis of 2H-chromenes: recent advances and perspectives. (2021). Organic & Biomolecular Chemistry. Retrieved February 6, 2026, from [Link]

  • Rapid and catalyst free synthesis of new bis(benzo[g]chromene) and bis(pyrano[3,2-c]chromene) derivatives and optimization of reaction conditions using response surface methodology. (2019). RSC Advances. Retrieved February 6, 2026, from [Link]

  • Recent Advances in the MCRs Synthesis of Chromenes: A Review. (2024). Polycyclic Aromatic Compounds. Retrieved February 6, 2026, from [Link]

  • Solvent effect on the synthesis of benzo[g]chromene derivatives catalyzed by lipase. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. (2016). Molecules. Retrieved February 6, 2026, from [Link]

  • One-Pot Multicomponent Synthesis of 2H-Chromene Derivative, Kinetics, and Thermodynamic Studies Using a Stopped-Flow Technique in Combination with Theoretical Computation Methods. (2021). Polycyclic Aromatic Compounds. Retrieved February 6, 2026, from [Link]

  • A new approach for the synthesis of biologically active chromene compounds using a photo catalyst TiO2-Ag. (2021). Polycyclic Aromatic Compounds. Retrieved February 6, 2026, from [Link]

  • Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. (2023). Current Organic Synthesis. Retrieved February 6, 2026, from [Link]

  • Synthesis & Multi-Step Reaction Pathways (Orgo 1 Pre-Finals Review) [LIVE Recording]. (2024). YouTube. Retrieved February 6, 2026, from [Link]

  • Synthesis & Multi-Step Reactions Finals Practice [LIVE Recording] Organic Chemistry Review. (2024). YouTube. Retrieved February 6, 2026, from [Link]

  • Optimization of reaction time. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

Sources

Optimization

managing regioselectivity in reactions of di-halogenated chromenes

Current Status: Online 🟢 | Topic: Regioselectivity in Di-halogenated Chromenes Technician: Senior Application Scientist (Ph.D.) 🎫 Ticket #409: "Why am I getting a mixture of regioisomers?" User: Medicinal Chemist, Early...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 | Topic: Regioselectivity in Di-halogenated Chromenes Technician: Senior Application Scientist (Ph.D.)

🎫 Ticket #409: "Why am I getting a mixture of regioisomers?"

User: Medicinal Chemist, Early Discovery Subject: 6,8-Dibromochromene Suzuki Coupling Selectivity

User Query:

"I'm trying to install an aryl group at the C6 position of 6,8-dibromo-2H-chromene using a standard Suzuki protocol (Pd(PPh3)4, Na2CO3). I’m getting a 60:40 mixture of C6:C8 coupling, plus some bis-coupled product. How do I lock in selectivity for C6?"

👨‍🔬 Technician Response

This is a classic issue of competing steric vs. electronic effects in the benzopyran system. In 6,8-dihalochromenes, the two halogen sites are chemically distinct but close in reactivity.

1. The Root Cause: Electronic vs. Steric Conflict

To fix this, you must understand why the selectivity is poor with your current system:

  • Electronic Effect (The Trap): The oxygen atom at position 1 is an electron donor via resonance. It donates electron density into the ring, making oxidative addition at both C6 and C8 slower than in simple benzenes. However, the oxygen directs ortho/para. C8 is ortho to the oxygen, and C6 is para. Electronically, both are deactivated, but C8 is often slightly more electron-rich (less reactive to Pd) than C6.

  • Steric Effect (The Solution): C8 is the "bay region" position. It suffers from peri-interactions with the C1-oxygen and potentially substituents at C2. C6 is sterically exposed.

  • Your Catalyst: Pd(PPh3)4 is a "loose" catalyst. The triphenylphosphine ligands dissociate easily, creating a reactive species that isn't bulky enough to discriminate effectively between the slightly crowded C8 and the open C6.

2. The Fix: Switch to Steric Control

To force C6 selectivity, you need a catalyst system that amplifies the steric difference.

Recommended Protocol Adjustments:

  • Ligand Switch: Move to bulky, electron-rich phosphines. SPhos or XPhos are excellent choices. The sheer bulk of these Buchwald ligands makes the oxidative addition at the crowded C8 position kinetically disfavored, pushing selectivity toward C6 to >95:5.

  • Catalyst Precursor: Use Pd(OAc)2 or Pd2(dba)3 with the ligand rather than Pd(PPh3)4.

  • Base Selection: Switch to a weaker base like K3PO4 or KF. Strong bases can accelerate the second coupling event (bis-arylation).

🎫 Ticket #412: "I need to hit the C8 position first. Is it possible?"

User: Process Chemist Subject: Inverse Regioselectivity (C8 Functionalization)

User Query:

"My SAR suggests the C8-aryl analog is more potent. Based on your previous advice, Pd-coupling favors C6. How do I invert this to react at C8 while leaving the C6-bromide intact?"

👨‍🔬 Technician Response

You cannot use standard Palladium catalysis for this. You must switch mechanisms entirely. You need to move from Charge-Control/Steric-Control (Palladium) to Coordination-Control (Lithium).

1. The Mechanism: Directed Ortho-Metalation (DoM) Logic

While Palladium is repelled by the steric bulk at C8, Lithium loves it. The oxygen atom in the chromene ring (O1) acts as a Directing Group (DG).

  • When you treat 6,8-dibromochromene with n-BuLi at low temperature, the Lithium coordinates to the ring Oxygen.

  • This coordination brings the butyl anion into immediate proximity of the C8-Bromine.

  • Result: Rapid Lithium-Halogen exchange occurs exclusively at C8 due to the "Complex Induced Proximity Effect" (CIPE).

2. The Protocol: Lithiation-Trapping

Crucial Warning: This reaction is faster than proton transfer. You must work under cryogenic conditions to prevent ring opening or polymerization.

Step-by-Step Workflow:

  • Cooling: Dissolve substrate in dry THF and cool to -78 °C .

  • Exchange: Add n-BuLi (1.05 equiv) slowly.

    • Note: Do not use t-BuLi unless necessary; n-BuLi is usually sufficient for aryl bromides and easier to handle.

  • Trapping: Stir for 15-30 mins, then add your electrophile (e.g., Borate ester for Suzuki, Iodine, or an Aldehyde).

  • Outcome: You now have a 6-bromo-8-functionalized chromene.

📊 Quick Reference: Selectivity Matrix

SubstrateReagent SystemDominant SiteMechanismSelectivity Ratio (Est.)
6,8-Dibromochromene Pd(OAc)₂ / SPhos / K₃PO₄C6 Steric Control> 20:1
6,8-Dibromochromene n-BuLi / THF / -78°CC8 Coordination (O-Directed)> 99:1
3-Bromo-6-chlorochromene Pd(PPh₃)₄ / Na₂CO₃C3 Bond Energy (Vinyl vs Aryl)> 50:1
6-Bromo-8-iodochromene Pd(dppf)Cl₂ / K₂CO₃C8 Bond Energy (C-I vs C-Br)> 20:1

🧬 Visualizing the Logic (Decision Pathways)

The following diagram illustrates the decision-making process for selecting the correct conditions based on your desired regioselectivity.

ChromeneSelectivity Start Start: Di-halogenated Chromene SubstrateCheck Check Halogen Identity Start->SubstrateCheck SameHalogen Same Halogens (e.g., 6,8-dibromo) SubstrateCheck->SameHalogen DiffHalogen Different Halogens (e.g., 6-Cl, 8-I) SubstrateCheck->DiffHalogen Target Which position do you want? SameHalogen->Target BondStrength Weakest Bond Reacts First (I > Br > Cl) DiffHalogen->BondStrength Intrinsic Reactivity TargetC6 Target C6 (Para) Target->TargetC6 Less Hindered TargetC8 Target C8 (Ortho/Bay) Target->TargetC8 More Hindered MethodPd USE PALLADIUM (Steric Control) TargetC6->MethodPd MethodLi USE LITHIUM (Coordination Control) TargetC8->MethodLi Ligand Ligand: SPhos/XPhos (Enhances Steric Bias) MethodPd->Ligand Conds Conditions: n-BuLi, -78°C (O-Directed Exchange) MethodLi->Conds

Caption: Decision matrix for selecting reagents based on target regioselectivity in di-halogenated chromenes.

🧪 Validated Experimental Protocols

Protocol A: C6-Selective Suzuki Coupling

For installing aryl groups at the least hindered position.

Reagents:

  • 6,8-Dibromochromene (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv, 2M aqueous)

  • Solvent: Toluene/Water (10:1)

Procedure:

  • Pre-complexation: In a vial, mix Pd(OAc)₂ and SPhos in Toluene. Stir for 5 mins under Argon to form the active catalytic species (turns yellow/orange).

  • Addition: Add the chromene and boronic acid.

  • Base: Add the aqueous K₃PO₄.

  • Reaction: Heat to 80°C. Monitor by LCMS.

    • Checkpoint: Conversion should reach >90% within 2-4 hours. If bis-coupling (C6+C8) exceeds 5%, lower temperature to 60°C and extend time.

  • Workup: Standard aqueous extraction (EtOAc).

Protocol B: C8-Selective Functionalization (Lithium Exchange)

For installing electrophiles at the "bay" position via O-directed exchange.

Reagents:

  • 6,8-Dibromochromene (1.0 equiv)

  • n-BuLi (1.05 equiv, 1.6M in hexanes)

  • Electrophile (e.g., Iodine, DMF, Borate) (1.2 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a round bottom flask. Add chromene and THF. Cool to -78°C (Dry ice/Acetone).

  • Exchange: Add n-BuLi dropwise over 10 minutes.

    • Critical: Keep internal temp below -70°C.

  • Incubation: Stir at -78°C for 20 minutes. The C8-lithio species is formed.

  • Quench: Add the electrophile (dissolved in THF if solid) dropwise.

  • Warm-up: Allow to warm to room temperature only after electrophile addition is complete.

📚 References & Further Reading

  • Regioselectivity in Suzuki Couplings:

    • Title: Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes.[1]

    • Source: Organic & Biomolecular Chemistry (RSC).

    • Context: Establishes the dominance of steric hindrance in Pd-catalyzed coupling of poly-halogenated aromatics.

    • URL:[Link]

  • Lithium-Halogen Exchange Mechanics:

    • Title: Mechanism of Lithium-Halogen Exchange.[2][3][4]

    • Source: Harvard University (Myers Group Notes).

    • Context: Details the kinetics and "ate-complex" formation, explaining why coordination (O-Li) overrides sterics.

    • URL:[Link]

  • Site-Selectivity in Heterocycles:

    • Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings.

    • Source: PMC / NIH.

    • Context: Discusses how ligand bulk (SPhos/XPhos) can enforce selectivity at less hindered sites in dihalo-heterocycles.

    • URL:[Link]

  • Reactivity of Chromene Systems:

    • Title: Reactivity of Halogens in Halogenated Pyridines and Related Systems (BenchChem Guide).

    • Source: BenchChem.

    • Context: While focused on pyridines, this guide validates the bond-dissociation energy hierarchy (I > Br > Cl) applicable to mixed-halogen chromenes.

Sources

Troubleshooting

Reaction Optimization Support Unit: Knoevenagel Condensation

Ticket ID: KNC-WORKUP-001 Status: Open Subject: Optimization of Workup Procedures & Troubleshooting Introduction: The Equilibrium Challenge Welcome to the Reaction Optimization Support Unit. You are likely here because y...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: KNC-WORKUP-001 Status: Open Subject: Optimization of Workup Procedures & Troubleshooting

Introduction: The Equilibrium Challenge

Welcome to the Reaction Optimization Support Unit. You are likely here because your Knoevenagel condensation—while theoretically simple—is failing during isolation.

The Core Problem: The Knoevenagel condensation is an equilibrium-driven dehydration.



The Workup Paradox: The conditions required to drive the reaction forward (base catalysis, heat, water removal) are often reversed during workup (introduction of water, pH changes), leading to retro-aldol reversion or hydrolysis .

This guide prioritizes kinetic trapping of the product and efficient catalyst removal .

Standard Workup Protocols

Select the protocol that matches your synthesis method.

Protocol A: The Classical Base-Catalyzed Workup

For reactions using Piperidine, Pyrrolidine, or EDDA in Ethanol/Methanol.

The Logic: These reactions often rely on product precipitation. If the product precipitates, you are fighting solubility; if it doesn't, you are fighting the catalyst.

StepActionTechnical Rationale
1. Assessment Cool to 0–4 °C. Stir for 30 mins.Lowers solubility product (

), forcing precipitation of the target alkene.
2. Branch A (Solid Forms) Filter under vacuum. Wash cake with cold EtOH then Hexanes .Ethanol removes unreacted aldehyde/catalyst. Hexane removes residual non-polar impurities and aids drying.
3. Branch B (No Solid) Evaporate solvent to 20% volume. Pour residue into 10x volume of ice-cold 1M HCl .Critical Step: Protonates the amine catalyst (Piperidine pKa

11.2), rendering it water-soluble. The product (organic) will oil out or precipitate.
4. Extraction If oil persists, extract with DCM or EtOAc . Wash organic layer with sat. NaHSO₃ (Bisulfite).Bisulfite forms a water-soluble adduct with unreacted aldehyde, removing it from the organic phase.
Protocol B: Lewis Acid Mediated (TiCl₄)

For difficult substrates (sterically hindered ketones) using TiCl₄/Pyridine.

The Logic: Titanium reactions are notorious for forming stable emulsions due to titanium hydroxides/oxides. Standard acid quenches often fail here.

  • Quench: Dilute reaction with dry DCM.

  • Chelation (The "Pro" Tip): Slowly add a 10% aqueous solution of Rochelle Salt (Potassium Sodium Tartrate) .

    • Why: Tartrate chelates Ti(IV) species, preventing the formation of the "white goo" (titanium dioxide gel) that traps product.

  • Phase Separation: Stir vigorously until two clear layers form (can take 1-2 hours).

  • Wash: Separate organic layer.[1] Wash with 1M HCl (removes Pyridine)

    
     Brine 
    
    
    
    Dry over MgSO₄.
Protocol C: Green/Solvent-Free (Grinding)

For reactions using Ammonium Acetate or solvent-free ball milling.

  • Quench: Add water directly to the crude solid/paste.

  • Trituration: Sonicate the mixture.

  • Filtration: The product is usually insoluble in water, while the catalyst (NH₄OAc) and byproducts are soluble. Filter and recrystallize from hot Ethanol if necessary.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the correct workup path based on reaction appearance and catalyst type.

KnoevenagelWorkup Start Reaction Complete Precipitate Precipitate Formed? Start->Precipitate Filter Vacuum Filtration Precipitate->Filter Yes CatalystCheck Catalyst Type? Precipitate->CatalystCheck No (Solution) Wash Wash: Cold EtOH + Hexane Filter->Wash Dry Dry Product Wash->Dry AminePath Amine (Piperidine/Pyridine) CatalystCheck->AminePath Organic Base TiPath Lewis Acid (TiCl4) CatalystCheck->TiPath TiCl4 AcidWash Wash: 1M HCl (Protonate Catalyst) AminePath->AcidWash Bisulfite Wash: NaHSO3 (Remove Aldehyde) AcidWash->Bisulfite OilCheck Product Oiled Out? Bisulfite->OilCheck Rochelle Quench: Rochelle Salt Soln. (Prevent Emulsion) TiPath->Rochelle Rochelle->OilCheck Triturate Triturate: Pet Ether/Sonication OilCheck->Triturate Yes (Rescue) Chromatography Flash Chromatography OilCheck->Chromatography No (Clean)

Figure 1: Decision tree for Knoevenagel condensation workup. Yellow nodes indicate decision points; Green nodes indicate isolation steps; Red nodes indicate chemical purification washes.

Troubleshooting (FAQ)

Issue 1: "My product is oiling out instead of crystallizing."

Cause: Impurities (often unreacted aldehyde) depress the melting point. Residual solvent (DMF/DMSO) can also act as a plasticizer. The Rescue Protocol (Trituration):

  • Decant the supernatant solvent.

  • Add a non-solvent (Petroleum Ether or Hexane).

  • Scratch the flask walls with a glass rod at the interface of the oil and solvent.

  • Sonicate for 5-10 minutes. This provides mechanical energy to disrupt the amorphous phase and induce nucleation.

  • Advanced: If using Ethanol, add water dropwise until turbidity persists, then cool slowly.

Issue 2: "I have low yield, and the starting materials returned."

Cause: Retro-aldol reaction during workup. Mechanism: The Knoevenagel product (


-unsaturated) is susceptible to Michael addition of water (hydration), followed by retro-aldol cleavage, especially if the pH is high (basic) during workup.
Solution: 
  • Avoid strong basic washes (like NaOH) if your product is sensitive.

  • Acidify immediately: Ensure the quench drops the pH below 7 quickly to neutralize the amine catalyst.

  • Dean-Stark Trap: Ensure water was actually removed during the reaction. If water remains, the equilibrium favors starting materials before you even start the workup.

Issue 3: "I cannot get rid of the Piperidine smell."

Cause: Piperidine forms salts with carboxylic acids (if using Doebner modification) or gets trapped in the crystal lattice. Solution:

  • The Cu(II) Wash: Wash the organic phase with aqueous Copper(II) Sulfate (CuSO₄) . Piperidine coordinates strongly with Copper, moving into the aqueous phase (turning it deep blue), effectively scrubbing it from the organic layer.

Advanced Optimization: The Doebner Modification

When using Malonic Acid in Pyridine (Doebner modification), the reaction involves a decarboxylation step.[2][3]

Critical Control Point:

  • Decarboxylation is thermal: If you stop the reaction too early or run it too cold, you will isolate the dicarboxylic acid intermediate rather than the desired acrylic acid derivative.

  • Workup Adjustment:

    • Pour reaction mixture into excess conc. HCl/Ice (pH < 1).

    • This converts the Pyridine to Pyridinium chloride (soluble) and ensures the carboxylic acid product is protonated (insoluble).

    • Precipitate should form immediately.

References

  • Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. [1][4][5]

  • Lehnert, W. (1973). Knoevenagel-Kondensationen mit TiCl4/Base - I. Tetrahedron, 29(4), 635-638.

  • Prajapati, D., et al. (2004). Recent advances in the Knoevenagel condensation. Current Organic Chemistry, 8(15). (Review of Green Methods).

  • Fringuelli, F., et al. (2001). The Knoevenagel reaction in water. Tetrahedron Letters, 42(6), 1131-1133.

Sources

Optimization

Technical Support Center: Purification of Polar Chromene Esters

Status: Online | Operator: Senior Application Scientist Dr. H.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Operator: Senior Application Scientist Dr. H. Vance Ticket ID: PCE-PUR-001 Subject: Optimization of Normal Phase Flash Chromatography for Labile Polar Esters

Introduction

Welcome to the Technical Support Center. You are likely here because your chromene ester—a structural motif common in flavanoids, coumarins, and benzopyrans—is behaving poorly on silica gel.[1]

The Challenge: Chromene esters present a "perfect storm" for chromatography. The chromene core is electron-rich and prone to oxidation or ring-opening, while the ester functionality increases polarity and susceptibility to hydrolysis. When you add the acidity of standard silica gel (


) to this equation, you often face tailing, streaking, or on-column decomposition.[1]

This guide is not a generic SOP. It is a troubleshooting system designed to isolate your compound intact.

Module 1: Pre-Purification Diagnostics

Before you pack a column, you must diagnose the stability of your analyte.[2] Skipping this leads to "ghost peaks" and lost yield.

FAQ: Why does my compound streak on TLC even in polar solvents?

Technical Insight: Streaking is rarely just a solubility issue; it is a kinetic issue. The polar ester carbonyl and the ether oxygen of the chromene ring form hydrogen bonds with the free silanol groups (


) on the silica surface. This reversible binding slows down mass transfer, causing the "tail" you see.

Diagnostic Protocol: The 2D-Stability Check Perform this test to distinguish between tailing (physical interaction) and decomposition (chemical reaction).

  • Spot your crude mixture on the bottom-left corner of a square TLC plate.

  • Elute vertically in your chosen solvent system (e.g., 5% MeOH in DCM).

  • Dry the plate completely (cold air stream; avoid heat).

  • Rotate the plate 90° counter-clockwise.

  • Elute again in the same solvent system.

Interpretation:

  • Diagonal Line: The compound is stable. The streaking is physical (interaction with silica). Solution: Add a modifier.

  • Off-Diagonal Spots: The compound decomposed during the run. Solution: Neutralize silica or switch stationary phase.[2]

Module 2: The Separation Process (Methodology)

Standard Protocol: Buffered Silica Flash Chromatography

Recommended for acid-sensitive chromene esters.[1]

Rationale: Standard silica is acidic.[3][4] By buffering the silica to pH 7, we prevent the acid-catalyzed hydrolysis of the ester and the ring-opening of the chromene.

Step-by-Step Methodology
  • Silica Preparation (Neutralization):

    • Dissolve 1% Triethylamine (TEA) in your equilibration solvent (e.g., Hexane).[1]

    • Flush the column with 3 Column Volumes (CV) of this solution.

    • Alternative: For extremely labile esters, slurry pack silica using a buffer of 0.5%

      
       in water, dry the silica, and then pack.[1]
      
  • Solvent System Selection:

    • Avoid: High % Methanol in DCM if possible. Methanol is protic and nucleophilic; it can transesterify labile esters on the acidic silica surface.

    • Preferred: Acetone/Hexane or EtOAc/Toluene. Acetone is a polar aprotic solvent that disrupts silanol H-bonding without acting as a nucleophile.

  • Sample Loading (Solid Load):

    • Dissolve crude in minimal DCM.

    • Add Celite 545 (inert carrier) at a 1:2 ratio (crude:Celite).

    • Evaporate to a free-flowing powder.

    • Why? Liquid loading polar compounds often leads to precipitation at the column head, causing band broadening.

Module 3: Troubleshooting & FAQs

Q1: I see two spots on TLC, but they co-elute on the column. Why?

Cause: "Apparent Resolution" vs. "Effective Resolution." On a TLC plate, the solvent evaporates constantly, creating a gradient effect that doesn't exist in an isocratic column run.[1] The Fix: Change the selectivity, not just the polarity.

  • If using Hexane/EtOAc , switch to DCM/MeOH or Toluene/Acetone .[1]

  • Different solvent classes interact with the chromene

    
    -system differently, altering the retention relative to impurities.
    
Q2: My ester hydrolyzed into the carboxylic acid during purification.

Cause: Residence time + Acidity + Water. Silica is hygroscopic. The Fix:

  • Dry Solvents: Ensure your eluents are anhydrous.

  • Flash Fast: Do not run a shallow gradient (e.g., 0-10% over 60 mins). Use a steeper gradient to elute the compound quickly.

  • Switch Phase: If silica persists in degrading the compound, switch to Neutral Alumina (Grade III). Alumina is less acidic and often gentler on benzopyran systems.

Q3: The column back-pressure is spiking.

Cause: If using DCM/MeOH, mixing these is endothermic, but adsorption of MeOH onto silica is exothermic .[1] However, high viscosity of polar solvents is the usual culprit. The Fix:

  • Ensure the column is not over-packed.[5]

  • If using >10% MeOH, heat is generated as MeOH adsorbs to silica, which can boil the DCM and cause gas pockets.[1] Always equilibrate the column with your starting % of MeOH to dissipate this heat before loading your sample.

Data & Visualization

Solvent System Comparison for Polar Chromenes
Solvent SystemPolarityRisk FactorBest For
Hexane / EtOAc Low-MedLowStandard lipophilic esters.
DCM / MeOH HighHigh (Silica dissolution, Heat)Very polar, stable amides/alcohols.[1]
Toluene / Acetone Med-HighLowChromene Esters (Aprotic, good

-stacking).[1]
DCM / Acetonitrile HighMediumCompounds that streak in MeOH.
Workflow Visualization

The following diagrams illustrate the decision-making process for purifying these specific compounds.

Figure 1: Purification Logic Tree

ChromenePurification Start Crude Chromene Ester TLC_Check 2D-TLC Stability Check Start->TLC_Check Stable Stable on Silica? TLC_Check->Stable Standard_Run Standard Flash (Hex/EtOAc) Stable->Standard_Run Yes (Diagonal) Switch_Phase Switch Stationary Phase (Neutral Alumina or C18) Stable->Switch_Phase No (Decomposition) Tailing Tailing Observed? Standard_Run->Tailing Streaking? Modify_Run Buffered Silica (1% TEA pre-wash) Solvent_Choice Select Solvent: Toluene/Acetone Modify_Run->Solvent_Choice Load Solid Load (Celite) Solvent_Choice->Load Elute Rapid Gradient Elution Load->Elute Tailing->Modify_Run Yes Tailing->Solvent_Choice No

Caption: Logic flow for determining the safety of silica gel for chromene esters. Note the critical checkpoint at the 2D-TLC stage.

Figure 2: The "Safe-Zone" Gradient Strategy

GradientStrategy Equilibration 1. Equilibration (Flush acid w/ 1% TEA) Loading 2. Loading (Dry Load on Celite) Equilibration->Loading Neutral pH Elution 3. Elution (Steep Gradient) Loading->Elution No Precipitation Wash 4. Column Wash (Polar Flush) Elution->Wash Recover stuck compounds

Caption: Operational workflow emphasizing the neutralization step prior to loading.

References

  • Teledyne ISCO. (2022). Flash Chromatography Guide: Purification of Polar Compounds. Retrieved from [Link]

  • Biotage. (2020). Strategies for Flash Chromatography of Acid-Sensitive Compounds. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1][6] Rapid chromatographic technique for preparative separations with moderate resolution.[6] Journal of Organic Chemistry.[6] Retrieved from [Link][1]

  • Chemistry LibreTexts. (2023). Thin Layer Chromatography: The 2D-TLC Technique.[2][7] Retrieved from [Link][1]

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate

Welcome to the dedicated technical support guide for the synthesis and scale-up of ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists. As the synthesis of this specific molecule is not widely reported in standard literature, this guide provides a proposed synthetic pathway based on established chemical principles, alongside comprehensive troubleshooting advice and frequently asked questions to navigate the potential challenges in its synthesis and scale-up.

Proposed Synthetic Pathway

The synthesis of ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate can be approached through a multi-step sequence starting from commercially available 4-chlorophenol. The proposed pathway involves:

  • Bromination of 4-chlorophenol to yield 2-bromo-4-chlorophenol.

  • Formylation of 2-bromo-4-chlorophenol to introduce the aldehyde group, yielding 3-bromo-5-chloro-2-hydroxybenzaldehyde.

  • Knoevenagel condensation of the substituted salicylaldehyde with diethyl malonate, followed by intramolecular cyclization and decarboxylation to form the target chromene.

This pathway is illustrated in the workflow diagram below.

Synthetic_Workflow A 4-Chlorophenol B Step 1: Bromination A->B Br2, Solvent C 2-Bromo-4-chlorophenol B->C D Step 2: Formylation (Duff Reaction) C->D HMTA, Acid E 3-Bromo-5-chloro-2- hydroxybenzaldehyde D->E F Step 3: Chromene Synthesis (Knoevenagel Condensation) E->F Diethyl Malonate, Base (e.g., Piperidine) G Ethyl 8-bromo-6-chloro-2H- chromene-3-carboxylate F->G

Caption: Proposed multi-step synthesis of the target chromene.

Troubleshooting Guide & FAQs

This section is organized by synthetic step to provide targeted assistance.

Step 1: Bromination of 4-Chlorophenol

Q1: My bromination reaction is producing multiple products, including di-brominated species. How can I improve the selectivity for mono-bromination?

A1: The hydroxyl group of the phenol is a strong activating group, making the aromatic ring susceptible to over-bromination. To enhance selectivity for the desired 2-bromo-4-chlorophenol:

  • Control Stoichiometry: Use a slight sub-stoichiometric amount of bromine (e.g., 0.95 equivalents) relative to the 4-chlorophenol. This ensures that the phenol is not fully consumed, reducing the likelihood of a second bromination.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to decrease the reaction rate and improve selectivity.

  • Slow Addition: Add the bromine solution dropwise to the phenol solution over an extended period. This maintains a low concentration of bromine in the reaction mixture at any given time, favoring mono-substitution.

  • Choice of Solvent: A less polar solvent can sometimes temper the reactivity. Consider solvents like dichloromethane or carbon tetrachloride.

Q2: I am having difficulty isolating the pure 2-bromo-4-chlorophenol from the reaction mixture. What purification strategies do you recommend?

A2: The product and starting material have similar polarities, which can complicate purification.

  • Distillation: If scaling up, vacuum distillation can be an effective method for separating 2-bromo-4-chlorophenol from unreacted 4-chlorophenol and di-brominated byproducts, provided there is a sufficient boiling point difference.

  • Column Chromatography: For smaller scales, silica gel column chromatography is the most reliable method. A non-polar eluent system, such as a hexane/ethyl acetate gradient, will typically provide good separation.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., hexane/toluene) can be an effective final purification step.

Step 2: Formylation of 2-Bromo-4-chlorophenol (Duff Reaction)

Q1: The yield of my formylation reaction is very low. What are the critical parameters for the Duff reaction?

A1: The Duff reaction, which uses hexamethylenetetramine (HMTA) as the formylating agent, can be sensitive to reaction conditions. Low yields are a common issue.

  • Acid Catalyst: The reaction is typically carried out in a strong acid, such as trifluoroacetic acid (TFA) or glacial acetic acid. Ensure the acid is anhydrous, as water can inhibit the reaction.

  • Temperature: The reaction often requires heating to drive it to completion. A typical temperature range is 80-120 °C. The optimal temperature should be determined empirically.

  • Reaction Time: The Duff reaction can be slow. Ensure the reaction is allowed to proceed for a sufficient duration (e.g., 6-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Hydrolysis Step: The intermediate formed from the reaction with HMTA must be hydrolyzed to release the aldehyde. This is typically achieved by adding aqueous acid (e.g., HCl) and heating. This step is critical and should not be overlooked.

Q2: I am observing a significant amount of unreacted starting material. How can I improve the conversion?

A2: Poor conversion can be due to several factors:

  • Reagent Stoichiometry: An excess of HMTA (e.g., 1.5-2.0 equivalents) is often used to drive the reaction forward.

  • Purity of Reagents: Ensure that the 2-bromo-4-chlorophenol starting material is pure and that the HMTA and acid are of high quality and anhydrous.

  • Alternative Formylation Methods: If the Duff reaction consistently gives low yields, consider alternative formylation methods such as the Reimer-Tiemann reaction (chloroform, base) or the Vilsmeier-Haack reaction (DMF, POCl3), although these may have different regioselectivity profiles.

Step 3: Chromene Synthesis (Knoevenagel Condensation)

Q1: The final cyclization to form the chromene ring is not proceeding efficiently. What are the key factors for this step?

A1: The formation of the chromene ring via a Knoevenagel condensation of the salicylaldehyde with diethyl malonate is a crucial step.

  • Base Catalyst: This reaction is base-catalyzed. Piperidine is a commonly used and effective catalyst. Other bases like pyridine or triethylamine can also be used. The amount of catalyst is typically in the range of 5-20 mol%.

  • Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium. Using a Dean-Stark apparatus to azeotropically remove water with a solvent like toluene can significantly improve the yield and reaction rate.

  • Reaction Temperature: The reaction usually requires heating (refluxing in toluene is common) to facilitate both the condensation and the subsequent intramolecular cyclization.

  • Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Prolonged heating can sometimes lead to side product formation.

Q2: I am observing the formation of a stable intermediate and not the final chromene product. What could be the issue?

A2: It is possible to isolate the intermediate Knoevenagel adduct before cyclization.

  • Insufficient Heat: The intramolecular Michael addition that forms the chromene ring often requires a higher temperature than the initial condensation. Ensure the reaction temperature is adequate.

  • Catalyst Choice: While piperidine is generally effective for the entire sequence, in some cases, a stronger base might be needed for the cyclization step. However, this can also lead to side reactions.

  • Solvent Effects: The choice of solvent can influence the reaction. Aprotic solvents like toluene or xylene are generally preferred for driving the reaction to completion through water removal.

Q3: My final product is difficult to purify. What are the likely impurities and how can I remove them?

A3: Impurities in the final step can include unreacted starting materials (salicylaldehyde, diethyl malonate) and the uncyclized intermediate.

  • Column Chromatography: Silica gel chromatography is the most effective method for purifying the final product. A gradient elution with a hexane/ethyl acetate solvent system is recommended.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture can be a highly effective final purification step, particularly for removing minor impurities.

  • Aqueous Wash: An aqueous wash of the organic extract before chromatography can help remove the basic catalyst (e.g., piperidine) and any water-soluble byproducts.

Experimental Protocols

The following are proposed, non-optimized protocols. Researchers should perform small-scale trials to optimize conditions.

Protocol 1: Synthesis of 2-Bromo-4-chlorophenol
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
4-Chlorophenol128.5610.0 g0.07781.0
Dichloromethane-100 mL--
Bromine159.8111.9 g (3.8 mL)0.07400.95

Procedure:

  • Dissolve 4-chlorophenol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of bromine in dichloromethane dropwise over 1 hour, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the red color of bromine disappears.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield 2-bromo-4-chlorophenol.

Protocol 2: Synthesis of 3-Bromo-5-chloro-2-hydroxybenzaldehyde
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2-Bromo-4-chlorophenol207.455.0 g0.02411.0
Hexamethylenetetramine140.195.1 g0.03621.5
Trifluoroacetic Acid114.0250 mL--

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-4-chlorophenol in trifluoroacetic acid.

  • Add hexamethylenetetramine in one portion.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool the mixture to room temperature and pour it into a beaker containing 100 mL of 2M aqueous HCl.

  • Heat the resulting mixture at 100 °C for 1 hour to hydrolyze the intermediate.

  • Cool the mixture and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude aldehyde by column chromatography (hexane/ethyl acetate gradient).

Protocol 3: Synthesis of Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
3-Bromo-5-chloro-2-hydroxybenzaldehyde235.452.0 g0.00851.0
Diethyl Malonate160.171.63 g (1.55 mL)0.01021.2
Toluene-50 mL--
Piperidine85.150.072 g (84 µL)0.000850.1

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-bromo-5-chloro-2-hydroxybenzaldehyde, toluene, diethyl malonate, and piperidine.

  • Heat the mixture to reflux and continue heating for 6-12 hours, or until TLC analysis indicates the consumption of the starting aldehyde. Water will collect in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic solution with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford the target chromene.

References

  • Strategic Applications of Named Reactions in Organic Synthesis . Kurti, L.; Czako, B. Elsevier. [Link]

  • Comprehensive Organic Name Reactions and Reagents . Wang, Z. John Wiley & Sons. [Link]

  • Advanced Organic Chemistry: Part B: Reaction and Synthesis . Carey, F. A.; Sundberg, R. J. Springer. [Link]

  • The Duff Reaction . Organic Reactions. [Link]

  • Knoevenagel Condensation . Organic Reactions. [Link]

Optimization

troubleshooting mass spectrometry fragmentation of halogenated chromenes

The following technical guide is structured as a specialized support resource for researchers analyzing halogenated chromenes via Mass Spectrometry (MS). Executive Summary & Core Mechanism Halogenated chromenes (benzopyr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers analyzing halogenated chromenes via Mass Spectrometry (MS).

Executive Summary & Core Mechanism

Halogenated chromenes (benzopyrans) are critical scaffolds in medicinal chemistry, often exhibiting anticancer and antimicrobial properties. However, their MS analysis presents a dual challenge: the chromene core is prone to specific ring-cleavage events (Retro-Diels-Alder), while the halogen substituents (Cl, Br, I) introduce complex isotopic envelopes and competing fragmentation pathways (homolytic cleavage).

Successful analysis requires distinguishing between ionization artifacts and diagnostic fragments . This guide addresses these challenges directly.

Troubleshooting Guide (Q&A)

Category A: Ionization & Sensitivity Issues

Q1: I see a strong isotope pattern but no distinct Molecular Ion (


 or 

). What is happening?
  • Diagnosis: Halogenated chromenes, particularly those with Iodine or Bromine, have weak C-X bonds. In "Hard" ionization sources like Electron Ionization (EI) at 70 eV, the molecular ion may be too unstable, leading to immediate loss of the halogen radical (

    
    ).
    
  • Solution:

    • Lower Ionization Energy: If using EI, reduce energy to 15–20 eV. This sacrifices sensitivity for stability, often revealing the

      
      .
      
    • Switch to Soft Ionization: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

      • Note: Chromenes are often non-polar. If ESI response is poor, APCI in positive mode is the gold standard for this scaffold, as it relies on gas-phase proton transfer rather than solution-phase ionization.

Q2: My sensitivity is low. Should I use Positive or Negative mode?

  • Expert Insight: The choice depends strictly on the halogen position and ring substitution.

    • Positive Mode (+): Preferred for basic chromenes or those with alkyl/amino substituents. Forms

      
      .
      
    • Negative Mode (-): Mandatory if the chromene has electron-withdrawing groups (EWG) like nitro, carbonyls (chromones), or multiple halogens. Halogens are electronegative; they stabilize the negative charge, making

      
       or electron capture 
      
      
      
      highly efficient.
Category B: Fragmentation & Structural Elucidation

Q3: How do I distinguish between isomers (e.g., 6-bromo vs. 7-bromo chromene)?

  • Mechanism: Standard MS spectra often look identical for positional isomers. You must rely on Retro-Diels-Alder (RDA) fragmentation.[1]

  • The RDA Rule: The chromene C-ring typically cleaves at the C2-C3 and C4-C10 bonds (see Diagram 1).

    • Action: Perform MS/MS (CID).[2][3] Isolate the parent ion.

    • Observation: Look for the fragment containing the benzene ring (A-ring).

    • Interpretation: If the halogen is on the A-ring, the mass of the RDA fragment will shift by the mass of the halogen. If the halogen were on the B-ring (in flavanones) or a C2/C3 substituent, the A-ring fragment would remain unsubstituted.

    • Refinement: For 6- vs 7-position, look for secondary fragmentation. 6-substituted ions often stabilize differently via resonance with the pyran oxygen than 7-substituted ones, affecting the ratio of CO loss.

Q4: The "Doublet" peaks are confusing. Is my sample contaminated?

  • Diagnosis: Likely not.[4] You are observing the Isotopic Envelope .

  • Verification:

    • Chlorine: M and M+2 peaks in a 3:1 ratio.

    • Bromine: M and M+2 peaks in a 1:1 ratio.

    • Multiple Halogens: The pattern becomes a statistical distribution (e.g.,

      
       gives 1:2:1 at M, M+2, M+4).
      
    • Protocol: Use the "Isotope Ratio Table" (Section 4) to validate your elemental composition before assuming contamination.

Visualizing the Mechanism

Diagram 1: Retro-Diels-Alder (RDA) Pathway

This diagram illustrates the primary fragmentation mechanism for the chromene/chromanone core, essential for locating substituents.

RDA_Pathway cluster_legend Key Insight Parent Parent Ion (Chromene/Chromanone) Transition RDA Cleavage (C-Ring Opening) Parent->Transition Collision Induced Dissociation (CID) Frag_A Fragment A (Diene / A-Ring containing) Transition->Frag_A Retains Charge (Diagnostic for 6/7/8 pos) Frag_B Fragment B (Dienophile / Ethylene derivative) Transition->Frag_B Neutral Loss (Diagnostic for C2/C3 pos) Note Halogen location determines which fragment shifts in mass.

Caption: The Retro-Diels-Alder (RDA) reaction cleaves the C-ring. Substituents on the benzene ring stay with Fragment A; substituents on C2/C3 are lost with Fragment B.

Experimental Protocols & Data

Protocol A: MS Tuning for Halogenated Species

Standard auto-tune settings often discriminate against high-mass halogenated ions.

  • Source Temperature: Set to 200°C (ESI) or 350°C (APCI). Halogenated chromenes are thermally stable but require heat to volatilize in APCI.

  • Cone Voltage (Fragmentor):

    • Start Low (15-30 V) to preserve the Isotope Pattern.

    • Ramp High (80-120 V) only during MS/MS to force RDA cleavage.

  • Step-Wave/Ion Guide: Adjust RF lens settings to maximize transmission of m/z > 300, as halogenated dimers are common.

Data Table 1: Diagnostic Neutral Losses

Use this table to interpret unexplained mass shifts in your spectrum.

Loss (Da)CompositionSignificance
-28 COCharacteristic of phenols/ethers (A-ring contraction).
-28

RDA cleavage of unsubstituted C-ring (Chromans).
-35 / -37

Homolytic cleavage (Common in EI, rare in ESI).
-36 / -38

Elimination (Common in ESI/APCI).
-79 / -81

Weak C-Br bond cleavage.
-80 / -82

Elimination from saturated alkyl chains.
-127

Very facile cleavage; often the base peak in EI.
Data Table 2: Halogen Isotope Ratios (Normalized)
Halogen CountM (100%)M+2M+4M+6
1 Cl 10032.6--
2 Cl 10065.310.6-
1 Br 10097.3--
2 Br 51.410048.6-
1 Cl, 1 Br 76.610024.4-
Diagram 2: Troubleshooting Workflow

Follow this logic path when encountering ambiguous data.

Troubleshooting_Flow Start Start: Ambiguous Spectrum Check_Ion Is Molecular Ion (M+) Visible? Start->Check_Ion Check_Iso Check Isotope Pattern Check_Ion->Check_Iso Yes Hard_Soft Switch Ionization Mode Check_Ion->Hard_Soft No Decision_Iso Pattern Matches Table 2? Check_Iso->Decision_Iso Hard_Soft->Check_Iso Retest (ESI/APCI) RDA_Check Perform MS/MS (RDA Analysis) Decision_Iso->RDA_Check Yes Result_Bad Suspect Matrix Interference Decision_Iso->Result_Bad No (Distorted) Result_Good Structure Confirmed RDA_Check->Result_Good Fragments Match

Caption: Step-by-step logic for validating halogenated chromene spectra, moving from ionization checks to structural confirmation via RDA.

References

  • Porter, Q. N., & Baldas, J. (1971). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience. (Foundational text on RDA in oxygen heterocycles).
  • Kuck, D. (2002). "Mass spectrometry of alkylbenzenes and related compounds. Part II: Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions)." Mass Spectrometry Reviews.

  • Vuković, et al. (2012). "Fragmentation of coumarin derivatives using electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry. (Detailing the CO loss and RDA mechanisms).
  • Biotage. (2023).[5][6] "When should I choose APCI or ESI for my flash column chromatography?"

  • Chemistry LibreTexts. (2023). "Mass Spectrometry - Fragmentation Patterns."

Sources

Reference Data & Comparative Studies

Validation

A Definitive Guide to the Structural Validation of Ethyl 8-Bromo-6-Chloro-2H-Chromene-3-Carboxylate: An X-ray Crystallography Perspective

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the precise determination of a molecule's three-dimensional structure is not merely a confirmato...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the precise determination of a molecule's three-dimensional structure is not merely a confirmatory step but a foundational pillar for understanding its biological activity. The chromene scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic compounds exhibiting significant pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The functionalization of this core, as seen in ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate, offers a pathway to modulate its therapeutic potential. However, the synthesis of such complex molecules can yield isomers or unexpected arrangements, making unambiguous structural validation paramount.

This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present a self-validating protocol, and compare its outcomes with those of other widely used spectroscopic techniques.

The Imperative of Unambiguous Structure Determination

The journey from a synthesized compound to a potential drug candidate is paved with rigorous characterization. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a drug development program. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide crucial pieces of the structural puzzle, they can sometimes be insufficient for resolving ambiguities, especially in complex heterocyclic systems. X-ray crystallography, by providing a precise map of atomic positions in a crystal lattice, offers the most definitive evidence of a molecule's three-dimensional architecture.

Synthesis of Ethyl 8-Bromo-6-Chloro-2H-Chromene-3-Carboxylate: A Proposed Pathway

Gold Standard Validation: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the absolute structure of a crystalline compound. The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a three-dimensional electron density map of the molecule.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the critical steps for the structural validation of ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate using single-crystal X-ray crystallography.

1. Crystal Growth (The Art of Patience):

  • Rationale: The quality of the diffraction data is directly proportional to the quality of the crystal. The goal is to obtain a single, well-ordered crystal of sufficient size (typically 0.1-0.3 mm in each dimension) and free of defects.

  • Methodology:

    • Dissolve the purified ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane).

    • Employ a slow evaporation technique by leaving the solution in a loosely capped vial in a vibration-free environment.

    • Alternatively, vapor diffusion can be used, where a solution of the compound is placed in a small open vial inside a larger sealed container holding a more volatile solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the solution gradually reduces the solubility, promoting crystal growth.

2. Data Collection:

  • Rationale: To capture the complete, three-dimensional diffraction pattern.

  • Methodology:

    • Mount a suitable crystal on a goniometer head.

    • Place the goniometer on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

    • Perform a series of diffraction experiments, rotating the crystal through a range of angles, to collect a complete dataset of diffraction intensities.

3. Structure Solution and Refinement:

  • Rationale: To translate the diffraction data into a chemically meaningful atomic model.

  • Methodology:

    • Process the raw diffraction data to correct for experimental factors and obtain a set of structure factors.

    • Solve the "phase problem" using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial atomic model into the electron density map.

    • Refine the model against the experimental data using least-squares methods, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

Interpreting the Crystallographic Data

The final output of a successful crystallographic experiment is a set of atomic coordinates that define the precise geometry of the molecule, including bond lengths, bond angles, and torsion angles. For ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate, this would definitively confirm the connectivity of the atoms, the substitution pattern on the aromatic ring, and the conformation of the 2H-chromene ring system.[5]

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, other analytical techniques are indispensable for routine characterization and for compounds that fail to crystallize. The following table compares the strengths and limitations of these methods in the context of validating the structure of ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate.

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and packing in the solid state.[6]Unambiguous and definitive structural determination.Requires a suitable single crystal, which can be challenging to obtain. Provides solid-state information, which may differ from the solution-state conformation.
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Connectivity of atoms, chemical environment of protons and carbons, and through-bond correlations.[7]Provides detailed information about the molecular framework in solution. Non-destructive.[8]Can be difficult to interpret for complex molecules with overlapping signals. Does not directly provide 3D spatial information.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, requires very small sample amounts. Provides the molecular formula when high-resolution MS is used.[9]Does not provide information on the connectivity of atoms or stereochemistry. Isomers often cannot be distinguished.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, C-O, C-Cl, C-Br).Rapid and simple to perform. Good for identifying the presence or absence of key functional groups.Provides limited information about the overall molecular structure. Not suitable for distinguishing between isomers with the same functional groups.
Workflow Comparison

The following diagrams illustrate the typical workflows for structural elucidation using X-ray crystallography versus a combination of spectroscopic methods.

X-ray Crystallography Workflow cluster_0 X-ray Crystallography A Synthesis & Purification B Crystal Growth A->B C Data Collection B->C D Structure Solution & Refinement C->D E Unambiguous 3D Structure D->E

Caption: Workflow for structural validation by X-ray crystallography.

Spectroscopic Analysis Workflow cluster_1 Spectroscopic Methods F Synthesis & Purification G NMR (1H, 13C, 2D) F->G H Mass Spectrometry F->H I IR Spectroscopy F->I J Data Interpretation & Integration G->J H->J I->J K Proposed Structure J->K

Caption: Workflow for structural elucidation using spectroscopic methods.

Conclusion

For a molecule with the complexity and potential for isomerism as ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate, while NMR, MS, and IR spectroscopy are essential for initial characterization and quality control, they may not provide the absolute certainty required for drug development. Single-crystal X-ray crystallography, though more demanding in terms of sample preparation, offers an unparalleled level of detail and confidence in the final structural assignment. It is the definitive method that transforms a proposed structure into a validated molecular entity, thereby providing a solid foundation for all subsequent biological and medicinal chemistry investigations. The judicious application of this powerful technique is a hallmark of rigorous scientific inquiry and a critical component of successful drug discovery.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents. (n.d.). Google Patents.
  • Al-Saeed, F. A. (2015). Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. Retrieved February 6, 2026, from [Link]

  • El-Sayed, M. A. A., et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Molecules, 28(23), 7793. Retrieved February 6, 2026, from [Link]

  • Nagaveni, V. B., et al. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Der Pharma Chemica, 8(1), 392-396. Retrieved February 6, 2026, from [Link]

  • Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. (n.d.). Der Pharma Chemica. Retrieved February 6, 2026, from [Link]

  • Saeed, A., et al. (2013). Crystal structures and conformational analyses of three pyranochromene derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 10), 1184–1189. Retrieved February 6, 2026, from [Link]

  • Synthesis, Crystal Structure, Spectroscopic Characterization and Anti-fungal Activity of Ethyl 2-Oxo-2H-chromene-3-carboxylateDerivatives. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate. (2024, April 9). ChemBK. Retrieved February 6, 2026, from [Link]

  • Synthesis of ethylfuro[2,3-h] chromone-8-carboxylates. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Parthiban, A., et al. (2012). Crystal structure analysis and biological evaluation of 4H-chromene derivatives through in silico and in vitro studies. ResearchGate. Retrieved February 6, 2026, from [Link]

  • Ogbuanu, C. C., et al. (2018). Spectrophotometric Identification of Chromene in Phyllanthus m. Scholars International Journal of Chemistry and Material Sciences, 1(2), 37-42. Retrieved February 6, 2026, from [Link]

  • Saeed, A., et al. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2932. Retrieved February 6, 2026, from [Link]

  • Wishart, D. S. (2019). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Informatics Journals. Retrieved February 6, 2026, from [Link]

  • Ethyl 8-bromooctanoate | C10H19BrO2 | CID 264813. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Giera, M., & et al. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 27(22), 7799. Retrieved February 6, 2026, from [Link]

Sources

Comparative

spectroscopic analysis and characterization of ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate

For researchers, medicinal chemists, and professionals in drug development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth spectroscopic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth spectroscopic analysis of ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate, a halogenated chromene derivative with potential applications in medicinal chemistry. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will present a detailed, predicted spectroscopic profile based on established principles and comparative data from structurally related compounds. This approach not only offers a robust analytical framework for researchers working with this molecule but also serves as an educational tool for interpreting the spectra of complex heterocyclic systems.

Introduction to the Spectroscopic Characterization of Chromenes

Chromenes are a class of heterocyclic compounds that form the core structure of many biologically active molecules. Their characterization is crucial for understanding their structure-activity relationships. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. Each technique provides unique insights into the molecular structure, functional groups, and connectivity of atoms.

This guide will focus on a comparative analysis, contrasting the predicted spectroscopic data for ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate with known data for similar chromene derivatives. This comparative approach allows us to understand the influence of the bromo and chloro substituents on the spectroscopic properties of the chromene scaffold.

Predicted Spectroscopic Data and Comparative Analysis

Due to the limited availability of direct experimental data for ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate, the following sections present a predicted spectroscopic profile. This profile is constructed based on the analysis of closely related compounds and foundational spectroscopic principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts for ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate are presented in Table 1, alongside experimental data for a comparable, less substituted chromene derivative.

Table 1: Predicted ¹H NMR Data for Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate and Comparative Experimental Data.

Proton Predicted Chemical Shift (δ, ppm) for Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate Experimental Chemical Shift (δ, ppm) for Ethyl 6-chloro-2H-chromene-3-carboxylate Justification for Predicted Shifts
H-2 (CH₂)~4.8 - 5.0~4.8The methylene protons at position 2 are adjacent to an oxygen atom and a double bond, leading to a downfield shift. The influence of the 8-bromo substituent is expected to be minimal on this position.
H-4 (CH)~7.5 - 7.7~7.6This vinylic proton is part of a conjugated system and is deshielded. The electron-withdrawing nature of the ester group and the aromatic ring contributes to its downfield shift.
H-5~7.4 - 7.6~7.3This aromatic proton is ortho to the chloro group and is expected to be a doublet. The bromine at position 8 will have a minor deshielding effect.
H-7~7.2 - 7.4~7.1This aromatic proton is meta to the chloro group and ortho to the bromo group, likely appearing as a doublet. The combined electron-withdrawing effects of the halogens will cause a downfield shift compared to the unsubstituted analog.
Ethyl (CH₂)~4.2 - 4.4~4.3The methylene protons of the ethyl ester are adjacent to the ester oxygen, resulting in a quartet.
Ethyl (CH₃)~1.2 - 1.4~1.3The methyl protons of the ethyl ester are shielded and appear as a triplet.

Causality Behind Experimental Choices: The choice of a deuterated solvent like CDCl₃ is standard for ¹H NMR of organic molecules as it is chemically inert and its deuterium signal does not interfere with the proton signals of the analyte. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better resolution of the signals, especially for the aromatic protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the target compound are outlined in Table 2.

Table 2: Predicted ¹³C NMR Data for Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate.

Carbon Predicted Chemical Shift (δ, ppm) Justification
C-2 (CH₂)~65 - 70Aliphatic carbon attached to an oxygen atom.
C-3 (C)~125 - 130Quaternary carbon of the double bond, attached to the ester group.
C-4 (CH)~130 - 135Vinylic carbon.
C-4a (C)~120 - 125Quaternary aromatic carbon.
C-5 (CH)~128 - 132Aromatic carbon.
C-6 (C-Cl)~125 - 130Aromatic carbon bonded to chlorine.
C-7 (CH)~122 - 126Aromatic carbon.
C-8 (C-Br)~110 - 115Aromatic carbon bonded to bromine.
C-8a (C-O)~150 - 155Aromatic carbon attached to the ether oxygen.
C=O (Ester)~165 - 170Carbonyl carbon of the ester.
Ethyl (CH₂)~60 - 65Methylene carbon of the ethyl ester.
Ethyl (CH₃)~14 - 16Methyl carbon of the ethyl ester.

Trustworthiness of the Protocol: To ensure the accuracy of ¹³C NMR assignments, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is recommended. DEPT-135 and DEPT-90 experiments would differentiate between CH, CH₂, and CH₃ groups, thus validating the assignments made in Table 2.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate are listed in Table 3.

Table 3: Predicted IR Absorption Bands.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H (aromatic)3050 - 3150Medium
C-H (aliphatic)2850 - 3000Medium
C=O (ester)1710 - 1730Strong
C=C (aromatic)1580 - 1620Medium
C=C (alkene)1640 - 1660Medium
C-O (ether)1200 - 1250Strong
C-O (ester)1100 - 1150Strong
C-Cl700 - 800Strong
C-Br550 - 650Strong

Authoritative Grounding: The predicted wavenumbers are based on well-established correlation tables for IR spectroscopy. For instance, the strong absorption band in the region of 1710-1730 cm⁻¹ is a clear indicator of the ester carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio).

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): A cluster of peaks around m/z 346, 348, and 350, reflecting the isotopic distribution of Br and Cl.

  • Loss of ethoxy radical (-OCH₂CH₃): A significant fragment corresponding to [M - 45]⁺.

  • Loss of ethyl group (-CH₂CH₃): A fragment corresponding to [M - 29]⁺.

  • Loss of CO₂ from the ester: A fragment resulting from the cleavage of the ester group.

  • Retro-Diels-Alder (RDA) fragmentation: A characteristic fragmentation of the chromene ring, leading to the loss of a neutral molecule.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key spectroscopic analyses described.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • DEPT Experiments (Optional but Recommended): Perform DEPT-135 and DEPT-90 experiments to aid in the assignment of carbon signals.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with dry potassium bromide (100-200 mg) and pressing it into a thin, transparent disk. Alternatively, for a solution-based measurement, dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal IR absorption in the regions of interest.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Background Spectrum: Record a background spectrum of the pure KBr pellet or the solvent.

  • Sample Spectrum: Record the IR spectrum of the sample.

  • Data Processing: Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). EI is likely to produce more fragmentation, which is useful for structural elucidation.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of an organic compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis & Purification of Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Interpretation Data Analysis & Structure Elucidation NMR->Interpretation IR->Interpretation MS->Interpretation Report Comprehensive Report & Comparison Guide Interpretation->Report

Caption: A generalized workflow for the spectroscopic characterization of organic compounds.

Conclusion

This guide has provided a comprehensive, albeit predictive, spectroscopic analysis of ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate. By leveraging data from analogous structures and fundamental spectroscopic principles, we have constructed a detailed and scientifically grounded profile of its expected ¹H NMR, ¹³C NMR, IR, and MS characteristics. The inclusion of detailed experimental protocols and a visual workflow aims to equip researchers with the necessary tools to confidently characterize this and other novel heterocyclic compounds. This comparative and predictive approach underscores the power of spectroscopic analysis in modern chemical research, even in the absence of complete reference data.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

Validation

A Comparative Analysis of 6-Chloro and 8-Bromo Chromene Esters: Unraveling the Impact of Halogen Substitution on Biological Activity

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the chromene scaffold stands as a privileged structure, forming the core of numerous compounds with a wide spectrum...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the chromene scaffold stands as a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic functionalization of this heterocyclic system offers a powerful tool to modulate its pharmacological profile. Among the various modifications, halogenation has proven to be a particularly effective strategy for enhancing potency and influencing selectivity. This guide provides an in-depth comparative analysis of two specific halogenated chromene derivatives: 6-chloro and 8-bromo chromene esters. While direct head-to-head comparative studies are limited in the current literature, this document synthesizes available data to offer insights into their respective biological activities and the potential influence of the halogen's position on the chromene ring.

The Chromene Scaffold: A Versatile Pharmacophore

The 2H-chromene and 4H-chromene ring systems are benzopyran derivatives that are prevalent in natural products and have been the focus of extensive synthetic efforts. Their diverse biological activities are attributed to their ability to interact with various biological targets. The ester functional group, when appended to the chromene nucleus, can further enhance bioavailability and modulate activity through hydrolysis into the corresponding carboxylic acid or by participating in specific binding interactions.

Impact of Halogenation: More Than Just an Electronic Effect

The introduction of a halogen atom onto the chromene ring can significantly alter its physicochemical properties and, consequently, its biological activity. Chlorine and bromine, while both halogens, possess distinct characteristics:

  • Electronegativity and Inductive Effect: Chlorine is more electronegative than bromine, leading to a stronger electron-withdrawing inductive effect. This can influence the acidity of nearby protons and the overall electron distribution in the molecule.

  • Size and Steric Hindrance: Bromine is larger than chlorine, which can introduce greater steric bulk. This can affect how the molecule binds to a target protein, potentially leading to different selectivity profiles.

  • Lipophilicity: Both halogens increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

The position of the halogen on the benzene ring of the chromene is crucial. Substitution at the 6- or 8-position can have differential effects on the molecule's electronics and steric profile, ultimately dictating its biological fate.

Comparative Biological Activity: A Look at the Evidence

Antimicrobial Activity

Halogenated chromenes have demonstrated notable potential as antimicrobial agents. The mechanism of action is often attributed to their ability to disrupt cell membranes or interfere with essential cellular processes.

A study on ethyl 6-chloro-8-methyl-2-oxo-2H-chromene-3-carboxylate revealed moderate antibacterial activity against various bacterial strains. The presence of the chloro group at the 6-position appears to contribute to this activity.

While specific data on the antimicrobial activity of 8-bromo chromene esters is scarce, research on other bromo-substituted chromenes suggests their potential. For instance, certain 4-aryl-4H-chromenes containing a bromo-substituted aryl group have shown significant biological effects. This suggests that the bromine atom can be a key contributor to antimicrobial efficacy, likely through a combination of electronic and lipophilic effects.

Hypothetical Comparison: Based on general principles, the greater lipophilicity of the bromo-substituted analog might lead to enhanced membrane permeability and potentially broader-spectrum antimicrobial activity compared to the chloro-substituted counterpart. However, the stronger electron-withdrawing nature of chlorine could also play a significant role in specific interactions with microbial targets. Without direct comparative data, this remains a compelling area for future investigation.

Anticancer Activity

The chromene scaffold is a recurring motif in a number of potent anticancer agents. Their mechanisms of action are diverse and can include induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Studies on 2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-7-(dimethylamino)-4H-chromene have identified it as a potent inducer of apoptosis in various cancer cell lines, with activity in the nanomolar range. The presence of the bromo-substituted phenyl ring at the 4-position is crucial for this high potency.

While there is less specific information on the anticancer activity of 6-chloro chromene esters, other chlorinated chromene derivatives have shown promise. For example, various substituted 4H-chromenes, including those with chloro-functionalized aryl groups, have been investigated for their anticancer potential.

Hypothetical Comparison: The position of the halogen could significantly influence the anticancer mechanism. For instance, a halogen at the 8-position might be involved in crucial hydrogen bonding or hydrophobic interactions within the active site of a target enzyme, while a halogen at the 6-position could alter the overall electronic properties of the molecule, affecting its ability to participate in redox reactions or other cellular processes. The larger size of the bromine atom at the 8-position could also provide a better fit in certain protein pockets compared to a chlorine atom at the 6-position.

Data Summary

Compound TypeBiological ActivityKey FindingsReference
6-Chloro Chromene EsterAntimicrobialModerate activity against various bacterial strains.
8-Bromo Chromene DerivativeAnticancerPotent inducer of apoptosis in multiple cancer cell lines.

Experimental Protocols

To facilitate further research and a direct comparison of these two classes of compounds, detailed experimental protocols for their synthesis and biological evaluation are provided below.

Synthesis of Halogenated Chromene Esters

The synthesis of 6-chloro and 8-bromo chromene esters can be achieved through various established synthetic routes. A common approach involves the Pechmann condensation for coumarin-based esters or a multi-component reaction for 4H-chromene derivatives.

DOT Diagram: General Synthesis of 2-Amino-4-Aryl-4H-Chromene-3-carbonitriles

Synthesis A Substituted Salicylaldehyde (e.g., 5-chloro or 3-bromo) F Reflux A->F B Malononitrile B->F C Active Methylene Compound (e.g., Ethyl Cyanoacetate) C->F D Base Catalyst (e.g., Piperidine) D->F catalyst E Solvent (e.g., Ethanol) E->F solvent G 2-Amino-4-Aryl-4H-Chromene-3-carbonitrile F->G One-pot reaction

Caption: A generalized one-pot synthesis of 4H-chromene derivatives.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.

Step-by-Step Protocol:

  • Prepare Media: Autoclave Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour into sterile Petri dishes. Allow the agar to solidify.

  • Inoculate Plates: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Evenly swab the surface of the agar plates with the microbial suspension.

  • Create Wells: Use a sterile cork borer to create wells (e.g., 6 mm in diameter) in the agar.

  • Add Compounds: Dissolve the synthesized chromene esters in a suitable solvent (e.g., DMSO) to a known concentration. Add a fixed volume (e.g., 100 µL) of each compound solution to a separate well.

  • Controls: Use the solvent as a negative control and a standard antibiotic/antifungal as a positive control.

  • Incubate: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

  • Measure Zones of Inhibition: Measure the diameter of the clear zone of no microbial growth around each well. A larger zone of inhibition indicates greater antimicrobial activity.

DOT Diagram: Agar Well Diffusion Assay Workflow

AgarWellDiffusion A Prepare Agar Plates B Inoculate with Microbe A->B C Create Wells B->C D Add Test Compounds C->D E Incubate D->E F Measure Zones of Inhibition E->F

Caption: Workflow for the agar well diffusion antimicrobial assay.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized chromene esters for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

DOT Diagram: MTT Assay Workflow

MTTAssay A Seed Cancer Cells B Treat with Chromene Esters A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for determining anticancer activity using the MTT assay.

Causality and Experimental Choices

  • Choice of Halogen: Chlorine and bromine are chosen due to their known ability to enhance biological activity through a combination of electronic and steric effects. Their differential properties allow for a focused investigation into the structure-activity relationship.

  • Positional Isomers (6- vs. 8-): The selection of the 6- and 8-positions for halogenation is deliberate. These positions are electronically distinct and can lead to significant differences in how the molecule interacts with biological targets.

  • Ester Functionality: The ester group can improve the pharmacokinetic properties of the chromene scaffold and may act as a handle for further derivatization.

  • Biological Assays: The agar well diffusion method is a standard and reliable preliminary screening tool for antimicrobial activity. The MTT assay is a widely accepted and robust method for determining the cytotoxic effects of compounds on cancer cell lines.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activities of 6-chloro and 8-bromo chromene esters, drawing upon the available scientific literature. While a direct, comprehensive comparison is currently lacking, the existing data suggests that both classes of compounds hold significant promise as antimicrobial and anticancer agents. The position of the halogen atom on the chromene ring is likely to play a critical role in determining the potency and selectivity of these molecules.

To definitively elucidate the structure-activity relationships, a systematic study involving the synthesis and parallel biological evaluation of a series of 6-chloro and 8-bromo chromene esters is warranted. Such research would provide invaluable insights for the rational design of novel and more effective chromene-based therapeutics. The experimental protocols detailed in this guide offer a robust framework for undertaking such an investigation.

References

  • Al-Warhi, T., et al. (2022). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 10, 842459. [Link]

  • Nandhikumar, R., et al. (2018). Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives. Oriental Journal of Chemistry, 34(4), 2106-2113. [Link]

  • Geethika, M., & Sravya, G. (2013). In Silico Drug Design and Analysis of 4-Phenyl-4h-Chromene Derivatives as Anticancer and Anti-Inflammatory Agents. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 50-54. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. [Link]

  • Ortega, E., et al. (2022). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 27(19), 6659. [Link]

  • Patel, D. R., et al. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Cogent Chemistry, 2(1), 1147861. [Link]

  • Mhaske, P. C., et al. (2023). Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. ACS Omega, 8(8), 7949-7961. [Link]

  • Reddy, T. S., et al. (2018). Synthesis and biological evaluation of (3-aryl-1,2-oxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylates as antioxidant and antimicrobial agents. Journal of the Serbian Chemical Society, 83(10), 1145-1157. [Link]

  • de Souza, A. C. C., et al. (2023). Exploring Benzo[h]chromene Derivatives as Agents against Protozoal and Mycobacterial Infections. Molecules, 28(21), 7356. [Link]

  • Kemnitzer, W., et al. (2004). Discovery of 4-Aryl-4H-chromenes as a New Series of Apoptosis Inducers Using a Cell- and Caspase-based High-Throughput Screening Assay. 1. Structure−Activity Relationships of the 4-Aryl Group. Journal of Medicinal Chemistry, 47(25), 6299-6310. [Link]

  • Structural and Antimicrobial Investigation of Some New Nanoparticles Mixed Ligands Metal Complexes of Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate in Presence of 1,10-Phenanthroline. (2023). Molecules, 28(10), 4211. [Link]

  • 4-Aryl-4 H -Chromene-3-Carbonitrile Derivates: Synthesis and Preliminary Anti-Breast Cancer Studies. (n.d.). ResearchGate. [Link]

  • Li, L., et al. (2016). 4H-Chromene-based anticancer agents towards multi-drug resistant HL60/MX2 human leukemia: SAR at the 4th and 6th positions. Bioorganic & Medicinal Chemistry Letters, 26(16), 4013-4017. [Link]

  • Abuel-Magd, A. M., et al. (2021). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d]oxazine, and Chromeno[2,3-d]pyrimidine. Journal of Heterocyclic Chemistry, 58(10), 2038-2049. [Link]

  • Olomola, T. O., et al. (2019). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. Manila Journal of Science, 12, 64-77. [Link]

  • Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. (n.d.). Der Pharma Chemica. [Link]

  • Docking Studies, Synthesis and Evaluation of Anticancer Activity of 4H-Chromene Derivatives. (n.d.). ResearchGate. [Link]

  • Kemnitzer, W., et al. (2008). Discovery of 4-Aryl-4H-Chromenes as Potent Apoptosis Inducers Using a Cell- and Caspase-Based Anti-Cancer Screening Apoptosis Program (ASAP): SAR Studies and the Identification of Novel Vascular Disrupting Agents. Bioorganic & Medicinal Chemistry, 16(1), 115-128. [Link]

  • Microwave Synthesis, Characterization and Antimicrobial activity of some Chromene derivatives. (n.d.). ResearchGate. [Link]

  • JoVE. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview [Video]. YouTube. [Link]

  • Kemnitzer, W., et al. (2004). Discovery of 4-aryl-4H-chromenes as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the 4-aryl group. Journal of Medicinal Chemistry, 47(25), 6299-6310. [Link]

  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. (2023). Molecules, 28(22), 7609. [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science, 5(2), 064-067. [Link]

  • In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. (2024). Chemistry, 6(3), 63. [Link]

  • Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. (2013). Journal of Chemical Sciences, 125(3), 525-530. [Link]

  • Al-Warhi, T., et al. (2022). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 10, 842459. [Link]

  • RSC Medicinal Chemistry. (n.d.). [Link]

  • Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. (2017). PLoS ONE, 12(7), e0180330. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2017). Current Protocols in Toxicology, 72, 18.10.1-18.10.19. [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]

Validation

comparative cytotoxicity of bromo, chloro, and fluoro-substituted chromenes

Halogenated Chromenes: A Comparative Guide to In Vitro Cytotoxicity The chromene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, i...

Author: BenchChem Technical Support Team. Date: February 2026

Halogenated Chromenes: A Comparative Guide to In Vitro Cytotoxicity

The chromene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including potent anticancer properties.[1][2] Strategic modification of this scaffold is a cornerstone of drug discovery, with halogenation—the introduction of fluorine, chlorine, or bromine atoms—being a particularly effective strategy to modulate a compound's physicochemical properties and enhance its therapeutic efficacy.[3] The lipophilic nature of the benzopyran rings in chromenes facilitates easier passage across cell membranes, a key feature for intracellular drug action.[4]

This guide provides an in-depth comparison of the cytotoxic effects of bromo-, chloro-, and fluoro-substituted chromenes, drawing upon experimental data from peer-reviewed literature. We will explore the structure-activity relationships (SAR) that govern their potency, delve into the molecular mechanisms of action, and provide detailed protocols for the key assays used in their evaluation.

Comparative Cytotoxicity: Unpacking the Role of the Halogen

The choice of halogen and its position on the chromene ring profoundly influences cytotoxic activity. The inherent properties of the halogen—its size, electronegativity, and lipophilicity—directly impact how the molecule interacts with its biological targets.

Key Observations from Experimental Data:

  • Electron-Withdrawing Effects: Generally, the presence of electron-withdrawing groups, such as halogens, appears to enhance cytotoxic activity.[5] This is a recurring theme in the design of potent chromene-based anticancer agents.

  • Potency Hierarchy: While the specific molecular context is crucial, some studies indicate a potential hierarchy in cytotoxic potency. For instance, an investigation into chromene-azo sulfonamide hybrids found that dichloro-substituted derivatives exhibited the greatest potency, followed by 4-chloro and then 4-fluoro derivatives.[6]

  • Bromo-Substituted Chromenes: Bromo-substituted chromenes have demonstrated significant cytotoxic potential. For example, 2-amino-6-bromo-4-(nitromethyl)-4H-chromene-3-carbonitrile and its analogues have shown good cytotoxic activity.[7] In another study, a series of novel chromenes were designed based on a bromo-substituted hit compound, leading to derivatives with nanomolar IC50 values against melanoma, prostate, and glioma cell lines.[8] The position of the bromine atom is critical; a para-bromo substitution, for instance, has been associated with promising anticancer effects.[9]

  • Chloro-Substituted Chromenes: Chloro-substitution has also yielded highly active compounds. A di-chloro-substituted tetrahydro-4H-chromene derivative demonstrated high cytotoxicity against A-549 (lung carcinoma) and HT-29 (colon adenocarcinoma) cell lines.[7][10] The presence of a chlorine atom can, however, have varied effects depending on the overall structure; in some chromeno[2,3-d]pyrimidine derivatives, it resulted in weaker activity.[7]

  • Fluoro-Substituted Chromenes: Fluorine's unique properties, including its small size and high electronegativity, make it a valuable addition in drug design, often improving metabolic stability and binding affinity.[11][12] In one study, a chromene derivative with fluorine and methyl substitutions on an attached indole ring showed the best binding affinity for tubulin, a key target for many anticancer drugs.[13] While sometimes less potent than their chloro- or bromo-counterparts in direct cytotoxicity assays, fluoro-substituted chromenes can exhibit superior drug-like properties.[6][14]

The following table summarizes selected experimental data, illustrating the cytotoxic effects of various halogenated chromenes across different human cancer cell lines.

Compound ClassHalogen(s)Cancer Cell LineIC50 ValueReference
4H-Chromene DerivativeBromoA375 (Melanoma)0.13 µM[8]
4H-Chromene DerivativeBromoPC3-T (Prostate, Taxol Resistant)0.19 µM[8]
4H-Chromene DerivativeBromoA172 (Glioma)7.4 nM[8][15]
Tetrahydro-4H-chromeneChloroA-549 (Lung)High Activity[7]
Tetrahydro-4H-chromeneChloroHT-29 (Colon)High Activity[7]
Chromeno[2,3-d]pyrimidineFluoroA549 (Lung)0.90 µM[16]
Chromeno[2,3-d]pyrimidineFluoroKB (Epidermoid Carcinoma)1.99 µM[16]
Chroman-4-one DerivativeChloro(Sirtuin 2 Assay)1.5 µM[5]
Chroman-4-one DerivativeBromo(Sirtuin 2 Assay)1.5 µM[5]
Chroman-4-one DerivativeDi-fluoro(Sirtuin 2 Assay)> Chloro/Bromo, < Unsubstituted[5]

Note: "High Activity" is reported where specific IC50 values were not provided in the source text. Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.

Mechanisms of Action: How Halogenated Chromenes Induce Cell Death

The cytotoxic effects of halogenated chromenes are not merely a result of non-specific toxicity but are often driven by specific molecular mechanisms that disrupt cancer cell proliferation and survival.[17] The primary modes of action identified in the literature are the induction of apoptosis and cell cycle arrest.[2][18]

Apoptosis Induction: Apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells. Many halogenated chromenes have been shown to trigger this process.[19][20] For example, certain benzo[h]chromenes induce apoptosis in leukemia cells (HL-60) by activating both the extrinsic (Fas/Caspase 8) and intrinsic (Bcl-2/Caspase 3) pathways.[21] This dual activation leads to a cascade of events culminating in cell dismantling.

Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division. Potent anticancer agents often work by halting the cell cycle at specific checkpoints, preventing cancer cells from replicating. Halogenated chromenes have been observed to cause cell cycle arrest at various phases, including G1, S, and G2/M, depending on the specific compound and cell type.[16][18][22] This arrest prevents DNA synthesis and mitosis, ultimately leading to cell death.

Other Mechanisms:

  • Tubulin Polymerization Inhibition: Some chromenes interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.[8][17]

  • Enzyme Inhibition: Certain derivatives have shown inhibitory effects against key cancer-related enzymes like EGFR, topoisomerase, and P-glycoprotein, which is involved in multidrug resistance.[6][18]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Execution Pathway FasL Fas Ligand FasR Fas Receptor FasL->FasR Binding Casp8 Caspase-8 (Initiator) FasR->Casp8 Activation Casp3 Caspase-3 (Executioner) Casp8->Casp3 Activation Stress Cellular Stress (e.g., DNA Damage) Bcl2 Bcl-2 (Anti-apoptotic) Stress->Bcl2 Bax Bax/Bak (Pro-apoptotic) Stress->Bax Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Pore Formation CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 (Initiator) CytC->Casp9 Activation Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Cleavage of Cellular Proteins Chromene Halogenated Chromenes Chromene->Casp8 Chromene->Stress MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Seed Cells in 96-well Plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Add Serial Dilutions of Chromene Compounds B->C D 4. Incubate 48-72h (Compound Exposure) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate 2-4h (Formazan Formation) E->F G 7. Add Solubilization Reagent F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate % Viability & Determine IC50 H->I

Figure 2: Standard Workflow for the MTT Cytotoxicity Assay.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is a gold standard for quantifying apoptosis. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Causality Behind Choices:

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), it can specifically label early apoptotic cells. [21]* Propidium Iodide (PI): PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity—a characteristic of late apoptotic and necrotic cells.

  • Dual Staining: By using both stains, we can create a robust, self-validating system:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells (rarely, primary necrosis)

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the halogenated chromene at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE™ Express. Combine with the supernatant, and centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. The buffer contains calcium, which is essential for Annexin V to bind to PS.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension. [21]6. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. The dark condition is crucial to prevent photobleaching of the fluorochromes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.

  • Data Interpretation: Gate the cell populations on a dot plot (Annexin V-FITC vs. PI) to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic).

AnnexinV_Workflow A 1. Treat Cells with Chromene Compound (IC50) B 2. Harvest Adherent & Floating Cells A->B C 3. Wash Cells with Cold PBS B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Add Annexin V-FITC & Propidium Iodide (PI) D->E F 6. Incubate 15 min in the Dark E->F G 7. Add Binding Buffer & Analyze via Flow Cytometry F->G H 8. Quantify Cell Populations (Viable, Apoptotic, Necrotic) G->H

Figure 3: Workflow for Apoptosis Detection using Annexin V/PI Staining.

Conclusion and Future Directions

The substitution of chromene scaffolds with halogens is a proven strategy for generating potent cytotoxic agents. The available data suggests that bromo- and chloro-substitutions often lead to highly potent compounds, with activity influenced by the position and number of halogen atoms. Fluoro-substituted chromenes, while sometimes exhibiting slightly lower direct cytotoxicity, may offer advantages in terms of metabolic stability and target engagement, underscoring the nuanced role of fluorine in drug design.

These compounds primarily exert their anticancer effects by inducing apoptosis and cell cycle arrest through various signaling pathways. The experimental protocols detailed here provide a reliable framework for researchers to assess and compare the efficacy of novel halogenated chromenes.

Future research should focus on systematic comparative studies where bromo-, chloro-, and fluoro-analogues of the same parent chromene molecule are synthesized and tested under identical conditions. This would provide clearer, more direct insights into the structure-activity relationships and help rationalize the selection of specific halogens for developing next-generation chromene-based therapeutics for a range of aggressive cancers. [8]

References
  • Kandeel, M. et al. (2025). Synthesis of Novel Chromenes as Cytotoxic Agents. ResearchGate. [Link]

  • Fayed, A. A. et al. (2020). Synthesis and cytotoxic evaluation of novel chromenes and chromene(2,3-d)pyrimidines. Beni-Suef University Journal of Basic and Applied Sciences, 9(1), 54. [Link]

  • Mhaske, S. B. et al. (2023). Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. Molecules, 28(5), 2109. [Link]

  • Fayed, A. A. et al. (2020). Synthesis and cytotoxic evaluation of novel chromenes and chromene(2,3-d)pyrimidines. Semantic Scholar. [Link]

  • Patil, S. A. et al. (2012). New substituted 4H-chromenes as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(13), 4458–4461. [Link]

  • Burmaoglu, S. et al. (2024). Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development. [Link]

  • El-Gazzar, M. G. et al. (2023). A New Family of Benzo[h]Chromene Based Azo Dye: Synthesis, In-Silico and DFT Studies with In Vitro Antimicrobial and Antiproliferative Assessment. Molecules, 28(14), 5345. [Link]

  • Ghorab, M. M. et al. (2016). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 433. [Link]

  • Reggio, P. H. et al. (N.A.). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. National Institutes of Health. [Link]

  • Aly, H. M. et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Pharmaceuticals, 16(12), 1648. [Link]

  • Gourdeau, H. et al. (2004). Antivascular and antitumor evaluation of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes, a novel series of anticancer agents. Molecular Cancer Therapeutics, 3(11), 1375-1384. [Link]

  • Rumpf, T. et al. (2015). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 58(13), 5047–5058. [Link]

  • Wang, L. et al. (2019). Synthesis and Cytotoxic Evaluation of New Fluoro and Trifluoromethyl Substituents Containing Chromeno[2,3‐d]pyrimidines. ResearchGate. [Link]

  • Patil, S. A. et al. (2012). Chromenes: potential new chemotherapeutic agents for cancer. Future Medicinal Chemistry, 4(13), 1647-1660. [Link]

  • Kumar, A. et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC. [Link]

  • Various Authors. (2020). Substituted potent chromenes possess significant anticancer potency. ResearchGate. [Link]

  • Zonouzi, A. et al. (2023). Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line. Pharmaceuticals, 16(4), 604. [Link]

  • Al-Warhi, T. et al. (2023). Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200888. [Link]

  • Al-Warhi, T. et al. (2023). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2155814. [Link]

  • Various Authors. (N.A.). Structures of fused chromenes (red-highlighted) with cytotoxic and apoptotic effects. ResearchGate. [Link]

  • Kandeel, M. et al. (2015). Synthesis of Novel Chromenes as Cytotoxic Agents. Der Pharma Chemica, 7(7), 183-192. [Link]

  • Divsalar, A. et al. (2018). DNA binding ability and cytotoxicity, cell cycle arrest and apoptosis inducing properties of a benzochromene derivative against K562 human leukemia cells. Journal of Biomolecular Structure and Dynamics, 36(16), 4278-4288. [Link]

  • Al-Warhi, T. et al. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. Molecules, 27(21), 7247. [Link]

  • Various Authors. (N.A.). Chromene compounds with promising biological activities. ResearchGate. [Link]

  • Al-Warhi, T. et al. (2026). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. [Link]

  • Arjomand, A. et al. (2025). Evaluating the cytotoxic effects of some chlorinated substituted 2-amino-3-carbonitrile chromene derivatives on 3T3 and MCF-7 cell lines. Acta Chimica Slovenica. [Link]

  • ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. [Link]

  • Springer Nature Experiments. (N.A.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • El-Agrody, A. M. et al. (2021). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. Molecules, 26(11), 3328. [Link]

  • van Meerloo, J. et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]

  • ResearchGate. (2025). Fluorine: The New Kingpin of Drug Discovery. ResearchGate. [Link]

  • Barr, J. T. et al. (2003). Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hepatocytes. Toxicology, 188(2-3), 203-218. [Link]

  • Le Studium. (N.A.). Fluorine as a key element in modern drug discovery and development. Le Studium. [Link]

  • JoVE. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. [Link]

Sources

Comparative

A Comparative Analysis of C-Br vs. C-Cl Bond Reactivity in Chromene Derivatives for Drug Discovery

In the landscape of modern medicinal chemistry, chromene scaffolds are privileged structures, forming the core of numerous biologically active compounds. The strategic functionalization of these scaffolds is paramount in...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, chromene scaffolds are privileged structures, forming the core of numerous biologically active compounds. The strategic functionalization of these scaffolds is paramount in drug discovery programs, enabling the fine-tuning of pharmacological properties. Among the most versatile handles for such modifications are carbon-halogen bonds, which serve as key precursors for a myriad of cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of carbon-bromine (C-Br) versus carbon-chlorine (C-Cl) bonds in chromene derivatives, offering experimental insights and practical guidance for researchers in the field.

The Halogen Dance: A Tale of Two Bonds

The choice between a bromo- or chloro-substituted chromene derivative is often a critical decision in a synthetic campaign. This choice has significant implications for reaction kinetics, catalyst selection, and overall synthetic efficiency. The fundamental difference in reactivity between the C-Br and C-Cl bonds is rooted in their respective bond dissociation energies (BDEs). The C-Br bond is inherently weaker than the C-Cl bond, making it more susceptible to oxidative addition by a transition metal catalyst, which is typically the rate-determining step in many cross-coupling reactions.

However, the landscape of catalysis has evolved dramatically. While early cross-coupling methodologies were largely reliant on the more reactive C-Br and C-I bonds, significant advancements in ligand and catalyst design have led to the development of highly efficient systems for the activation of the more robust C-Cl bond. This has made chloro-substituted chromenes a more viable and often more cost-effective option for large-scale synthesis.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

To illustrate the practical differences in reactivity, let's consider the widely used Suzuki-Miyaura cross-coupling reaction. The following table summarizes typical experimental outcomes for the coupling of a boronic acid with a hypothetical 6-halo-4H-chromene.

Parameter6-Bromo-4H-chromene6-Chloro-4H-chromeneKey Considerations
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ with specialized ligands (e.g., SPhos, XPhos)The less reactive C-Cl bond requires more electron-rich and sterically hindered phosphine ligands to facilitate oxidative addition.
Typical Reaction Temp. 80-100 °C100-120 °CHigher temperatures are often necessary to overcome the higher activation energy for C-Cl bond cleavage.
Typical Reaction Time 2-6 hours12-24 hoursThe slower rate of oxidative addition for the C-Cl bond generally leads to longer reaction times.
Typical Yield >90%75-85%While excellent yields can be achieved with C-Cl substrates, they are often more sensitive to reaction conditions and may require more optimization.
Substrate Scope BroadGenerally broad, but can be more sensitive to steric hindrance near the C-Cl bond.The choice of ligand is crucial for expanding the substrate scope for C-Cl bond couplings.

Experimental Protocol: A Head-to-Head Suzuki-Miyaura Coupling

The following protocols provide a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of a generic arylboronic acid with 6-bromo-4H-chromene and 6-chloro-4H-chromene, highlighting the key differences in the experimental setup.

Protocol 1: Coupling of 6-Bromo-4H-chromene
  • Reagent Preparation: In a flame-dried Schlenk flask, combine 6-bromo-4H-chromene (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a 3:1 mixture of toluene and water (8 mL).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling of 6-Chloro-4H-chromene
  • Reagent Preparation: In a flame-dried Schlenk flask, combine 6-chloro-4H-chromene (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate tribasic (2.0 mmol).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.06 mmol, 6 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 18 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mechanistic Considerations: A Visual Guide

The fundamental steps of the Suzuki-Miyaura catalytic cycle are outlined below. The initial oxidative addition step is where the reactivity difference between the C-Br and C-Cl bond is most pronounced.

Suzuki_Miyaura_Cycle cluster_0 A Pd(0)L2 Active Catalyst B Oxidative Addition A->B Ar-X (X = Br, Cl) C Ar-Pd(II)(X)L2 B->C D Transmetalation C->D Ar'-B(OR)2 E Ar-Pd(II)(Ar')L2 D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle.

The experimental workflow for setting up these reactions is crucial for ensuring reproducibility and success.

Experimental_Workflow start Start reagents Reagent Preparation Chromene Derivative Boronic Acid Base start->reagents catalyst Catalyst System Pd Precursor Ligand reagents->catalyst solvent Solvent Addition catalyst->solvent inert Inert Atmosphere (Ar or N2) solvent->inert reaction Heating & Stirring inert->reaction workup Aqueous Workup Extraction Drying reaction->workup purification Column Chromatography workup->purification end End purification->end

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion and Future Outlook

The choice between bromo- and chloro-chromene derivatives is a nuanced one, guided by a balance of reactivity, cost, and the availability of starting materials. While C-Br bonds offer the advantage of higher intrinsic reactivity, leading to milder reaction conditions and often simpler catalyst systems, the advancements in catalysis have significantly closed the gap, making C-Cl bonds a highly attractive alternative, particularly for process development and large-scale synthesis. The key to successfully employing chloro-chromenes lies in the rational selection of highly active catalyst systems, often involving electron-rich and sterically demanding phosphine ligands. As the field of catalysis continues to evolve, we can anticipate the development of even more efficient and versatile methods for the activation of C-Cl bonds, further expanding the synthetic chemist's toolbox for the functionalization of chromene scaffolds and accelerating the pace of drug discovery.

References

  • Organic Chemistry, 2nd Edition. Jonathan Clayden, Nick Greeves, and Stuart Warren. Oxford University Press, 2012. [Link]

  • Biscoe, M. R., et al. (2008). Cross-Coupling Reactions of Aryl Chlorides with Grignard Reagents Catalyzed by a Sterically Hindered N-Heterocyclic Carbene-Bearing Nickel Complex. Journal of the American Chemical Society, 130(35), 11593–11601. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 46(28), 5359–5363. [Link]

Validation

Beyond the Petri Dish: Translating Chromene Efficacy from In Vitro Potency to In Vivo Reality

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chromene Paradox

The chromene scaffold (specifically 4H-chromene and 2H-chromene) is a "privileged structure" in medicinal chemistry, frequently yielding low-nanomolar IC₅₀ values against targets like Tubulin, Bcl-2, and VEGFR. However, a significant attrition rate occurs when moving from cell-based assays to animal models.

This guide objectively analyzes the translational gap. We compare the high in vitro potency of chromene derivatives against their in vivo pharmacokinetic (PK) realities, using Crolibulin (Clinical Stage) and HA14-1 (Chemical Probe) as primary case studies to illustrate the success and failure modes of this class.

Mechanistic Grounding: Why Chromenes Work In Vitro

Chromenes, particularly 2-amino-4H-chromenes and 4-aryl-4H-chromenes , function primarily as Microtubule Targeting Agents (MTAs) or Bcl-2 inhibitors . Their planar, hydrophobic structure allows them to occupy deep hydrophobic pockets in proteins.

The Tubulin Inhibition Pathway

Most successful chromenes (e.g., Crolibulin, MX-58151) bind to the Colchicine-binding site of


-tubulin. This binding inhibits tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[1]

ChromeneMechanism Chromene Chromene Candidate (e.g., Crolibulin) Tubulin β-Tubulin (Colchicine Site) Chromene->Tubulin Binds High Affinity Vascular Vascular Collapse (In Vivo Specific) Chromene->Vascular Endothelial Cell Retraction Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Phase Arrest Polymerization->Arrest Failure of Spindle Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Mitotic Catastrophe

Figure 1: Mechanism of Action for Chromene-based Tubulin Inhibitors. Note the dual pathway: direct cytotoxicity (Apoptosis) and vascular disruption (In Vivo specific).

Comparative Data: The Translational Gap

The following data contrasts the in vitro potency with in vivo outcomes. Note the discrepancy in HA14-1 , where nanomolar potency fails to translate due to chemical instability, versus Crolibulin , which maintains efficacy.

Table 1: Efficacy Profile Comparison
Compound ClassTargetIn Vitro Potency (IC₅₀)In Vivo Efficacy (Xenograft)Translational StatusKey Liability
Crolibulin (EPC2407) Tubulin (Colchicine Site)~520 nM (HT-29 cells)Significant (T/C < 40%) in Anaplastic Thyroid Cancer modelsSuccess (Phase I/II Clinical Trials)Solubility / Cardiac Toxicity
MX-58151 Tubulin3-30 nM (Multi-drug resistant lines)High (Tumor regression in murine models)Preclinical Hydrophobicity
HA14-1 Bcl-2 Surface Pocket~9 µM (HL-60 cells)Failure (No significant tumor reduction)Discontinued Chemical Instability (t½ < 15 min)
Generic 2-amino-4H-chromenes Various (Tubulin/Bcl-2)10-100 nM Variable Stalled Metabolic Hydrolysis (Ester cleavage)
The "False Positive" Trap: The Case of HA14-1

HA14-1 was designed as a Bcl-2 inhibitor.[2] While it showed promise in petri dishes, subsequent studies revealed it decomposes rapidly in culture media, generating reactive oxygen species (ROS). The cell death observed in vitro was largely due to non-specific ROS toxicity, not target engagement. In a live animal, the compound degrades before reaching the tumor, resulting in zero efficacy.

The Success Story: Crolibulin

Crolibulin (a 4-aryl-4H-chromene) demonstrates the "Vascular Disrupting Agent" (VDA) effect.[3] In vitro, it kills cancer cells. In vivo, it attacks the tumor vasculature, causing necrosis in the tumor core. This highlights that in vivo efficacy for chromenes can sometimes exceed in vitro predictions if the mechanism involves anti-angiogenesis.

Validated Experimental Protocols

To rigorously evaluate a chromene candidate, you must move beyond simple MTT assays. Use this paired workflow to validate stability and efficacy.

Protocol A: In Vitro Tubulin Polymerization (Mechanism Check)

Validates that cytotoxicity is target-driven, not off-target toxicity.

  • Reagent Prep: Use >99% pure tubulin (porcine brain source). Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) + 1 mM GTP.

  • Baseline: Clarify tubulin via centrifugation (4°C, 12,000 x g, 5 min).

  • Induction: Add Chromene candidate (1-10 µM) or Vehicle (DMSO) to tubulin (final conc. 3 mg/mL).

  • Measurement: Transfer to a pre-warmed (37°C) 96-well plate. Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Validation:

    • Control: Sigmoidal curve (polymerization).

    • Chromene Hit: Flat line (inhibition).

    • Reference: Paclitaxel (enhancement/stabilization) or Colchicine (inhibition).

Protocol B: In Vivo Stability & Efficacy (The Filter)

Before efficacy studies, perform a rapid PK/Stability screen.

  • Microsomal Stability: Incubate 1 µM compound with liver microsomes (mouse/human) + NADPH. Sample at 0, 15, 30, 60 min. Analyze via LC-MS/MS.

    • Pass Criteria: t½ > 60 mins.[4] (Many 2-amino-4H-chromenes fail here due to esterase activity).

  • Xenograft Model (If Stability Pass):

    • Mice: BALB/c nude female mice (6-8 weeks).

    • Inoculation: Subcutaneous injection of

      
       HT-29 or A549 cells in Matrigel (1:1).
      
    • Treatment: Start when tumor volume

      
      .
      
    • Dosing: Intraperitoneal (IP) vs. Oral (PO). Note: Chromenes often require formulation in Cremophor EL:Ethanol (1:1) or HP-β-CD due to poor aqueous solubility.

    • Endpoint: Measure Tumor Volume (

      
      ) twice weekly.
      

Decision Framework: The Translational Funnel

Do not proceed to animal studies without passing the "Stability Gate."

TranslationalFunnel Hit In Vitro Hit (IC50 < 100 nM) Stability Chemical Stability Check (Media/PBS, 24h) Hit->Stability Microsome Metabolic Stability (Liver Microsomes) Stability->Microsome Stable (>90%) Stop STOP: Chemical Probe Only Stability->Stop Decomposes (e.g., HA14-1) Formulation Solubility/Formulation (LogP Check) Microsome->Formulation t1/2 > 30min Microsome->Stop Rapid Clearance InVivo In Vivo Xenograft (Efficacy Study) Formulation->InVivo Soluble/Dispersible

Figure 2: The "Go/No-Go" Decision Tree for Chromene Development. The critical failure point for this scaffold is usually the Stability/Microsome stage.

Conclusion

Chromene-based candidates offer exceptional in vitro potency, but their translation is strictly dependent on structural stability and pharmacokinetics .

  • Avoid: Compounds with labile ester groups at the C3 position if metabolic stability is unchecked.

  • Emulate: The Crolibulin scaffold (4-aryl-4H-chromene), which balances potency with sufficient metabolic stability to achieve vascular disruption in vivo.

Researchers must prioritize early microsomal stability assays over endless in vitro derivatization to ensure their candidates are drugs, not just chemical probes.

References

  • Comparative Analysis of Crolibulin and its Analogs. BenchChem. Link

  • Molecular mechanism of crolibulin in complex with tubulin. National Institutes of Health (NIH). Link

  • The apoptotic effect of HA14-1, a Bcl-2-interacting small molecular compound. PubMed.[2] Link

  • Phase I/II trial of crolibulin and cisplatin in solid tumors. ResearchGate. Link

  • Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids (MX-58151 context). PubMed Central. Link

  • Discovery and mechanism of action of a novel series of apoptosis inducers (MX-58151). ResearchGate. Link

Sources

Comparative

cross-validation of analytical methods for halogenated heterocyclic compounds

Executive Summary: The Halogen Challenge Halogenated heterocyclic compounds (e.g., fluorinated indoles, chlorinated pyridines, brominated thiophenes) are the backbone of modern medicinal chemistry, serving as critical sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Challenge

Halogenated heterocyclic compounds (e.g., fluorinated indoles, chlorinated pyridines, brominated thiophenes) are the backbone of modern medicinal chemistry, serving as critical scaffolds for kinase inhibitors and metabolic modulators. However, their analysis presents a unique paradox: they are often too polar for standard GC-MS, yet their regioisomers are too similar for generic C18 LC methods. Furthermore, the carbon-halogen bond—particularly C-Br and C-I—is susceptible to photolytic or hydrolytic cleavage during analysis, leading to "ghost" impurities that are artifacts of the method, not the sample.

This guide moves beyond standard pharmacopeial lists to provide a cross-validation strategy . We do not rely on a single "truth"; instead, we use orthogonal physics—chromatographic separation (LC/GC) vs. nuclear spin resonance (qNMR)—to construct a self-validating analytical system.

Method Landscape: Comparative Performance

The following table contrasts the primary analytical techniques based on their utility for halogenated heterocycles.

FeatureHPLC-UV/DAD LC-MS/MS (ESI/APCI) GC-MS qNMR (¹H / ¹⁹F)
Primary Role Routine Purity & Impurity ProfilingTrace Impurity ID & Genotoxin ScreeningVolatile Halides & IntermediatesAbsolute Purity Assignment (Primary Standard)
Sensitivity High (LOD ~0.05%)Ultra-High (LOD < ppm)High (LOD < ppm)Low (LOD ~0.5%)
Regioisomer Selectivity Moderate (Requires specialized phases)Low (Isomers often have identical fragmentation)High (Excellent for structural isomers)High (Distinct chemical shifts)
Matrix Tolerance ModerateLow (Ion Suppression risks)High (Gas phase separation)High (Non-destructive, minimal prep)
Key Limitation Requires Reference Standards; "Ghost" peaks from dehalogenation.Ionization variation for halogens (Cl/Br isotope patterns).Thermal degradation of labile C-X bonds.Sensitivity limits; requires ~10mg sample.

The Separation Challenge: Beyond C18

Standard Octadecylsilane (C18) columns interact primarily through hydrophobic dispersion forces. For halogenated heterocycles, where the difference between a 2-bromo and 3-bromo isomer is merely a shift in dipole moment and electron density, C18 often fails to resolve the critical pair.

Senior Scientist Insight: The Pi-Electron Solution

To separate halogenated regioisomers, you must exploit


-

interactions
and dipole-dipole selectivity .
  • Phenyl-Hexyl Phases: The phenyl ring in the stationary phase engages in

    
    -stacking with the heterocyclic core. The halogen substituent alters the electron density of the ring, significantly changing the retention time based on its position (ortho/meta/para).
    
  • Pentafluorophenyl (PFP) Phases: These are the "gold standard" for halogenated compounds. The electron-deficient fluorinated ring in the stationary phase acts as a Lewis acid, interacting strongly with the electron-rich halogen atoms (Lewis bases) on your analyte.

    • Protocol Tip: If 2-bromo-pyridine and 3-bromo-pyridine co-elute on C18, switch to a PFP column using a Methanol/Water gradient. Methanol promotes

      
      -
      
      
      
      interactions better than Acetonitrile.

The Stability Challenge: Artifactual Dehalogenation

A common error in validating methods for bromo- and iodo-heterocycles is the appearance of a "des-halo" impurity (e.g., pyridine appearing in a bromopyridine sample) that increases over time in the autosampler.

Causality:

  • Photolysis: C-Br and C-I bonds are weak (~65-70 kcal/mol). Ambient lab light (UV component) can homolytically cleave this bond.

  • Nucleophilic Attack: In basic mobile phases (pH > 8, often used to retain basic heterocycles), hydroxide or amine modifiers can displace the halogen via

    
    , especially if the ring is electron-deficient (e.g., 2-chloro-4-nitropyridine).
    

Self-Validating Control:

  • Amber Glassware: Mandatory for all C-I and C-Br compounds.

  • The "Dark" Injection: Prepare two vials. Keep one in total darkness and one on the bench. Inject both. If the bench sample shows higher "des-halo" impurity, the degradation is analytical, not intrinsic.

Core Protocol: The Cross-Validation Workflow

This protocol establishes a "Truth Standard" using qNMR to validate the "Workhorse Method" (HPLC).

Phase 1: Absolute Purity via qNMR (The Anchor)

Chromatography assumes that all components elute and respond equally (or requires response factors). qNMR counts nuclei, making it independent of extinction coefficients.

  • Internal Standard (IS) Selection:

    • Do not use TMS/TSP for quantification (volatility/adsorption risks).

    • Recommended IS: 1,3,5-Trimethoxybenzene (stable, distinct singlet at ~6.1 ppm) or Maleic Acid (singlet at ~6.3 ppm).

    • For Halogenated Aromatics: If the aromatic region is crowded, use Dimethyl sulfone (singlet at 3.0 ppm) to move the reference away from the scaffold protons.

  • Workflow:

    • Weigh ~10-15 mg of Analyte and ~5-10 mg of IS (precision ±0.002 mg) into the same vial.

    • Dissolve in DMSO-

      
       (prevents aggregation common in CDCl
      
      
      
      ).
    • Acquire ¹H NMR with

      
       (relaxation delay) 
      
      
      
      30 seconds to ensure full relaxation (T1) of rigid halogenated rings.
    • Calculate Purity (

      
      ) using the molar ratio.
      
Phase 2: Impurity Profiling via HPLC-UV/MS (The Magnifier)

qNMR cannot see impurities < 0.5%. HPLC is required to detect the 0.1% toxic isomer.

  • Workflow:

    • Run the sample on a PFP or Phenyl-Hexyl column.

    • Integrate all peaks (Area Normalization).

    • Calculate Purity (

      
      ).
      
Phase 3: Reconciliation Logic

Compare


 and 

.
  • Scenario A:

    
     (within 1.0%) 
    
    
    
    Method Validated. The impurities are structurally related and chromophoric.
  • Scenario B:

    
     
    
    
    
    Hidden Contamination. The sample contains non-chromophoric impurities (inorganic salts, residual solvent, moisture) or the HPLC method is retaining a compound indefinitely. Action: Check Ash content / Karl Fischer / Residual Solvents.
  • Scenario C:

    
     
    
    
    
    Response Factor Error. The impurities have much higher UV extinction coefficients than the main peak (common in de-halogenated byproducts). Action: Use qNMR value for assay; use HPLC only for relative impurity limits.

Visualization: Cross-Validation Decision Tree

CrossValidation Start Start: Halogenated Heterocycle Sample qNMR Step 1: Run qNMR (Internal Std: 1,3,5-TMB) Start->qNMR HPLC Step 2: Run HPLC-UV (Column: PFP/Phenyl-Hexyl) Start->HPLC Compare Compare Purity Values (P_qNMR vs P_LC) qNMR->Compare HPLC->Compare Match Values Match (±1%) Method Validated Compare->Match Difference < 1% Low_qNMR P_qNMR < P_LC (e.g., 95% vs 99%) Compare->Low_qNMR Difference > 1% High_qNMR P_qNMR > P_LC (e.g., 98% vs 94%) Compare->High_qNMR Difference > 1% Final Assign Potency based on qNMR Use HPLC for Impurity % Match->Final Action1 Check Solvents/Salts (GC-Headspace / KF) Low_qNMR->Action1 Action2 Check Extinction Coeffs (Dehalogenated species?) High_qNMR->Action2 Action1->Final Action2->Final

Figure 1: Decision logic for reconciling orthogonal analytical data sets. Note how discrepancies trigger specific investigations into "invisible" impurities (salts) or hyper-responsive impurities.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Boczkaj, G., & Fernandes, A. (2017). Challenges in analysis of halogenated heterocyclic compounds. TrAC Trends in Analytical Chemistry. [Link]

Validation

A Comparative Benchmarking Guide to the Synthesis of Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. The 2H-chromene scaffold, in particular, is a "privilege...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. The 2H-chromene scaffold, in particular, is a "privileged medicinal scaffold" due to its prevalence in a wide array of biologically active natural products and synthetic drugs.[1][2] This guide provides an in-depth, comparative analysis of synthetic routes to a specific, highly functionalized derivative, ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate, a promising building block for further chemical exploration.

Herein, we benchmark a classical and robust synthetic approach, the Knoevenagel condensation, against modern, alternative methodologies. This guide is designed to not only provide detailed, actionable protocols but also to illuminate the mechanistic rationale behind procedural choices, empowering you to select and optimize the synthetic strategy best suited to your research objectives.

The Benchmark Method: Knoevenagel Condensation of Substituted Salicylaldehyde

The Knoevenagel condensation is a venerable yet consistently reliable method for the formation of C-C bonds, particularly in the synthesis of α,β-unsaturated carbonyl compounds and their subsequent heterocyclization to form chromene derivatives.[3][4] The reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[5]

Mechanistic Rationale

The synthesis of our target molecule via this route proceeds through a tandem Knoevenagel condensation/oxa-Michael addition cascade.[6] The reaction is initiated by the base-catalyzed deprotonation of the active methylene compound (ethyl acetoacetate), which then acts as a nucleophile, attacking the carbonyl carbon of the substituted salicylaldehyde (3-bromo-5-chlorosalicylaldehyde). The resulting intermediate undergoes dehydration to form a vinylogous acid, which then undergoes an intramolecular oxa-Michael addition (cyclization) to yield the final 2H-chromene product. The choice of a weak base, such as piperidine or pyridine, is crucial to prevent undesired side reactions.

Experimental Protocol: Benchmark Synthesis

Synthesis of Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate via Knoevenagel Condensation

  • Reactants:

    • 3-Bromo-5-chlorosalicylaldehyde (1.0 eq)

    • Ethyl acetoacetate (1.2 eq)

    • Piperidine (0.1 eq)

    • Ethanol (solvent)

  • Procedure:

    • To a solution of 3-bromo-5-chlorosalicylaldehyde in absolute ethanol, add ethyl acetoacetate and a catalytic amount of piperidine.

    • Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water and stir until a solid precipitate forms.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain pure ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate.

Workflow Diagram

Knoevenagel_Synthesis cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up & Purification 3-Bromo-5-chlorosalicylaldehyde 3-Bromo-5-chlorosalicylaldehyde Ethanol (solvent) Ethanol (solvent) 3-Bromo-5-chlorosalicylaldehyde->Ethanol (solvent) Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Ethanol (solvent) Piperidine (catalyst) Piperidine (catalyst) Piperidine (catalyst)->Ethanol (solvent) Reflux (4-6h) Reflux (4-6h) Ethanol (solvent)->Reflux (4-6h) Reaction Precipitation in H2O Precipitation in H2O Reflux (4-6h)->Precipitation in H2O Work-up Filtration Filtration Precipitation in H2O->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate Recrystallization->Product Three_Component_Synthesis cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up 3-Bromo-5-chlorosalicylaldehyde 3-Bromo-5-chlorosalicylaldehyde Solvent-free Solvent-free 3-Bromo-5-chlorosalicylaldehyde->Solvent-free Ethyl cyanoacetate Ethyl cyanoacetate Ethyl cyanoacetate->Solvent-free Malononitrile Malononitrile Malononitrile->Solvent-free Ionic Liquid (catalyst) Ionic Liquid (catalyst) Ionic Liquid (catalyst)->Solvent-free 80°C (15-30 min) 80°C (15-30 min) Solvent-free->80°C (15-30 min) Reaction Ethanol wash Ethanol wash 80°C (15-30 min)->Ethanol wash Work-up Filtration Filtration Ethanol wash->Filtration Product Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate Filtration->Product Photocatalytic_Synthesis cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up & Purification 3-Bromo-5-chlorosalicylaldehyde 3-Bromo-5-chlorosalicylaldehyde H2O:EtOH (solvent) H2O:EtOH (solvent) 3-Bromo-5-chlorosalicylaldehyde->H2O:EtOH (solvent) Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->H2O:EtOH (solvent) TiO2-Ag (photocatalyst) TiO2-Ag (photocatalyst) TiO2-Ag (photocatalyst)->H2O:EtOH (solvent) Visible light, RT Visible light, RT H2O:EtOH (solvent)->Visible light, RT Reaction Catalyst separation Catalyst separation Visible light, RT->Catalyst separation Work-up Extraction Extraction Catalyst separation->Extraction Solvent evaporation Solvent evaporation Extraction->Solvent evaporation Product Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate Solvent evaporation->Product

Caption: Workflow for the photocatalytic synthesis.

Comparative Performance Analysis

To provide a clear, at-a-glance comparison of these synthetic methodologies, the following table summarizes key performance indicators based on typical experimental outcomes for the synthesis of related chromene derivatives.

ParameterBenchmark: Knoevenagel CondensationAlternative 1: Three-Component SynthesisAlternative 2: Photocatalytic Synthesis
Yield Good to Excellent (75-85%)Excellent (>90%)Very Good to Excellent (80-95%)
Reaction Time 4-6 hours15-30 minutes1-2 hours
Reaction Temp. Reflux (approx. 78°C in EtOH)80°CRoom Temperature
Catalyst Piperidine (organic base)Ionic LiquidTiO2-Ag (nanocatalyst)
Solvent EthanolSolvent-freeWater:Ethanol
Work-up RecrystallizationSimple filtrationCatalyst separation, extraction
Green Chemistry ModerateExcellent (solvent-free, recyclable catalyst)Excellent (mild conditions, green solvent, recyclable catalyst)
Scalability Readily scalablePotentially scalableMay require specialized photoreactors for large scale

Conclusion and Recommendations

The synthesis of ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate can be successfully achieved through various methodologies, each with its own set of advantages and disadvantages.

  • The Knoevenagel condensation remains a reliable and well-understood method, making it an excellent choice for laboratories where specialized equipment may not be available. Its primary drawbacks are longer reaction times and the need for purification by recrystallization.

  • The one-pot three-component synthesis offers significant improvements in terms of reaction time and yield. The use of a recyclable ionic liquid and the absence of a traditional solvent make this a highly attractive green chemistry approach.

  • The photocatalytic synthesis represents a cutting-edge, environmentally benign method that operates under the mildest conditions (room temperature). While highly efficient, the requirement for a photocatalyst and a light source may be a consideration for some laboratories.

For researchers prioritizing speed, yield, and green chemistry principles, the one-pot three-component and photocatalytic methods are highly recommended. However, the classical Knoevenagel condensation remains a valuable and accessible tool in the synthetic chemist's arsenal. The ultimate choice of method will depend on the specific requirements of the research, available resources, and desired scale of production.

References

  • Jalili, Z., Tayebee, R., & Zonoz, F. M. (2021). Eco-friendly synthesis of chromeno[4,3-b]chromenes with a new photosensitized WO3/ZnO@NH2-EY nanocatalyst. RSC Advances, 11(32), 19657-19668. Available from: [Link]

  • Kang, B., & Ikeda, K. (2023). The annulative condensation of salicylaldehydes and acrylonitrile to give 3-cyano-2H-chromenes is efficiently mediated by 4-dimethylaminopyridine (DMAP). Chemical and Pharmaceutical Bulletin, 71(5), 318-325. Available from: [Link]

  • Li, G., et al. (2018). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. Molecules, 23(11), 2993. Available from: [Link]

  • Kumar, A., et al. (2021). A new approach for the synthesis of biologically active chromene compounds using a photo catalyst TiO2-Ag. Journal of Taibah University for Science, 15(1), 939-948. Available from: [Link]

  • Shaabani, A., et al. (2014). Organocatalytic Cascade Knoevenagel–Michael Addition Reactions: Direct Synthesis of Polysubstituted 2-Amino-4H-Chromene Derivatives. Catalysis Letters, 144, 1239-1247. Available from: [Link]

  • Van der Westhuizen, J. H., et al. (2015). Catalytic Synthesis of 2H-Chromenes. Chemical Reviews, 115(11), 5034-5093. Available from: [Link]

  • N-Side, N., et al. (2018). Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. Iraqi Journal of Science, 59(4A), 1835-1849. Available from: [Link]

  • Khan, I., et al. (2022). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances, 12(35), 22695-22706. Available from: [Link]

  • Al-Shihry, S. S. (2004). Synthesis of substituted stilbenes via the Knoevenagel condensation. Molecules, 9(8), 658-665. Available from: [Link]

  • Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. (2020). YouTube. Available from: [Link]

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2021). YouTube. Available from: [Link]

  • Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
  • Mazimba, O. (2016). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 12, 2034-2063. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Available from: [Link]

  • Bentham Science Publishers. (n.d.). Synthesis of 2H-Chromenes via Green Catalytic Approaches. Available from: [Link]

  • ACS Publications. (n.d.). Reactivity of Allenylphosphonates toward Salicylaldehydes and Activated Phenols: Facile Synthesis of Chromenes and Substituted Butadienes. The Journal of Organic Chemistry. Available from: [Link]

  • MDPI. (n.d.). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Molecules. Available from: [Link]

  • ResearchGate. (n.d.). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... Available from: [Link]

  • RSC Publishing. (n.d.). Reactions of salicylaldehydes with activated terminal alkynes in aqueous media: synthesis of 3-substituted 4-hydroxy chromenes as potential cytotoxic agents. Available from: [Link]

  • ChemBK. (n.d.). ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate. Available from: [Link]

  • ProQuest. (n.d.). Organocatalytic Cascade Knoevenagel–Michael Addition Reactions: Direct Synthesis of Polysubstituted 2-Amino-4H-Chromene Derivatives. Available from: [Link]

  • Revue Roumaine de Chimie. (n.d.). ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of ethylfuro[2,3-h] chromone-8-carboxylates. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking of Halogenated Chromenes

Introduction: The Strategic Value of Halogenation in Chromene-Based Drug Discovery The chromene scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Halogenation in Chromene-Based Drug Discovery

The chromene scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its rigid bicyclic structure provides an excellent platform for the spatial presentation of various functional groups to interact with biological targets. In the relentless pursuit of enhancing therapeutic efficacy and optimizing pharmacokinetic profiles, medicinal chemists frequently turn to halogenation as a strategic tool.[4][5]

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto a lead compound is far from a trivial modification. Halogens can profoundly influence a molecule's properties, including its lipophilicity, metabolic stability, and, most critically, its binding affinity for a target protein.[4] This enhancement is often driven by the formation of specific, highly directional non-covalent interactions known as halogen bonds.[6][7]

Molecular docking, a powerful computational technique, allows us to predict and analyze these interactions at an atomic level.[8][9] It serves as an indispensable tool in modern drug design, enabling the rapid evaluation of compound libraries and providing a rational basis for lead optimization.[10][11] This guide provides a comprehensive framework for conducting comparative molecular docking studies of halogenated chromenes, offering both the theoretical underpinnings and a practical, step-by-step workflow for researchers in the field.

The "Why": Understanding the Power of Halogen Bonds in Protein-Ligand Interactions

Before delving into the "how" of docking, it is crucial to understand the "why" behind the enhanced binding affinity often observed with halogenated compounds. While traditionally considered simple hydrophobic substituents, halogens (Cl, Br, I) possess a unique quantum mechanical property: an anisotropic distribution of electron density.[7][12]

This phenomenon creates a region of positive electrostatic potential, known as a σ-hole , on the outermost portion of the halogen atom, opposite the C-X covalent bond.[7][13] This electropositive cap can act as a Lewis acid, forming a favorable, directional interaction with an electron-rich Lewis base on the protein—such as a backbone carbonyl oxygen, a carboxylate side chain (Asp, Glu), or a hydroxyl group (Ser, Thr, Tyr).[7][14]

The strength of this halogen bond generally increases with the size and polarizability of the halogen: I > Br > Cl >> F .[13] Fluorine, being highly electronegative and having low polarizability, does not typically form significant halogen bonds.[7] Therefore, a comparative docking study allows us to dissect the contribution of these specific interactions versus more general steric and hydrophobic effects.

A Framework for Rigorous Comparative Docking

A successful comparative docking study is more than just generating binding scores; it is a systematic investigation designed to produce reliable and insightful results. The process can be broken down into several key stages, each requiring careful consideration.

G cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB Select & Download Target Protein (PDB) Ligands Design & Prepare Ligands (Parent + Halogenated Analogs) Validation Protocol Validation (Re-docking Native Ligand) Ligands->Validation Docking Comparative Docking of Chromene Library Validation->Docking Scoring Compare Binding Affinity (Docking Scores) Docking->Scoring Interactions Analyze Binding Poses (H-bonds, Halogen Bonds) Scoring->Interactions SAR Establish Structure- Activity Relationship Interactions->SAR G cluster_protein EGFR Active Site cluster_ligand Bromo-Chromene (Cmpd 4) Met793 Met793 Thr790 Thr790 Leu718 Leu718 (Backbone O) Chromene_NH2 Amino Group Chromene_NH2->Met793 H-Bond Chromene_NH2->Thr790 H-Bond Chromene_Br Bromine Chromene_Br->Leu718 Halogen Bond

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate

Executive Summary: Operational Safety Profile Compound: Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Acute Toxin (Oral/Dermal) Operational Status: RES...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety Profile

Compound: Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Acute Toxin (Oral/Dermal) Operational Status: RESTRICTED (Fume Hood Mandatory)

This guide defines the safety architecture for handling Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate.[1][2][3] As a halogenated chromene derivative, this compound possesses specific pharmacophore features that suggest biological activity, necessitating a "Universal Precaution" approach. The protocols below are designed to isolate the researcher from the compound completely, treating it as a potent sensitizer and alkylating agent until toxicological data proves otherwise.

Part 1: Hazard Identification & Risk Assessment (SAR Analysis)

In the absence of a compound-specific extensive toxicological dossier, we apply Structure-Activity Relationship (SAR) analysis to establish safety boundaries.

Structural MoietyAssociated Hazard PotentialGHS Classification (Inferred)
Chromene Core DNA intercalation potential; biological activity.H341 (Suspected Mutagen) - Precautionary
Halogens (Br, Cl) Alkylating capability; skin/mucous membrane irritation.H315 (Skin Irrit.), H319 (Eye Irrit.)[3]
Ethyl Ester Hydrolysis to carboxylic acid; potential respiratory irritant.H335 (Resp.[3] Irrit.)
General Profile High lipophilicity facilitates dermal absorption.H302/H312 (Harmful if Swallowed/Contact)

Critical Warning: Halogenated organic esters can act as lachrymators or severe sensitizers. Do not rely solely on odor thresholds.

Part 2: Personal Protective Equipment (PPE) Matrix

This system uses a Redundancy Protocol : primary barriers (engineering controls) are backed by secondary barriers (PPE).

PPE Specification Table
Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill/Aerosolization)Technical Rationale
Respiratory Engineering Control: Certified Fume Hood (Face velocity: 80–100 fpm).Respirator: Full-face respirator with P100/OV (Organic Vapor) cartridges.Solid dusts are easily inhaled; halogenated vapors penetrate standard masks.
Hand (Primary) Nitrile (4 mil): Disposable, powder-free.Laminate (Silver Shield): For prolonged immersion or spill cleanup.Standard nitrile degrades rapidly against halogenated solvents often used with this compound (e.g., DCM).
Hand (Secondary) Double Gloving: Required. Inspect inner glove upon removal of outer.Double Gloving: Inner Nitrile / Outer Laminate.Creates a "breakthrough buffer" time.
Eye/Face Chemical Splash Goggles: ANSI Z87.1 (Indirect venting).Face Shield + Goggles: If reaction volume > 50 mL.Safety glasses fail against airborne dusts and liquid splashes from below.
Body Lab Coat: 100% Cotton or Nomex (Fire Resistant). Buttoned to neck.Tyvek Suit: Impervious chemical apron over lab coat.Synthetic blends can melt into skin if flash solvents (Ether/EtOAc) ignite.
PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Handling Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate State What is the Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Dissolved) State->Solution Solid_Risk Risk: Dust Inhalation & Static Dispersion Solid->Solid_Risk Solvent_Check Solvent Type? Solution->Solvent_Check Solid_PPE Action: Fume Hood + Anti-Static Gun + Splash Goggles Solid_Risk->Solid_PPE Halogenated Halogenated (DCM/Chloroform) Solvent_Check->Halogenated NonHalo Non-Halogenated (EtOAc/Methanol) Solvent_Check->NonHalo Sol_PPE_High Action: Laminate Gloves (Silver Shield) + Face Shield Halogenated->Sol_PPE_High Sol_PPE_Std Action: Double Nitrile Gloves + Splash Goggles NonHalo->Sol_PPE_Std

Figure 1: PPE Decision Logic based on physical state and solvent carrier.[3][4] Note the escalation to Laminate gloves when halogenated solvents are involved.

Part 3: Operational Protocols

Protocol A: Solid Weighing & Transfer

Objective: Prevent inhalation of micro-particulates.

  • Preparation: Place the balance inside the chemical fume hood. If vibration affects accuracy, use a draft shield, but never remove the compound from the hood.

  • Static Control: Chromene esters are often crystalline and static-prone. Use an anti-static gun (zerostat) on the spatula and weighing boat before transfer.

  • Transfer:

    • Tare a glass vial (not plastic, to minimize static).

    • Transfer solid.

    • Immediately cap the vial before removing it from the balance.

    • Wipe the exterior of the vial with a Kimwipe dampened with ethanol to remove invisible dust. Discard Kimwipe as hazardous waste.

Protocol B: Solubilization & Reaction Setup

Objective: Mitigate splash hazards and solvent permeation.

  • Solvent Choice: If using Dichloromethane (DCM) or Chloroform, standard nitrile gloves offer <5 minutes of protection. Change outer gloves immediately after any splash. [5]

  • Addition: Add solvent to the solid slowly down the side of the vessel to prevent "puffing" of the solid into the air.

  • Heating: If refluxing, ensure the condenser is vented to a scrubber or the hood exhaust. Do not pressurize.

Part 4: Emergency Response & Disposal

Spill Response Workflow

Minor Spill (<5g solid or <10mL solution):

  • Alert personnel.[5]

  • Don double nitrile gloves and goggles .

  • Solid: Cover with wet paper towels (to prevent dust), wipe up, and place in a bag.

  • Liquid: Absorb with vermiculite or spill pads.

  • Clean area with soap and water.[6]

Major Spill: Evacuate lab, close doors, contact EHS.

Waste Disposal Architecture

This compound contains halogens (Br, Cl).[7][5] It cannot be incinerated with standard organic waste in many jurisdictions due to the formation of dioxins or corrosive acid gases (HBr, HCl).

Waste_Disposal Waste Waste Generation Classify Classify Stream Waste->Classify Stream_A Halogenated Organic Waste (Red Label) Classify->Stream_A Liquid/Solution Stream_B Solid Hazardous Waste (Clear Bags/Jars) Classify->Stream_B Solid/Kimwipes Action_A Do NOT mix with Acids or Oxidizers Stream_A->Action_A Action_B Label as 'Toxic Solid' List full chemical name Stream_B->Action_B Final EHS Pickup / High-Temp Incineration Action_A->Final Action_B->Final

Figure 2: Waste segregation logic. Segregation of halogenated waste is critical for regulatory compliance and safety.

Disposal Checklist:

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance.[1][4][5] OSHA 3404-11R. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories.[Link]

  • PubChem. (n.d.). Compound Summary: 2H-Chromene-3-carboxylic acid (Analog). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.